Rel-(3R,4S)-3-methoxy-4-methylpiperidine
Description
BenchChem offers high-quality Rel-(3R,4S)-3-methoxy-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(3R,4S)-3-methoxy-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3R,4S)-3-methoxy-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKJJJAWSBSAH-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of Rel-(3R,4S)-3-methoxy-4-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel piperidine derivative, rel-(3R,4S)-3-methoxy-4-methylpiperidine. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and bioactive molecules, making the development of new synthetic methodologies and a thorough understanding of their structural features of paramount importance in medicinal chemistry and drug discovery.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Specifically, 3,4-disubstituted piperidines offer a rich three-dimensional diversity that can be exploited to modulate pharmacological activity and pharmacokinetic properties. The introduction of a methoxy group at the 3-position and a methyl group at the 4-position with a defined cis relative stereochemistry, as in rel-(3R,4S)-3-methoxy-4-methylpiperidine, presents a unique structural motif with potential applications in various therapeutic areas.
Proposed Synthetic Strategy: A Rational Approach
The overall synthetic workflow can be visualized as a two-stage process: the synthesis of the pyridine precursor followed by its stereoselective reduction.
Caption: Proposed two-stage synthetic workflow for rel-(3R,4S)-3-methoxy-4-methylpiperidine.
Stage 1: Synthesis of 3-Methoxy-4-methylpyridine
The synthesis of the crucial pyridine precursor, 3-methoxy-4-methylpyridine, can be efficiently achieved from the commercially available 4-methyl-3-pyridinol.[1]
Sources
Stereoselective Synthesis of 3-Methoxy-4-Methylpiperidine Derivatives: Strategies and Methodologies
An In-Depth Technical Guide:
Abstract
The 3-methoxy-4-methylpiperidine scaffold is a privileged heterocyclic motif found in a range of biologically active compounds and serves as a critical building block in medicinal chemistry. The primary synthetic challenge lies in the precise control over the two contiguous stereocenters at the C3 and C4 positions, which dictates the molecule's three-dimensional orientation and, consequently, its pharmacological activity. This technical guide provides a comprehensive overview of modern stereoselective strategies for the synthesis of these valuable derivatives. We will explore the causality behind various experimental approaches, including substrate-controlled diastereoselective methods, chiral auxiliary-mediated transformations, and catalytic asymmetric syntheses. Detailed experimental protocols, comparative data analysis, and mechanistic visualizations are provided to equip researchers and drug development professionals with the necessary insights for constructing these complex chiral architectures.
The Strategic Importance of the 3-Methoxy-4-Methylpiperidine Core
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1][2] The specific introduction of a methoxy group at C3 and a methyl group at C4 creates a stereochemically rich environment that is crucial for molecular recognition and binding affinity. The relative orientation of these substituents (cis or trans) and their absolute stereochemistry (R/S configuration) can lead to four distinct stereoisomers, each potentially possessing a unique biological profile.
The development of robust and stereocontrolled synthetic routes is therefore of paramount importance.[3] This guide focuses on methodologies that address the critical challenge of selectively forming one desired stereoisomer out of the possible four.
Caption: Relationship between the four stereoisomers of 3-methoxy-4-methylpiperidine.
Core Synthetic Strategies: A Mechanistic Overview
The choice of synthetic strategy is dictated by the desired stereochemical outcome (relative and absolute), the availability of starting materials, and scalability. We will dissect three principal approaches that offer reliable stereocontrol.
Strategy 1: Substrate-Controlled Diastereoselective Synthesis
This approach leverages the inherent structural features of an advanced intermediate to direct the stereochemistry of a subsequent transformation. A common and effective method involves the diastereoselective reduction of a ketone precursor.
Causality and Rationale: The synthesis begins with the construction of an N-protected 4-methylpiperidin-3-one. The crucial stereochemistry-defining step is the reduction of the C3 ketone. The pre-existing stereocenter at C4, along with the steric bulk of the N-protecting group (e.g., Boc), creates a biased conformational landscape. Bulky reducing agents, such as L-Selectride, will preferentially attack from the sterically less hindered face, leading to the formation of the trans alcohol as the major diastereomer. Subsequent O-methylation provides the target scaffold. This method excels at establishing the relative trans stereochemistry.
Caption: Workflow for substrate-controlled diastereoselective synthesis.
Strategy 2: Asymmetric Catalysis via Pyridine Dearomatization
Asymmetric dearomatization of planar, achiral pyridine precursors represents a highly efficient and atom-economical route to chiral piperidines.[3] This strategy constructs the stereocenters and the piperidine ring simultaneously.
Expertise and Field-Proven Insights: A powerful implementation of this strategy involves the asymmetric hydrogenation of a suitably substituted pyridinium salt.[4] For our target, one would synthesize 3-methoxy-4-methylpyridine. This substrate is then N-benzylated to form the corresponding pyridinium salt, which activates the ring for reduction. The hydrogenation is performed under a hydrogen atmosphere using a chiral transition metal catalyst, typically based on Iridium or Rhodium, with a sophisticated chiral phosphine ligand (e.g., MeO-BoQPhos).[4]
The chiral ligand coordinates to the metal center, creating a chiral pocket. The pyridinium salt binds to the catalyst in a specific orientation, and hydrogen is delivered to one face of the aromatic ring, establishing both stereocenters with high enantioselectivity. This method is particularly powerful for generating enantiomerically enriched products.[4][5]
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This classical yet robust method involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective reaction. The auxiliary is then removed in a later step. The use of N-sulfinyl imines is a prime example of this approach for constructing chiral amines.[6][7]
Trustworthiness and Self-Validation: An adapted route would involve the synthesis of a δ-amino β-ketoester bearing a chiral N-sulfinyl group. Cyclization of this linear precursor under basic conditions would form a dehydropiperidinone intermediate. The facial selectivity of a subsequent reduction or alkylation step is controlled by the chiral sulfinyl group. For instance, a conjugate addition of a methyl group (using an organocuprate) to an appropriate enone system would be directed by the auxiliary to form the desired C4 stereocenter. A subsequent diastereoselective reduction of the C3 position, followed by methylation and auxiliary removal, would complete the synthesis. While often requiring more steps, this method provides a high degree of predictability and stereochemical fidelity.[8]
Detailed Experimental Protocols
The following protocol details the diastereoselective reduction approach (Strategy 1), a reliable method for obtaining the trans isomer.
Protocol: Diastereoselective Synthesis of N-Boc-trans-(3S,4R)-3-hydroxy-4-methylpiperidine
Materials:
-
N-Boc-4-methylpiperidin-3-one (1.0 equiv)
-
L-Selectride (1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-methylpiperidin-3-one (e.g., 2.13 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Addition of Reducing Agent: Add L-Selectride (12.0 mL of a 1.0 M solution, 12.0 mmol) dropwise to the stirred solution over 20 minutes. The rationale for the slow addition is to maintain temperature control and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Add saturated aqueous NaHCO₃ solution (20 mL) and extract the aqueous layer with EtOAc (3 x 40 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography (gradient elution, 5% to 25% EtOAc in Hexanes) to yield the title compound as a colorless oil. The trans isomer is typically the major product. Diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route depends on a balance of factors including stereochemical requirements, step count, and catalyst cost.
| Strategy | Key Reagents / Catalyst | Typical Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages & Rationale |
| Substrate Control | L-Selectride, NaBH₄ | Good to High | >10:1 (trans favored) | N/A (racemic) | Operationally simple, inexpensive reagents. Excellent for controlling relative stereochemistry. |
| Asymmetric Catalysis | Ir or Rh catalyst, Chiral Ligand (e.g., MeO-BoQPhos) | High | N/A | >90% | Highly atom-economical, provides direct access to enantiopure products from simple precursors.[4] |
| Chiral Auxiliary | (R/S)-tert-Butanesulfinamide, Organocuprates | Moderate (multi-step) | >15:1 | >98% | Highly predictable stereochemical outcome, reliable for complex targets.[6] |
Conclusion and Future Outlook
The stereoselective synthesis of 3-methoxy-4-methylpiperidine derivatives is a well-addressed challenge with multiple robust solutions. Substrate-controlled reductions offer a straightforward path to diastereomerically enriched trans products. For access to specific enantiomers, asymmetric hydrogenation of pyridine derivatives stands out as a state-of-the-art, efficient strategy.
Future advancements will likely focus on the development of novel catalysts with even broader substrate scopes and lower catalyst loadings. Furthermore, the application of late-stage C-H functionalization methodologies could provide novel pathways to functionalize pre-existing piperidine rings with high regio- and stereoselectivity, offering unprecedented flexibility in analog synthesis.[9] These evolving strategies will continue to empower medicinal chemists in their pursuit of novel therapeutics built upon this important chiral scaffold.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Jiang, G., et al. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Hua, Z., et al. (2003). Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters, 5(20), 3675–3678. [Link]
-
Rowley, J. M., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 57(76), 9623-9626. [Link]
-
Kaur, P., & Davis, F. A. (2008). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 73(19), 7627–7633. [Link]
-
Fu, G. C., & Lee, E. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234–12235. [Link]
-
Trinchera, P., et al. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]
-
Oestreich, M. (2020). Modern Catalytic Enantioselective Approaches to Piperidines. ResearchGate. [Link]
-
Davis, F. A., & Kaur, P. (2007). Asymmetric synthesis of ring functionalized trans-2,6-disubstituted piperidines from N-sulfinyl delta-amino beta-keto phosphonates. total synthesis of (-)-myrtine. The Journal of Organic Chemistry, 72(6), 2046–2052. [Link]
-
Billon-Souquet, F., Martens, T., & Royer, J. (1999). Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Tetrahedron Letters, 40(19), 3731–3734. [Link]
-
Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. [Link]
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1066. [Link]
-
Mill, S. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
University of Babylon. (n.d.). Pyridine –piperidine-pyrolidine alkaloids. College of Pharmacy. [Link]
-
Momose, T., et al. (1999). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry, 64(26), 9567–9578. [Link]
-
Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920–4923. [Link]
-
Beng, T. K., Anosike, I. S., & Kaur, J. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. [Link]
-
Momose, T., & Toyooka, N. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 155. [Link]
-
Pfrengle, W., et al. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 79(5-6), 825-840. [Link]
-
Chen, J-R., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 12(20), 4588-4591. [Link]
-
Comins, D. L., & Dehghani, A. (1993). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID: A DIASTEREOSELECTIVE SYNTHESIS. Tetrahedron Letters, 34(5), 829-832. [Link]
-
Wang, L., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]
-
Katritzky, A. R., et al. (1998). Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. The Journal of Organic Chemistry, 63(26), 9993–9996. [Link]
-
Ivashkin, P. E., et al. (2018). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]
-
Hande, V. R., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20(6), 618-636. [Link]
-
Hardcastle, W. A., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]
-
Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7948. [Link]
-
Watson, P. S., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine.
-
Coldham, I., & O'Brien, P. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. Heterocycles, 84(2), 697. [Link]
-
Pharma Innovation. (n.d.). CAS 373604-48-9 4-Methoxy-3-methyl-piperidine. Pharma Innovation. [Link]
- Amgen Inc. (2010). Stereoselective synthesis of piperidine derivatives.
-
Takaba, K., et al. (1986). ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). Chemical and Pharmaceutical Bulletin, 34(9), 3915-3918. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of ring functionalized trans-2,6-disubstituted piperidines from N-sulfinyl delta-amino beta-keto phosphonates. total synthesis of (-)-myrtine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric synthesis of substituted piperidines
An In-depth Technical Guide to the Asymmetric Synthesis of Substituted Piperidines: Strategies, Mechanisms, and Applications
Abstract
The substituted piperidine motif is a cornerstone of modern medicinal chemistry, frequently appearing as a privileged scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3][4][5] The precise control of stereochemistry within this six-membered nitrogen heterocycle is paramount, as the biological activity and pharmacokinetic properties of a molecule are often dictated by the three-dimensional arrangement of its substituents. This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of substituted piperidines, designed for researchers and professionals in drug development. We will explore key methodologies, including the dearomatization of pyridine precursors, enantioselective cyclization reactions, innovative biocatalytic and chemoenzymatic cascades, and the direct asymmetric C-H functionalization of existing piperidine rings. Each section delves into the underlying reaction mechanisms, explains the causality behind experimental choices, and provides detailed, field-proven protocols to empower the practical application of these state-of-the-art synthetic methods.
Introduction: The Enduring Significance of Chiral Piperidines
The Piperidine Motif: A Privileged Scaffold
The prevalence of the piperidine ring in pharmaceuticals is remarkable. Its saturated, conformationally flexible yet stable structure allows it to present substituents in well-defined spatial vectors, making it an ideal scaffold for interacting with biological targets. From the anticancer drug Niraparib to the antipsychotic agent Preclamol, the piperidine core is integral to molecular function.[2] This ubiquity drives the continuous need for innovative and efficient synthetic methods to access structurally diverse and stereochemically pure piperidine derivatives.
The Chirality Challenge: Why Stereocontrol is Critical
For substituted piperidines, chirality introduces a critical layer of complexity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even harmful. Therefore, the ability to selectively synthesize a single desired stereoisomer is not merely an academic challenge but a fundamental requirement in modern drug discovery and development. Asymmetric synthesis provides the most direct and atom-economical route to these enantiomerically enriched compounds.
Overview of Major Asymmetric Synthetic Strategies
The asymmetric construction of the piperidine ring can be broadly categorized into several key approaches, each with its own set of advantages and applications. This guide will focus on the most powerful and versatile of these strategies:
-
Asymmetric Dearomatization of Pyridines: The direct, stereoselective reduction of readily available pyridine feedstocks.[6][7]
-
Enantioselective Cyclization Reactions: The construction of the piperidine ring from acyclic precursors in a stereocontrolled manner.[6][8]
-
Biocatalytic and Chemoenzymatic Methods: The use of enzymes to achieve unparalleled selectivity under mild conditions.[9][10]
-
Asymmetric C-H Functionalization: The late-stage introduction of stereocenters onto a pre-existing piperidine scaffold.[3]
Asymmetric Dearomatization of Pyridine Derivatives
The most atom-economical approach to chiral piperidines is the direct asymmetric hydrogenation of the corresponding aromatic pyridine precursors.[11] This strategy, however, faces the significant challenge of overcoming the aromatic stabilization energy of the pyridine ring, which often requires potent catalytic systems.[11]
Catalytic Asymmetric Hydrogenation of Pyridines
The development of transition-metal catalysts, particularly those based on Iridium and Rhodium, has enabled highly efficient and enantioselective hydrogenation of pyridine derivatives.[4][7][11][12]
Mechanism and Causality: The hydrogenation of the electron-deficient pyridine ring is often facilitated by an acidic additive.[11] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This activation makes the ring more susceptible to reduction by the metal hydride catalyst. The chiral ligand coordinated to the metal center (e.g., Ir or Ru) orchestrates the facial delivery of hydrogen, thereby establishing the stereocenters in the product. The choice of ligand, such as the sterically bulky tBuO-AdP-BIBOP, has been shown to be crucial for achieving high enantioselectivity in the hydrogenation of challenging amino-substituted pyridinium salts.[7]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of a 3-Acylamino Pyridinium Salt [7]
-
Materials:
-
3-Acylamino-4-alkyl-substituted pyridinium salt (0.2 mmol)
-
[Ru(2-Me-allyl)₂(COD)] (0.5 mol %)
-
Chiral Ligand (e.g., tBuO-AdP-BIBOP) (0.6 mol %)
-
HBF₄·OEt₂ (1 mol %)
-
NaHCO₃ (0.8 mmol)
-
Isopropanol (iPrOH) (1.0 mL)
-
High-pressure autoclave with a glass vial insert
-
-
Procedure:
-
In a glovebox, prepare a catalyst solution by dissolving [Ru(2-Me-allyl)₂(COD)], the chiral ligand, and HBF₄·OEt₂ in iPrOH.
-
In a separate glass vial insert, add the pyridinium salt (0.25 mmol) and NaHCO₃.
-
Add the catalyst solution to the vial containing the substrate.
-
Place the vial into the high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge several times with H₂ gas.
-
Pressurize the autoclave to 65 atm with H₂.
-
Stir the reaction at 65 °C for 18 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the chiral piperidine.
-
-
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis. The diastereomeric ratio (dr) can be determined by ¹H-NMR analysis of the crude product.
Rh-Catalyzed Asymmetric Carbometalation (Reductive Heck Reaction)
A more recent and highly versatile strategy involves a three-step sequence that transforms pyridines into 3-substituted piperidines with excellent enantioselectivity.[2] This method avoids the direct hydrogenation of the pyridine ring, instead relying on a highly controlled cross-coupling reaction.
Conceptual Workflow: The process involves:
-
Partial Reduction: The starting pyridine is first partially reduced to a more reactive dihydropyridine derivative.
-
Rh-catalyzed Asymmetric Carbometalation: This key step involves a reductive Heck-type reaction where a chiral Rhodium catalyst mediates the coupling of an arylboronic acid to the dihydropyridine, creating the C3-aryl bond and setting the crucial stereocenter.
-
Final Reduction: The resulting tetrahydropyridine is then reduced (e.g., via standard hydrogenation) to the final 3-substituted piperidine.[2]
Caption: Workflow for the synthesis of 3-aryl piperidines.
Data Summary: Rh-Catalyzed Asymmetric Carbometalation [2][13]
| Arylboronic Acid (ArB(OH)₂) | Yield (%) | ee (%) |
|---|---|---|
| Phenyl | 95 | 99 |
| 4-Fluorophenyl | 95 | >99 |
| 4-Chlorophenyl | 94 | >99 |
| 4-Trifluoromethylphenyl | 85 | >99 |
| 3-Methoxyphenyl | 91 | >99 |
| 1-Naphthyl | 41 | 99 |
Enantioselective Cyclization Strategies
Building the piperidine ring from acyclic precursors offers immense flexibility in introducing various substituents. Organocatalysis has emerged as a particularly powerful tool for these transformations, enabling complex cascade reactions that form multiple bonds and stereocenters in a single step.
Organocatalytic Domino Reactions
Domino (or cascade) reactions are highly efficient processes where a single event triggers a series of subsequent intramolecular transformations to rapidly build molecular complexity. For piperidine synthesis, a common approach involves a domino Michael addition followed by an intramolecular cyclization/aminalization.[8][14]
Mechanism and Causality: Chiral amine catalysts, such as O-TMS protected diphenylprolinol, are central to this strategy.[8][14] The catalyst first reacts with an aldehyde to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to a nitroolefin. The resulting intermediate is perfectly poised for a subsequent intramolecular cyclization, where the nitrogen attacks a carbonyl or equivalent, followed by aminalization to form the polysubstituted piperidine ring. The catalyst is then regenerated, completing the catalytic cycle. This one-pot process can create up to four contiguous stereocenters with excellent enantioselectivity.[8][14]
Caption: Organocatalytic domino reaction for piperidine synthesis.
Experimental Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine [8]
-
Materials:
-
Functionalized nitroolefin (0.15 mmol, 1 eq.)
-
Aldehyde (e.g., n-butanal) (0.30 mmol, 2 eq.)
-
O-TMS protected diphenylprolinol catalyst (1) (10 mol %)
-
Benzoic acid (BzOH) (30 mol %)
-
Deionized water (0.3 mL)
-
Reaction vial
-
-
Procedure:
-
To a reaction vial at room temperature, add the nitroolefin (0.15 mmol), the O-TMS protected diphenylprolinol catalyst (0.015 mmol), and benzoic acid (0.045 mmol).
-
Add deionized water (0.3 mL) to the vial.
-
Add the aldehyde (0.30 mmol) to the mixture.
-
Seal the vial and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate aqueous workup (e.g., extraction with ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation: Determine the diastereomeric ratio (dr) by ¹H-NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Biocatalytic and Chemoenzymatic Approaches
Nature's catalysts—enzymes—offer exquisite selectivity and operate under mild, environmentally benign conditions. Their application in asymmetric synthesis has led to powerful methods for accessing chiral piperidines.
Enzymatic Desymmetrization of Meso-Piperidines
A powerful strategy for creating chirality is the desymmetrization of a prochiral or meso compound. In this approach, an enzyme selectively modifies one of two identical, enantiotopic functional groups, breaking the molecule's symmetry and inducing chirality.
Causality and Application: For example, meso-cis-2,6-disubstituted piperidines can be resolved using lipases.[15] Aspergillus niger lipase (ANL) can selectively acylate one of the two hydroxyl or amino groups, leaving the other untouched. This enzymatic reaction proceeds with excellent chemical yield and high enantiotopic selectivity (often ≥98% ee), providing a direct route to chiral 2,6-disubstituted piperidines, which are precursors to various alkaloids.[15]
Chemoenzymatic Cascades
Combining biocatalysis with traditional chemical catalysis in a one-pot cascade harnesses the strengths of both worlds.[9][10] These hybrid processes can construct complex molecules from simple starting materials with high efficiency.
Workflow Example: A reported hybrid cascade for synthesizing 2-substituted piperidines relies on a transaminase enzyme to generate a key reactive cyclic imine intermediate from a diamine.[9] This intermediate is then subjected to an in-situ, proline-catalyzed organocatalytic Mannich reaction with a ketone, building the piperidine scaffold with high stereocontrol.[9]
Caption: A chemoenzymatic cascade for piperidine synthesis.
Asymmetric C-H Functionalization of Pre-existing Piperidine Rings
A frontier in synthetic chemistry is the direct, stereoselective functionalization of C-H bonds. This approach allows for the late-stage introduction of complexity onto a simple, pre-formed piperidine ring, offering a highly modular route to diverse derivatives.
Mechanism and Causality: A recently developed method enables the enantioselective desymmetrization of readily available N-protected piperidines via a site-selective α-C(sp³)-H bond oxidation.[3] The reaction uses a chiral manganese catalyst and hydrogen peroxide as a green oxidant. The proposed mechanism involves a highly enantioselective Hydrogen Atom Transfer (HAT) from one of the α-methylene C-H bonds to the high-valent manganese-oxo species. This is followed by an electron transfer to generate a chiral iminium ion intermediate. This electrophilic intermediate is then trapped in situ by the solvent (e.g., trifluoroethanol) to yield a stable, chiral N,O-acetal product with excellent diastereo- and enantioselectivity.[3] This N,O-acetal is a versatile handle for further stereoretentive transformations.
Experimental Protocol: Mn-Catalyzed Enantioselective C-H Oxidation [3]
-
Materials:
-
N-Mesitylsulfonyl-protected piperidine substrate (25 μM)
-
Chiral Manganese Catalyst (1 mol %)
-
Acetic Acid (AcOH) (15 equiv.)
-
Trifluoroethanol (TFE) as solvent
-
Hydrogen Peroxide (H₂O₂) (0.6 M solution in TFE, 2 equiv.)
-
Syringe pump
-
-
Procedure:
-
Dissolve the piperidine substrate, manganese catalyst, and acetic acid in TFE in a reaction vessel at 0 °C.
-
Using a syringe pump, add the H₂O₂ solution dropwise over 30 minutes to maintain a low concentration of the oxidant and control the reaction rate.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude N,O-acetal product by flash column chromatography.
-
-
Self-Validation: Determine the yield of the isolated product. The enantiomeric excess (ee) should be determined by Gas Chromatography (GC) or SFC using a chiral stationary phase.
Conclusion and Future Outlook
The asymmetric synthesis of substituted piperidines is a dynamic and rapidly evolving field, driven by the immense importance of these heterocycles in medicine and biology. We have explored several robust and innovative strategies, from the direct dearomatization of pyridines to sophisticated organocatalytic cascades and precise C-H functionalization. While each method offers distinct advantages, the choice of strategy ultimately depends on the specific target molecule, desired substitution pattern, and available starting materials.
The future of piperidine synthesis will likely focus on the development of even more efficient, sustainable, and versatile methods. Key areas of innovation will include the discovery of new catalytic systems that operate under milder conditions, the expansion of chemoenzymatic and biocatalytic toolkits, and the application of continuous flow technologies to enable safer and more scalable syntheses.[16] As our synthetic capabilities continue to advance, chemists will be better equipped than ever to design and create the next generation of piperidine-based therapeutics.
References
-
Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. RSC Publishing. Available at: [Link]
-
Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed. Available at: [Link]
-
Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Synfacts - Thieme. Available at: [Link]
-
Modern Catalytic Enantioselective Approaches to Piperidines. ResearchGate. Available at: [Link]
-
General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]
-
Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois chemistry. Available at: [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available at: [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters - ACS Publications. Available at: [Link]
-
Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]
-
Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate. Available at: [Link]
-
Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed. Available at: [Link]
-
Enantioselective Ruthenium-Catalyzed Hydrogenation of Substituted 3-Acylamino Pyridinium Salts. ACS Catalysis - ACS Publications. Available at: [Link]
-
Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. PMC. Available at: [Link]
-
The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. ResearchGate. Available at: [Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li Group Website. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]
Sources
- 1. Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chiral Resolution of 3-Methoxy-4-methylpiperidine Isomers
Abstract
Substituted piperidines are privileged scaffolds in modern drug development, and the precise control of their stereochemistry is often critical to achieving desired pharmacological activity and minimizing off-target effects. The 3-methoxy-4-methylpiperidine core, with its two stereogenic centers, can exist as four distinct stereoisomers. The isolation of these isomers in enantiomerically pure form is a significant challenge that requires robust and efficient resolution strategies. This technical guide provides an in-depth exploration of the primary methods for the chiral resolution of 3-methoxy-4-methylpiperidine and related cyclic amines. We will delve into the mechanistic principles and provide field-proven protocols for diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography, offering researchers a comprehensive playbook for obtaining stereopure piperidine building blocks.
Introduction: The Stereochemical Imperative in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif found in numerous blockbuster drugs and clinical candidates. Its three-dimensional, low-molecular-weight scaffold is ideal for exploring structure-activity relationships. The introduction of substituents, such as at the 3- and 4-positions of 3-methoxy-4-methylpiperidine, creates stereogenic centers. The resulting enantiomers and diastereomers can exhibit profoundly different biological activities, metabolic profiles, and toxicities. Therefore, the ability to isolate a single, desired stereoisomer is not merely an academic exercise but a regulatory and clinical necessity.
The target molecule, 3-methoxy-4-methylpiperidine, possesses two chiral centers, giving rise to two pairs of enantiomers: (cis) and (trans). The resolution of such disubstituted piperidines requires methods that can effectively discriminate between these multiple stereoisomers.[1]
Foundational Strategy: Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation remains a cornerstone of large-scale chiral separations due to its cost-effectiveness and scalability.[2][3] The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[4] This difference allows for their separation by fractional crystallization.[5][6]
The Causality of Agent Selection
The success of this method is critically dependent on the choice of the chiral resolving agent and the crystallization solvent. The goal is to form a stable, crystalline salt with one diastereomer while the other remains dissolved. Key factors to consider include:
-
Acid-Base Matching : The pKa of the chiral acid should be suitable to ensure salt formation with the piperidine nitrogen.
-
Structural Complementarity : The resolving agent should possess functional groups and a rigid structure that promote the formation of a well-ordered crystal lattice with one of the piperidine enantiomers.
-
Solvent System : The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. Often, a screening of various solvents and solvent mixtures is required.[6]
Commonly effective chiral acids for resolving substituted piperidines and other cyclic amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[5][6][7]
Experimental Protocol: Resolution with Di-p-toluoyl-D-tartaric Acid
This protocol is a representative workflow for the resolution of a racemic cis-3-methoxy-4-methylpiperidine mixture.
Step 1: Salt Formation
-
Dissolve one equivalent of racemic cis-3-methoxy-4-methylpiperidine in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent, di-p-toluoyl-D-tartaric acid, in the same solvent, warming if necessary. The use of a half-equivalent of the resolving agent can sometimes improve the efficiency of the resolution.[5]
-
Slowly add the resolving agent solution to the piperidine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for several hours or overnight to induce crystallization.
Step 2: Isolation and Purification
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
To improve diastereomeric purity, the salt can be recrystallized from a fresh portion of the same or a different solvent system.
Step 3: Liberation of the Free Amine
-
Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) and stir until the solid dissolves completely. This neutralizes the chiral acid and liberates the free amine.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine.
Step 4: Validation
-
Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Visualization of the Workflow
Caption: Workflow for Diastereomeric Salt Crystallization.
High-Selectivity Strategy: Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer an environmentally friendly and often highly selective alternative for chiral resolution.[3] Kinetic resolution relies on an enzyme, typically a lipase or protease, that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8] For secondary amines like piperidines, this usually involves an enzyme-catalyzed acylation.[9][10]
Mechanistic Insight: The Acyl-Enzyme Intermediate
Lipases are highly effective for this transformation.[11][12] The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate. The chirality of the enzyme's active site creates a diastereomeric relationship with each enantiomer of the substrate as it approaches. This results in a significant difference in the activation energy for the acylation of the two enantiomers, leading to a much faster reaction rate for the "matched" enantiomer.[8]
A key advantage of EKR is its high enantioselectivity (often expressed as the E-value), which can lead to products with very high enantiomeric excess.[13] The main drawback is that the theoretical maximum yield for the unreacted enantiomer is 50%.
Experimental Protocol: Lipase-Catalyzed Acylation
This protocol describes a typical screening and optimization process for the EKR of a racemic trans-3-methoxy-4-methylpiperidine.
Step 1: Enzyme and Acyl Donor Screening
-
In a series of vials, place the racemic piperidine (1 equiv.) in an anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene).
-
To each vial, add a different lipase (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase) and an acyl donor (e.g., ethyl acetate, vinyl acetate).[14][15]
-
Seal the vials and agitate at a controlled temperature (e.g., 30-40 °C).
Step 2: Reaction Monitoring
-
Periodically take aliquots from each reaction vial.
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess (ee) of both the remaining starting material (the unreacted amine) and the acylated product (the amide).
-
The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of the unreacted enantiomer.
Step 3: Work-up and Separation
-
Once the optimal conversion is reached, filter off the enzyme.
-
The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be easily separated by standard column chromatography or a simple acid-base extraction, as the amide is neutral while the amine is basic.
Step 4: (Optional) Hydrolysis of the Amide
-
If the acylated enantiomer is the desired product, the amide bond can be hydrolyzed under acidic or basic conditions to liberate the free amine.
Visualization of the Workflow
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
High-Resolution Strategy: Chiral Chromatography
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a powerful tool for both the analytical determination of enantiomeric purity and for preparative-scale separations.[16][17] The principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation.[18]
The Central Role of the Chiral Stationary Phase (CSP)
The "heart" of the separation is the CSP. For piperidine derivatives, polysaccharide-based CSPs are often highly effective.[6] These CSPs, typically based on cellulose or amylose derivatives coated onto a silica support, create a complex chiral environment with grooves and cavities. Separation is achieved through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral polymer.[18]
Protocol: Method Development for Chiral HPLC Separation
Step 1: Column Selection
-
Based on literature for similar compounds, select a set of polysaccharide-based columns for initial screening (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).[6]
Step 2: Mobile Phase Screening
-
Prepare a standard solution of the racemic 3-methoxy-4-methylpiperidine.
-
Screen different mobile phase compositions. Common mobile phases for normal-phase chiral HPLC are mixtures of a hydrocarbon (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol).
-
It is crucial to add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), to the mobile phase. This additive prevents peak tailing by deactivating acidic silanol groups on the silica support that can strongly and non-selectively interact with the basic piperidine nitrogen.[6]
Step 3: Optimization
-
Inject the racemic mixture onto each column with each mobile phase.
-
Evaluate the chromatograms for resolution (Rs). An Rs value > 1.5 indicates baseline separation.
-
Optimize the separation by adjusting the ratio of hydrocarbon to alcohol. Increasing the alcohol content generally decreases retention time but may also affect resolution.
Step 4: Scale-Up for Preparative Separation
-
Once an optimal analytical method is established, it can be scaled up to a larger-diameter preparative column.
-
The flow rate and sample loading are increased proportionally to the column size to isolate multigram quantities of each enantiomer.
Visualization of the Workflow
Caption: Workflow for Preparative Chiral HPLC.
Comparative Analysis of Resolution Methods
The choice of resolution method depends on various factors, including the scale of the synthesis, available equipment, cost, and the specific properties of the molecule.
| Method | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Crystallization | Scalable, cost-effective, well-established technology.[5] | Labor-intensive, requires screening, theoretical yield is 50%.[5] | Large-scale industrial production. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, "green" approach.[8][19] | Theoretical yield is 50%, may require screening for a suitable enzyme.[12] | Medium-scale synthesis where high ee is critical. |
| Chiral Chromatography | Applicable to a wide range of compounds, high purity achievable, both analytical and preparative.[16] | Higher cost for columns and solvents, can be less scalable for very large quantities. | Analytical determination of ee, small-to-medium scale preparative work, and purification of high-value compounds. |
Conclusion
The chiral resolution of 3-methoxy-4-methylpiperidine isomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients. There is no single "best" method; the optimal strategy is dictated by the specific requirements of the project. Diastereomeric salt crystallization remains a powerful tool for large-scale manufacturing. Enzymatic resolution provides an elegant and highly selective route for achieving high enantiomeric purity. Chiral HPLC is an indispensable tool for both analytical validation and flexible, high-purity preparative separations. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to successfully navigate the challenges of isolating these valuable chiral building blocks.
References
-
Chiral resolution - Wikipedia . Wikipedia.
-
Lipase-Catalyzed Dynamic Kinetic Resolution of Hemiaminals. | Request PDF . ResearchGate.
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC . National Center for Biotechnology Information.
-
CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC . National Center for Biotechnology Information.
-
Kinetic resolution of chiral amines - Google Patents . Google Patents.
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI . MDPI.
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate . ResearchGate.
-
Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed . National Center for Biotechnology Information.
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | The Journal of Organic Chemistry - ACS Publications . American Chemical Society Publications.
-
CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)- - LOCKSS: Serve Content . HETEROCYCLES.
-
Process for resolving racemic mixtures of piperidine derivatives - Google Patents . Google Patents.
-
Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR - ACS Publications . American Chemical Society Publications.
-
Part 6: Resolution of Enantiomers - Chiralpedia . Chiralpedia.
-
Kinetic resolution of amines - Bode Research Group . ETH Zurich.
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - CHIMIA . CHIMIA.
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC . National Center for Biotechnology Information.
-
Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate . ResearchGate.
-
Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 - PubMed . National Center for Biotechnology Information.
-
Enzymatic Resolution of trans-4-(4'-Fluorophenyl)-3-hydroxymethylpiperidines, Key Intermediates in the Synthesis of (−)-Paroxetine | The Journal of Organic Chemistry - ACS Publications . American Chemical Society Publications.
-
Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine - Benchchem . BenchChem.
-
Chiral HPLC separation: strategy and approaches - Chiralpedia . Chiralpedia.
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI . MDPI.
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Research Portal . TU Delft.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. youtube.com [youtube.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. chimia.ch [chimia.ch]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Architecting the Piperidine Core: A Technical Whitepaper on Rel-(3R,4S)-3-methoxy-4-methylpiperidine (CAS 783296-45-7)
Executive Summary
In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, unsubstituted piperidines often suffer from suboptimal physicochemical properties, including excessive basicity (leading to poor membrane permeability) and high susceptibility to oxidative metabolism. Rel-(3R,4S)-3-methoxy-4-methylpiperidine (CAS 783296-45-7) is a highly specialized chiral building block designed to overcome these liabilities. By strategically installing a methoxy group at the 3-position and a methyl group at the 4-position in a cis-relative stereochemistry, medicinal chemists can precisely tune the pKa, enhance metabolic stability, and lock the conformational geometry of the molecule.
This whitepaper provides an in-depth technical analysis of the structural dynamics, pharmacological utility, stereoselective synthesis, and analytical validation of this critical intermediate.
Structural & Physicochemical Profiling
The prefix "Rel" (relative) indicates that this compound is a racemic mixture of the (3R,4S) and (3S,4R) enantiomers. In the context of a 1,2-disubstituted cyclic system (which positions 3 and 4 of piperidine represent), the (3R,4S) configuration corresponds strictly to the cis-diastereomer [1].
In its lowest-energy chair conformation, a cis-1,2-disubstituted piperidine must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. This geometric restriction prevents the substituents from adopting the thermodynamically favored di-equatorial (e,e) posture seen in the trans-isomer, thereby locking the spatial vectors of the functional groups—a critical feature for target-specific binding pocket engagement.
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | Rel-(3R,4S)-3-methoxy-4-methylpiperidine |
| CAS Registry Number | 783296-45-7 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Stereochemistry | cis-diastereomer (racemic mixture) |
| Appearance | Colorless liquid (Free base) / White solid (HCl salt) |
| Predicted Amine pKa | ~8.5 – 9.5 (Modulated by -OMe) |
| Topological Polar Surface Area | 21.3 Ų |
Strategic Utility in Drug Design
The integration of Rel-(3R,4S)-3-methoxy-4-methylpiperidine into a drug scaffold is rarely accidental; it is a calculated structural intervention designed to modulate three primary pharmacological parameters, as utilized in advanced receptor antagonists and kinase inhibitors[2].
-
Basicity (pKa) Tuning via Inductive Effects: Unsubstituted piperidine is highly basic (pKa ~11.2), meaning it is nearly entirely protonated at physiological pH (7.4), restricting passive membrane permeability. The electronegative oxygen of the 3-methoxy group exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the amine nitrogen, stabilizing the lone pair and destabilizing the conjugate acid. This drops the pKa by 1.5 to 2.5 log units, increasing the fraction of unionized drug and drastically improving Blood-Brain Barrier (BBB) penetration[3].
-
Metabolic Shielding: The 4-position of the piperidine ring is a notorious "soft spot" for Cytochrome P450 (e.g., CYP3A4, CYP2D6) oxidative metabolism. The 4-methyl group acts as a steric shield, blocking hydroxylation at this site and prolonging the pharmacokinetic half-life of the parent drug.
-
Conformational Locking: The cis-stereochemical restriction forces the molecule into a specific 3D geometry, optimizing the vectorial exit of the substituents to achieve high-affinity interactions within deep hydrophobic pockets.
Fig 1. Logical mapping of physicochemical property modulation by the pharmacophore.
Stereoselective Synthesis Protocol
Synthesizing the exact cis-diastereomer requires a highly controlled reduction environment. The standard approach utilizes the heterogeneous catalytic hydrogenation of a substituted pyridine precursor[4].
Fig 2. Stereoselective synthetic workflow yielding the cis-piperidine diastereomer.
Step-by-Step Methodology & Causality
Phase 1: O-Methylation
-
Reaction Setup: Charge a flame-dried flask with 4-methylpyridin-3-ol (1.0 eq) and anhydrous DMF (0.5 M).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and stir at 0 °C for 15 minutes.
-
Electrophilic Addition: Dropwise add Methyl Iodide (1.1 eq).
-
Causality: The dropwise addition at 0 °C is critical. It controls the local concentration of the electrophile, favoring O-alkylation of the phenoxide over N-alkylation (which would yield an undesired pyridinium salt).
-
-
Isolation: Stir at room temperature for 4 hours, quench with water, extract with EtOAc, and concentrate to yield 3-methoxy-4-methylpyridine.
Phase 2: Stereoselective Catalytic Hydrogenation
-
Solvent Preparation: Dissolve the intermediate in glacial acetic acid (0.2 M).
-
Catalyst Addition: Add Adam's Catalyst (PtO₂, 10 mol%).
-
Causality: Conducting the reduction in an acidic medium is non-negotiable. Acetic acid protonates the pyridine nitrogen, preventing its lone pair from coordinating with and poisoning the platinum catalyst. Furthermore, protonation activates the aromatic ring toward reduction.
-
-
Hydrogenation: Pressurize the vessel with H₂ gas (50 psi) and agitate at 25 °C for 12 hours.
-
Causality: The solid surface of the heterogeneous catalyst dictates that hydrogen atoms are delivered to the same face of the ring simultaneously (syn-addition). Because the intermediate binds to the catalyst on its less sterically hindered face, the resulting product is overwhelmingly the cis-diastereomer (>95% diastereomeric excess).
-
-
Filtration: Filter through Celite to remove the catalyst.
Phase 3: Salt Formation
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude free base in ethereal HCl (2.0 M) at 0 °C to precipitate the hydrochloride salt. Recrystallize from hot ethanol/acetone to yield a highly pure white crystalline solid.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized building block, the protocol must be treated as a self-validating system. The primary risk in this synthesis is the formation of the trans-diastereomer.
NMR Spectroscopic Validation (Causality of Coupling Constants)
Proton NMR (¹H-NMR) provides definitive proof of relative stereochemistry via the Karplus equation.
-
The cis (a,e) Conformation: In the cis-isomer, the dihedral angle between the C3 and C4 protons is approximately 60°. This geometry results in a small vicinal coupling constant (³J_{H3,H4} ≈ 3–5 Hz ).
-
The trans (e,e) Conformation: If the synthesis failed and produced the trans-isomer, the protons would sit in a di-axial arrangement with a dihedral angle of 180°, yielding a distinctively large coupling constant (³J_{H3,H4} ≈ 9–12 Hz ). Observing a small ³J coupling constant between the methine protons instantly validates the success of the syn-hydrogenation.
Chiral HPLC Resolution
Because the product is a "Rel" racemic mixture, standard reverse-phase HPLC will only show a single peak (confirming diastereomeric purity). To resolve the (3R,4S) and (3S,4R) enantiomers for downstream asymmetric synthesis, a chiral stationary phase (e.g., Chiralcel OD-H) utilizing a hexane/isopropanol mobile phase is required.
References
- Merck Sharp & Dohme Ltd. (2006). EP001286967B1 - Substituted Cyclohexylamines as Substance P Antagonists. European Patent Office.
-
National Institutes of Health (PMC). (2018). Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. Retrieved April 3, 2026, from[Link]
-
Journal of Medicinal Chemistry. (2024). Discovery of GLPG2737, a Potent Type 2 Corrector of CFTR for the Treatment of Cystic Fibrosis in Combination with a Potentiator. ACS Publications. Retrieved April 3, 2026, from[Link]
Sources
- 1. 783296-45-7|Rel-(3R,4S)-3-methoxy-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Methoxy and 4-Methyl Substitutions in the Biological Activity of Piperidine Analogues: A Technical Guide
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in the realm of drug discovery and development.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance.[1][2] The conformational flexibility of the piperidine ring, coupled with its ability to engage in crucial hydrogen bonding interactions, allows for the precise spatial orientation of pharmacophoric groups, thereby facilitating high-affinity interactions with a multitude of biological targets.[3] The metabolic stability of the piperidine core further enhances its "drug-like" properties, making it an attractive framework for the design of novel therapeutic agents.[4] This guide delves into the nuanced, yet profound, impact of specific substitutions—namely, the 3-methoxy and 4-methyl groups—on the biological activity of piperidine analogues, offering a technical exploration for researchers, scientists, and drug development professionals.
The Influence of Methoxy and Methyl Substitutions on Pharmacological Profiles
The introduction of methoxy (-OCH3) and methyl (-CH3) groups onto the piperidine scaffold can dramatically alter the physicochemical and pharmacological properties of the parent molecule. The methoxy group, with its dual capacity to act as a hydrogen bond acceptor and to influence electronic distribution, can significantly impact target binding and metabolic stability.[5] The position of the methoxy group is critical; for instance, in some contexts, a methoxy substituent can lead to steric hindrance, diminishing biological activity, while in others, it can enhance potency.[6]
Similarly, the addition of a methyl group can have profound effects on the biological activity of piperidine analogues. The presence of a methyl group can enhance lipophilicity, potentially improving membrane permeability and brain-to-plasma ratios.[7] Furthermore, the stereochemistry of the methyl substituent is often a crucial determinant of activity, with different enantiomers exhibiting markedly different pharmacological profiles.[3] As will be discussed, the strategic placement of a methyl group at the 3- or 4-position of the piperidine ring has been shown to be a key factor in modulating the potency and selectivity of these compounds, particularly in the context of opioid receptor modulation.[1]
Synthesis of Substituted Piperidine Analogues: A General Overview
The synthesis of specifically substituted piperidines, such as those bearing 3-methoxy and 4-methyl groups, often involves multi-step sequences that allow for precise control over the introduction of these functionalities. A variety of synthetic strategies have been developed for the construction of highly substituted piperidine rings, including intramolecular cyclization reactions, multicomponent reactions, and the hydrogenation of pyridine precursors.[8][9]
A general, illustrative synthetic workflow for accessing 3- and 4-substituted piperidines is depicted below. This diagram showcases a conceptual pathway and is not representative of a single, specific synthesis.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-4-piperidinomethyldibenzofuran | CAS 42840-15-3 [benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
"Rel-(3R,4S)-3-methoxy-4-methylpiperidine" as a scaffold in medicinal chemistry
An In-Depth Technical Guide to the (3R,4S)-3-methoxy-4-methylpiperidine Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically successful pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal framework for optimizing interactions with biological targets. This guide focuses on a specific, stereochemically defined variant: the (3R,4S)-3-methoxy-4-methylpiperidine core. The fixed trans relationship between the C3-methoxy and C4-methyl groups provides a rigidified, low-energy conformation that reduces the entropic penalty of binding to a receptor and allows for the precise projection of pharmacophoric features into chemical space.
This document serves as a technical whitepaper for drug discovery professionals, offering an in-depth analysis of the scaffold's structural significance, synthetic accessibility, and proven applications. We will explore the causality behind its use in developing potent analgesics, provide validated experimental protocols for its derivatization and evaluation, and discuss future opportunities for this versatile chemical core.
The (3R,4S)-3-methoxy-4-methylpiperidine Core: A Structural Analysis
The utility of the (3R,4S)-3-methoxy-4-methylpiperidine scaffold lies in its unique combination of structural features, which collectively contribute to its favorable profile in drug design.
-
Defined Stereochemistry : The absolute configuration at the C3 and C4 positions is fixed as (3R,4S). This trans arrangement dictates the spatial orientation of the methoxy and methyl groups, forcing them into pseudo-equatorial positions in the preferred chair conformation. This pre-organized structure is critical for high-affinity receptor engagement, as different stereoisomers can exhibit dramatically different biological activities and binding modes.[3][4]
-
Modulation of Physicochemical Properties : The basic nitrogen atom (pKa ≈ 9-11) serves as a key interaction point, often forming a salt bridge with acidic residues in a binding pocket. Its basicity can be fine-tuned through substitution, which in turn modulates the compound's overall solubility, lipophilicity, and pharmacokinetic profile.[1][2]
-
Synthetic Tractability : The piperidine nitrogen provides a reliable chemical handle for diversification. A wide array of substituents can be readily introduced via standard organic chemistry reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Caption: General workflow for synthesis and derivatization of the piperidine core.
Experimental Protocol: N-Acylation for Library Generation
This protocol describes a standard, reliable method for attaching a carboxylic acid to the piperidine nitrogen via amide bond formation, a crucial step in generating a chemical library for screening.
Objective: To synthesize an amide derivative from the (3R,4S)-3-methoxy-4-methylpiperidine scaffold.
Materials:
-
(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride
-
Carboxylic acid of interest (R-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add (3R,4S)-3-methoxy-4-methylpiperidine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl piperidine derivative.
Trustworthiness Check: The use of HATU as a coupling agent is a standard, high-yield method for amide bond formation that minimizes side reactions. The aqueous workup effectively removes the DMF solvent and excess reagents, ensuring a clean crude product for purification.
Medicinal Chemistry Applications: Targeting the μ-Opioid Receptor
The true value of a scaffold is demonstrated through its successful application in a drug discovery program. Derivatives of a closely related (3R,4S)-3,4-disubstituted piperidine scaffold have been identified as novel and potent analgesics acting on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for major clinical opioids like morphine and fentanyl. [5]
Mechanism of Action
A lead compound, (3R,4S)-9d, was identified through phenotypic screening and found to be a potent analgesic. [5]Mechanistic studies revealed that it functions as a prodrug, being metabolized in vivo to its active form, (3R,4S)-10a, which then acts as a MOR agonist. [5]This agonist activation initiates a downstream signaling cascade that ultimately results in the modulation of ion channels and the inhibition of pain signal transmission.
Caption: Simplified signaling pathway of a μ-opioid receptor agonist.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the lead compound scaffold provided critical insights into the structural requirements for potent analgesic activity. The data below is adapted from studies on a related (3R,4S)-3,4-disubstituted piperidine core. [5]
| Compound | R-Group on Piperidine Nitrogen | Analgesic Potency (ED₅₀, mg/kg) | Key Insight |
|---|---|---|---|
| (3R,4S)-9a | 2,4-difluorophenethyl | 2.01 | The phenethyl group is a viable substituent for activity. |
| (3R,4S)-9d | 2-(2,4,5-trifluorophenyl)acetyl | 0.54 | Acylation with a trifluorophenylacetyl group significantly enhances potency. |
| (3R,4S)-9f | 2-fluorophenethyl | 1.87 | Reducing fluorine substitution on the phenyl ring slightly decreases potency compared to 9a. |
| (3R,4S)-9h | 3-fluorophenethyl | > 10 | The position of the fluorine atom is critical; a 3-fluoro substitution is detrimental to activity. |
Analysis: The SAR table clearly demonstrates that the nature and substitution pattern of the group attached to the piperidine nitrogen have a profound impact on biological activity. The discovery that the 2,4,5-trifluorophenylacetyl group in compound (3R,4S)-9d confers the highest potency provides a clear vector for future optimization efforts.
Bioactivity Evaluation: Standard Protocols
In Vitro Protocol: [³⁵S]GTPγS Binding Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a GPCR like the μ-opioid receptor. It measures the binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Objective: To quantify the functional activity of synthesized piperidine derivatives at the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor (hMOR)
-
[³⁵S]GTPγS radioligand
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
DAMGO (a standard MOR full agonist)
-
Scintillation vials and cocktail
-
Glass fiber filter mats and a cell harvester
Procedure:
-
Prepare assay reactions in tubes by adding assay buffer, cell membranes (10-20 µg protein), GDP (10 µM), and the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filter mats into scintillation vials, add scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data are analyzed by non-linear regression to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values relative to the full agonist DAMGO.
In Vivo Protocol: Hot Plate Analgesia Test
The hot plate test is a standard and reliable behavioral model for assessing the efficacy of centrally acting analgesics in rodents. [5][6] Objective: To evaluate the analgesic effect of a test compound in a thermal pain model.
Materials:
-
Male Wistar rats or Swiss Webster mice
-
Hot plate apparatus with adjustable, constant temperature (e.g., 55 ± 0.5°C)
-
Test compound dissolved in a suitable vehicle (e.g., saline, 5% DMSO)
-
Vehicle control
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and record the time (in seconds) it takes to elicit a pain response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be strictly enforced. [6]3. Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, intravenous).
-
Post-Treatment Latency: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency again.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion and Future Directions
The (3R,4S)-3-methoxy-4-methylpiperidine scaffold represents a valuable starting point for medicinal chemistry campaigns, particularly in the realm of CNS disorders. Its stereochemically defined and conformationally restrained nature provides a robust framework for designing ligands with high affinity and selectivity. The proven success of related scaffolds in generating potent MOR agonists for analgesia underscores its potential. [5] Future opportunities for this scaffold include:
-
Exploration of Other Biological Targets: Its favorable physicochemical properties make it an attractive core for targeting other GPCRs, ion channels, and transporters within the CNS. [7][8][9]* Application in Fragment-Based Drug Discovery (FBDD): The core itself can be used as a 3D fragment to screen against a wide range of biological targets, providing novel starting points for lead discovery. [10]* Broadening Therapeutic Areas: While its utility in CNS is clear, the piperidine scaffold is prevalent in oncology and anti-infective agents, suggesting that libraries built around this core could yield hits in diverse therapeutic areas. [1] By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can effectively utilize the (3R,4S)-3-methoxy-4-methylpiperidine scaffold to accelerate the discovery and development of next-generation therapeutics.
References
-
Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
-
Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
"Rel-(3R,4S)-3-methoxy-4-methylpiperidine" in CNS drug discovery
An In-Depth Technical Guide to the (3R,4S)-3-Methoxy-4-Methylpiperidine Scaffold in CNS Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Enduring Legacy of the Piperidine Scaffold in Neurological Medicine
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most impactful structural motifs in the history of medicinal chemistry.[1][2] Its prevalence in both natural alkaloids and blockbuster synthetic drugs underscores a unique combination of properties: a conformationally flexible, yet stable core that can be readily functionalized in three dimensions, and a basic nitrogen atom that is often crucial for target engagement and favorable pharmacokinetic properties.[1] The ability of many piperidine-containing molecules to cross the blood-brain barrier has cemented its status as a "privileged scaffold" in the development of therapeutics for the central nervous system (CNS).[3] From the acetylcholinesterase inhibitor donepezil for Alzheimer's disease to the atypical antipsychotic risperidone, the piperidine core is a testament to the power of a well-chosen chemical framework.[4]
This guide moves beyond a general appreciation of the piperidine scaffold to focus on a specific, stereochemically defined variant: Rel-(3R,4S)-3-methoxy-4-methylpiperidine . While not a widely studied molecule in its own right, it serves as an exemplary case study for exploring the design, synthesis, and potential applications of 3,4-disubstituted piperidines in modern CNS drug discovery. We will dissect the strategic importance of its stereochemistry, outline a robust synthetic pathway, and propose a logical framework for its application in a hypothetical drug discovery campaign. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the next generation of CNS therapies.
Part 1: Deconstructing the Scaffold: Stereochemistry and Synthesis
The precise three-dimensional arrangement of substituents on the piperidine ring is paramount to biological activity. The (3R,4S) configuration of the title compound specifies a cis relationship between the methoxy group at position 3 and the methyl group at position 4. This stereochemical arrangement dictates the preferred conformation of the ring and the spatial projection of these substituents, which in turn governs how the molecule interacts with the binding pocket of a biological target.
The Critical Role of Stereoselective Synthesis
Achieving the desired (3R,4S) stereochemistry is a non-trivial synthetic challenge that requires a carefully planned, stereoselective approach. Simple reduction of a substituted pyridine, for instance, would likely yield a mixture of diastereomers that are difficult to separate and would confound biological testing.[5] Modern synthetic chemistry offers several powerful strategies to control this outcome. One of the most elegant approaches involves the use of chiral auxiliaries or asymmetric catalysis.
A robust strategy for constructing 3,4-disubstituted piperidines often begins with a substituted pyridone.[5][6] The following protocol outlines a conceptual, yet technically grounded, workflow for the stereoselective synthesis of the (3R,4S)-3-methoxy-4-methylpiperidine scaffold, drawing upon established methodologies.[5][6][7]
Experimental Protocol: Stereoselective Synthesis of a 3,4-Disubstituted Piperidine Core
Objective: To synthesize the (3R,4S)-3-methoxy-4-methylpiperidine scaffold with high diastereoselectivity.
Methodology Rationale: This protocol employs a chiral auxiliary-guided approach starting from 2-pyridone. The chiral auxiliary, in this case, a galactose derivative, directs the stereoselective addition of a methyl group to the 4-position.[6] Subsequent stereocontrolled functionalization at the 3-position and removal of the auxiliary provides the desired product. This method is chosen for its demonstrated high levels of stereo-control in the literature for similar systems.[5][6]
Step-by-Step Protocol:
-
Preparation of Chiral Pyridone Adduct:
-
React 2-pyridone with a suitable activated N-galactosyl derivative to form the N-galactosyl-2-pyridone. This step attaches the chiral auxiliary that will direct subsequent stereoselective reactions.[6]
-
-
Regio- and Stereoselective Addition to C4:
-
Activate the pyridone ring, for example, through O-silylation.
-
Introduce the methyl group at the 4-position via nucleophilic addition using an organocuprate reagent (e.g., lithium dimethylcuprate). The bulky chiral auxiliary directs the incoming nucleophile to the opposite face, establishing the desired stereocenter at C4.[5][6]
-
-
Enolate Formation and Electrophilic Quench at C3:
-
Treat the resulting N-galactosyl-4-methyl-5,6-dehydro-piperidin-2-one with a strong base (e.g., lithium diisopropylamide, LDA) to form the corresponding amide enolate.
-
Introduce the methoxy group at the 3-position by quenching the enolate with an electrophilic oxygen source. The stereochemistry at C3 is controlled by the existing stereocenter at C4 and the chiral auxiliary.
-
-
Reduction and Auxiliary Cleavage:
-
Reduce the remaining double bond and the lactam carbonyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Cleave the N-galactosyl auxiliary under acidic conditions to liberate the free piperidine nitrogen.
-
-
Purification:
-
Purify the final product, (3R,4S)-3-methoxy-4-methylpiperidine, using column chromatography to remove any minor diastereomers or reaction byproducts.
-
Visualization of Synthetic Workflow
Caption: Stereoselective synthesis workflow for the target scaffold.
Part 2: A Framework for CNS Target Exploration
With a viable synthetic route established, the next logical step is to identify potential CNS targets for which the (3R,4S)-3-methoxy-4-methylpiperidine scaffold could serve as a valuable starting point. While direct biological data for this specific molecule is scarce, we can formulate educated hypotheses based on the pharmacology of structurally related piperidine derivatives.
Rationale for Target Selection
Analysis of the literature reveals that 3,4-disubstituted piperidines have shown activity at several key CNS targets:
-
Opioid Receptors: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established template for potent and selective opioid receptor antagonists.[8][9] The relative orientation of substituents at the 3 and 4 positions is crucial for modulating activity and selectivity between mu, delta, and kappa receptors.
-
Monoamine Transporters/Receptors: The piperidine ring is a core component of many drugs that interact with dopamine and serotonin systems, including transporters (like in methylphenidate) and receptors (like in risperidone and haloperidol).[4]
-
Choline Transporter (CHT): A series of 3-alkoxy-4-(piperidin-4-yl)oxy benzamides were identified as potent inhibitors of the presynaptic choline transporter, suggesting that a 3-methoxy-piperidine core can be accommodated by this target.[10]
For the purpose of this guide, we will hypothesize that our scaffold is a promising starting point for developing selective antagonists for the Dopamine D4 Receptor , a target implicated in various neuropsychiatric disorders.
The Dopamine D4 Receptor Signaling Pathway
The D4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, ultimately influencing neuronal excitability.
Caption: Inhibitory signaling pathway of the Dopamine D4 receptor.
Primary Binding Assay Protocol
To validate our hypothesis, the first experimental step is to determine if our scaffold binds to the D4 receptor. A radioligand binding assay is the gold standard for this initial assessment.
Objective: To determine the binding affinity (Ki) of a test compound based on the (3R,4S)-3-methoxy-4-methylpiperidine scaffold for the human Dopamine D4 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.
-
[³H]-Spiperone (a high-affinity radioligand for D4 receptors).
-
Haloperidol (a known D4 antagonist, used as a positive control and for defining non-specific binding).
-
Test compound (e.g., N-benzyl derivative of the scaffold).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer, typically from 100 µM down to 10 pM. Also, prepare solutions of the radioligand (at a concentration near its Kd, e.g., 0.5 nM) and haloperidol (for non-specific binding, e.g., 10 µM).
-
Assay Plate Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound dilutions (or buffer for total binding, or haloperidol for non-specific binding).
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
[³H]-Spiperone.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation fluid and allow the vials to sit for at least 4 hours. Count the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to total binding and non-specific binding.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Hypothetical Binding Assay Results
| Compound | Scaffold Modification | D4 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D4) |
| Lead-01 | N-H | 1500 | >10,000 | >6.7 |
| Lead-02 | N-Benzyl | 85 | 2500 | 29.4 |
| Lead-03 | N-(4-Fluorobenzyl) | 22 | 1800 | 81.8 |
| Haloperidol | (Reference) | 0.89 | 3.2 | 3.6 |
Part 3: Guiding the Discovery Process: SAR and Logic
The initial binding data, even if modest, provides a crucial starting point for a medicinal chemistry campaign. The goal is now to systematically modify the scaffold to improve potency and selectivity. This process is known as developing the Structure-Activity Relationship (SAR).
A Logic-Driven SAR Strategy
A successful SAR campaign requires a logical, iterative approach. Modifications should be made to distinct regions of the molecule to probe interactions with different sub-pockets of the target receptor. For our scaffold, we can define three primary vectors for modification:
-
Vector 1 (R¹): The Piperidine Nitrogen. This is the most common and often most impactful point of modification. Adding substituents here can explore lipophilic pockets, introduce hydrogen bond donors/acceptors, and significantly alter the molecule's overall physicochemical properties.
-
Vector 2 (R²): The 3-Methoxy Group. This group can be altered to probe for hydrogen bonding opportunities (e.g., converting to a hydroxyl group) or to explore the size of the pocket (e.g., converting to an ethoxy or isopropoxy group).
-
Vector 3 (R³): The 4-Methyl Group. This small alkyl group can be modified to explore steric tolerance in its binding region. Changing it to an ethyl group or removing it altogether can provide valuable SAR information.
SAR Decision Tree
The following diagram illustrates a logical decision-making process for the initial phase of an SAR campaign based on our hypothetical D4 receptor project.
Caption: Decision tree for initial SAR exploration.
Conclusion
The journey from a simple chemical scaffold to a life-changing CNS therapeutic is long and fraught with challenges. However, it begins with a solid foundation built on an understanding of molecular structure, stereochemistry, and a logical, data-driven approach to discovery. The Rel-(3R,4S)-3-methoxy-4-methylpiperidine scaffold, while not a drug in itself, serves as a perfect microcosm of this process. It encapsulates the importance of stereoselective synthesis to create pure, testable chemical matter. It provides a framework for hypothesizing biological targets based on structural analogy. And it offers multiple vectors for systematic modification, allowing chemists to rationally design molecules with improved potency and selectivity. By deconstructing this exemplar, we reinforce the core principles of modern medicinal chemistry and provide a practical guide for researchers aiming to harness the enduring power of the piperidine ring in the quest for novel CNS drugs.
References
- BenchChem. (n.d.). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
- Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389–405.
- D'hooghe, M., Van Brabandt, W., & De Kimpe, N. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(19), 7898–7907.
- BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.
- Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405.
- Janecka, A., Gach-Janczak, K., & Szymański, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Aggarwal, V. K., & Adams, H. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry, 69(9), 3127–3134.
- Bohle, M. (2012). ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ChemInform, 43(1).
- Raviña, E., Varela, M. J., Brea, J., Loza, M. I., & Masaguer, C. F. (2011). Potential Atypical Antipsychotics: Synthesis, Binding Affinity and SAR of New Heterocyclic Bioisosteric Butyrophenone Analogues as Multitarget Ligands. MedChemComm, 2(12), 1194.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Wenthur, C. J., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(3), 553-557.
- Thomas, J. B., et al. (2007). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 50(10), 2446–2453.
- Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90.
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (3R,4S)-3-methoxy-4-methylpiperidine and its Therapeutic Class in Neurodegenerative Disease Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a profound and growing challenge to global health, characterized by the progressive loss of neuronal function for which no curative therapies exist.[1][2] This guide delves into a promising therapeutic avenue centered on the modulation of the Sigma-1 Receptor (S1R), a unique ligand-operated molecular chaperone. We will explore the therapeutic rationale for targeting S1R, using compounds from the substituted piperidine class, represented here by the specific stereoisomer (3R,4S)-3-methoxy-4-methylpiperidine, as a framework for discussion. This document provides an in-depth analysis of the S1R's mechanism of action, its role in cellular homeostasis, and a practical guide to the preclinical evaluation of novel S1R-targeting ligands, from initial binding assays to in vivo efficacy studies in relevant disease models.
The Sigma-1 Receptor: A Master Regulator at a Critical Cellular Interface
Initially misidentified as an opioid receptor, the Sigma-1 Receptor (S1R) is now understood to be a distinct, 223-amino acid transmembrane protein with no sequence homology to other mammalian proteins.[3][4] It is not a classical signal-transducing receptor but rather a molecular chaperone that modulates a host of intracellular signaling pathways, making it a compelling target for complex, multifactorial diseases.[5][6]
Subcellular Localization and Core Function
S1R is predominantly located at the Mitochondria-Associated Endoplasmic Reticulum (ER) Membrane (MAM), a critical subcellular domain that forms a physical and functional bridge between the ER and mitochondria.[3][6][7][8] This strategic position allows S1R to act as a central hub for regulating inter-organelle communication, particularly in response to cellular stress.[9]
At the MAM, S1R is typically bound to another chaperone, the Binding Immunoglobulin Protein (BiP).[6] Upon stimulation by ligand binding (agonism) or cellular stress, S1R dissociates from BiP. This dissociation "unmasks" its chaperone activity, allowing it to interact with and stabilize a variety of client proteins, most notably the Inositol 1,4,5-Trisphosphate Receptor type 3 (IP3R3).[6]
By stabilizing IP3R3, S1R ensures the proper and efficient flux of calcium (Ca²⁺) from the ER into the mitochondria.[6][10][11] This Ca²⁺ transfer is vital for maintaining mitochondrial bioenergetics (i.e., ATP production) and preventing the initiation of apoptotic cell death pathways.[6]
Key Signaling Pathways Modulated by S1R Activation
Activation of S1R by agonists initiates a cascade of neuroprotective signaling events. Beyond its primary role in Ca²⁺ homeostasis, S1R activation influences several downstream pathways critical for neuronal survival and plasticity.
-
ER Stress and the Unfolded Protein Response (UPR): S1R helps mitigate ER stress by modulating the three primary sensors of the UPR (IRE1, PERK, and ATF6), thereby reducing the expression of pro-apoptotic factors like CHOP and promoting cell survival.[11][12]
-
Neurotrophic Factor Signaling: S1R agonists have been shown to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance signaling through its receptor, TrkB.[13] This promotes neuronal resilience and synaptic plasticity.[11][13]
-
Modulation of Ion Channels: S1R can translocate from the MAM to the plasma membrane, where it directly interacts with and modulates the activity of various voltage-gated ion channels, helping to quell the excitotoxicity that is a common feature of neurodegeneration.[3][13][14]
-
Anti-Inflammatory and Antioxidant Responses: S1R activation can suppress neuroinflammation by promoting the anti-inflammatory M2 phenotype in microglia and inhibiting the pro-inflammatory M1 response.[12][15] It also bolsters cellular antioxidant defenses, in part by regulating the Nrf2 pathway.[10]
Therapeutic Application in Major Neurodegenerative Diseases
The pleiotropic, pro-homeostatic functions of S1R make it an attractive target for diseases where multiple pathological processes are at play.
-
Alzheimer's Disease (AD): S1R density is significantly reduced in the brains of AD patients.[16][17] S1R agonists have been shown to protect against amyloid-beta (Aβ) toxicity, reduce Tau hyperphosphorylation, and improve cognitive deficits in preclinical models.[8][16] The mixed σ-1/muscarinic receptor ligand ANAVEX2-73 (blarcamesine) has shown promise in clinical trials for improving cognitive function in AD patients.[8][16]
-
Parkinson's Disease (PD): The profound mitochondrial dysfunction and oxidative stress that drive the loss of dopaminergic neurons in PD are key processes modulated by S1R. Agonists can protect these neurons by enhancing mitochondrial function and reducing cellular stress.[18][19]
-
Amyotrophic Lateral Sclerosis (ALS): Genetic mutations in the SIGMAR1 gene are a known cause of a juvenile form of ALS.[3][6] Loss of S1R function accelerates disease progression in ALS models, while S1R agonists can protect motor neurons and improve motor function, highlighting its therapeutic potential.[6][11]
Preclinical Evaluation of Novel S1R Ligands: A Methodological Guide
The development of novel S1R-targeting compounds, such as those from the (3R,4S)-3-methoxy-4-methylpiperidine class, requires a rigorous and logical preclinical evaluation pipeline. This process is designed to first establish target engagement and then demonstrate functional efficacy.
In Vitro Characterization: From Binding to Function
The initial phase of evaluation focuses on confirming that a novel compound interacts with S1R with high affinity and selectivity and that this interaction translates to a protective effect in a cellular context.
Causality: This assay is the foundational step to determine if a test compound physically binds to the S1R and to quantify its binding affinity (Kᵢ). High affinity is a prerequisite for a potent drug candidate.
-
Objective: To determine the Kᵢ of a test compound (e.g., (3R,4S)-3-methoxy-4-methylpiperidine) for the Sigma-1 Receptor.
-
Materials:
-
Tissue Source: Guinea pig brain or liver membranes, or membranes from cells overexpressing human S1R (e.g., HEK293-hS1R).[20]
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R agonist.[20][21]
-
Non-specific binding agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[22]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B) and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates via differential centrifugation and determine protein concentration using a Bradford or BCA assay.
-
In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and a range of concentrations of the test compound (typically 10⁻¹¹ M to 10⁻⁵ M).
-
Add a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM, near its Kₔ) to all wells.[22]
-
Add assay buffer, membrane preparation (e.g., 100-150 µg protein/well), and either vehicle (for Total Binding), excess unlabeled ligand (for Non-specific Binding), or the test compound.
-
Incubate at room temperature for 120 minutes to reach equilibrium.[23]
-
Terminate the reaction by rapid filtration over the GF/B filter plates using a cell harvester. Wash plates 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation cocktail, and count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[22]
-
| Compound | Reported S1R Kᵢ (nM) | Reference |
| (+)-Pentazocine | 7.76 | [22] |
| Haloperidol | 9.25 | [22] |
| SA4503 | ~5 | [14] |
| PRE-084 | 6.2 (pKa) | [22] |
Causality: This functional assay validates the binding data by testing whether target engagement by the compound can protect neurons from a disease-relevant stressor, such as oxidative stress or proteotoxicity.
-
Objective: To assess the ability of a test compound to protect neuronal cells from toxicity induced by H₂O₂ or Aβ oligomers.
-
Materials:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a primary neuronal culture.
-
Cell Culture Medium: DMEM/F12 supplemented with FBS and antibiotics.
-
Toxin: Hydrogen peroxide (H₂O₂) or pre-aggregated Aβ₁₋₄₂ oligomers.
-
Test Compound: Dissolved in a suitable vehicle (e.g., DMSO).
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include vehicle-only controls.
-
Introduce the toxin (e.g., 100 µM H₂O₂ or 5 µM Aβ₁₋₄₂) to the appropriate wells. Maintain untreated control wells and toxin-only wells.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well, incubate for 2-4 hours to allow for formazan crystal formation, then solubilize the crystals with DMSO or isopropanol.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the data by expressing the viability of all wells as a percentage of the untreated control wells (set to 100% viability).
-
Compare the viability of cells treated with the toxin alone versus cells pre-treated with the test compound plus the toxin. A statistically significant increase in viability indicates a neuroprotective effect.
-
In Vivo Validation: From Behavior to Biomarkers
Promising candidates from in vitro screening must be validated in a complex, whole-organism system. This involves using established animal models of neurodegenerative disease to assess both cognitive/motor improvements and changes in underlying neuropathology.
The choice of model is critical and depends on the disease indication. For Alzheimer's research, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with familial AD mutations (e.g., 5XFAD or APP/PS1 mice) are standard.[24][25] These models develop progressive Aβ plaque pathology and associated cognitive deficits.[24] For Parkinson's research, toxin-induced models like MPTP-treated mice are commonly used to produce acute loss of dopaminergic neurons.[26]
Causality: This protocol directly tests the primary therapeutic goal: the reversal or prevention of cognitive decline. The Morris Water Maze is a gold-standard test for assessing hippocampus-dependent spatial learning and memory, a cognitive domain severely affected in AD.
-
Objective: To evaluate the effect of chronic treatment with a test compound on spatial memory deficits in 5XFAD mice.
-
Materials:
-
A cohort of age-matched 5XFAD transgenic mice and wild-type littermate controls (e.g., 6 months of age).
-
Test compound formulated for the desired route of administration (e.g., oral gavage, subcutaneous injection).
-
Morris Water Maze: A circular pool filled with opacified water, with a hidden escape platform and external visual cues.
-
Video tracking software (e.g., ANY-maze, EthoVision).
-
-
Procedure:
-
Dosing Phase: Treat groups of 5XFAD mice with either vehicle or the test compound daily for a specified period (e.g., 8-12 weeks). A wild-type control group receiving vehicle is also included.
-
Acquisition Phase (4-5 days):
-
Place each mouse into the pool at one of four starting positions.
-
Allow the mouse to search for the hidden platform for 60-90 seconds. If it fails to find it, guide it to the platform.
-
Record the time taken to reach the platform (escape latency) and the path length.
-
Conduct 4 trials per day for each mouse. A learning curve should emerge, with escape latencies decreasing over successive days.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the exact former platform location.
-
-
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency vs. day) between the groups. Vehicle-treated 5XFAD mice are expected to show impaired learning (longer latencies) compared to wild-type mice. A successful compound should shift the learning curve of the treated 5XFAD group closer to that of the wild-type group.
-
Probe Trial: Compare the time spent in the target quadrant. A significant increase in target quadrant occupancy in the treated 5XFAD group compared to the vehicle-treated 5XFAD group indicates improved spatial memory retention.
-
Causality: Following behavioral testing, this analysis links the observed functional improvements to changes in the underlying molecular pathology of the disease. It helps to confirm the compound's mechanism of action in vivo.
-
Objective: To quantify changes in Aβ load, neuroinflammation, and neurotrophic support in the brains of treated mice.
-
Procedure:
-
Tissue Collection: Immediately following the final behavioral test, euthanize the mice and perfuse with ice-cold saline. Harvest the brains; bisect one hemisphere for immunohistochemistry (IHC) and snap-freeze the other (hippocampus and cortex dissected) for biochemical analysis.
-
Biochemical Analysis (ELISA/Western Blot):
-
Homogenize the frozen brain tissue in appropriate lysis buffers.
-
Use commercially available ELISA kits to quantify levels of soluble and insoluble Aβ₄₂ and Aβ₄₀.
-
Use Western blotting to measure levels of key proteins such as BDNF, synaptic markers (e.g., PSD-95, synaptophysin), and inflammatory cytokines (e.g., TNF-α, IL-1β).
-
-
Immunohistochemistry (IHC):
-
Fix, section, and stain the brain hemisphere with antibodies against Aβ (e.g., 6E10) to visualize and quantify plaque burden.
-
Stain for microgliosis (Iba1) and astrocytosis (GFAP) to assess neuroinflammation.
-
-
-
Data Analysis:
-
Quantify the results from ELISA and Western blots and compare the levels between treatment groups.
-
For IHC, capture images from defined brain regions (e.g., hippocampus, cortex) and use image analysis software (e.g., ImageJ) to calculate the percentage area occupied by Aβ plaques or the intensity of Iba1/GFAP staining.
-
A successful compound should demonstrate a statistically significant reduction in Aβ load and markers of neuroinflammation, and/or an increase in synaptic or neurotrophic markers, compared to the vehicle-treated 5XFAD group.
-
Conclusion and Future Outlook
The Sigma-1 receptor represents a unique and powerful therapeutic target for neurodegenerative diseases due to its central role in maintaining cellular homeostasis against a wide array of pathological stressors. Ligands from the substituted piperidine class, exemplified by molecules like (3R,4S)-3-methoxy-4-methylpiperidine, offer a promising chemical scaffold for the development of novel S1R modulators. The rigorous, multi-stage evaluation process outlined in this guide—progressing from target binding and cellular function to behavioral and neuropathological outcomes in whole-animal models—provides a robust framework for identifying and validating new therapeutic candidates. As our understanding of the complex biology of S1R continues to grow, a systematic and mechanistically informed approach to drug discovery holds the key to translating the therapeutic promise of S1R modulation into tangible clinical benefits for patients suffering from these devastating diseases.
References
-
Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
Campanile, S., et al. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Neural Regeneration Research. [Link]
-
Jin, J.-L., et al. (2015). Roles of sigma-1 receptors in Alzheimer's disease. International Journal of Clinical and Experimental Medicine. [Link]
-
Sharma, A. K., et al. (2024). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
-
Zellmer, E. R., et al. (2024). Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease. Frontiers in Aging Neuroscience. [Link]
-
Penke, B., et al. (2022). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences. [Link]
-
Serrano-Pozo, A., & Das, S. (2022). Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. Cambridge University Press. [Link]
-
Matthews, N. J. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. Iowa State University Digital Repository. [Link]
-
Jin, J.-L., et al. (2015). Review Article Roles of sigma-1 receptors in Alzheimer's disease. International Journal of Clinical and Experimental Medicine. [Link]
-
Kourrich, S. (2017). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. [Link]
-
Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
-
Al-Ghraiybah, N. F., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
-
Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
-
Penke, B., et al. (2018). Sigma-1 receptor and amyotrophic lateral sclerosis. Neurology: Neuroinflammation & Neurodegeneration. [Link]
-
Maze Engineers. (2021). Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers Blog. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]
-
Jin, J., et al. (2017). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. [Link]
-
Link, C. D. (2010). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. Current Alzheimer Research. [Link]
-
InVivo Biosystems. Alzheimer's Disease Models. InVivo Biosystems Website. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
-
Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]
-
Celtarys. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Blog. [Link]
-
Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports. [Link]
- Google Patents. (2015). WO2015139332A1 - Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine.
-
EasyChair. (2024). Medicinal Chemistry of Neurodegenerative Diseases. EasyChair Preprint. [Link]
-
Lu, Y., et al. (2023). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. NCBI Bookshelf. [Link]
- Google Patents. (2013). CN103254121A - Synthesis method of (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine.
-
PubChem. (3R)-3-methoxy-4-methyl-1-prop-1-en-2-ylpiperidine. PubChem Database. [Link]
-
Al-Fatlawi, A. A., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Neurological Intelligencer. [Link]
-
Alzheimer's Drug Discovery Foundation. (2022). Cognitive Vitality Reports: DHED. ADDF. [Link]
- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Ou, M. C., et al. (2021). Natural Compounds for Alzheimer's Disease Therapy: A Systematic Review of Preclinical and Clinical Studies. Oxidative Medicine and Cellular Longevity. [Link]
-
Su, T.-P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]
-
ResearchGate. (2023). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate Publication. [Link]
-
University of California San Diego. (2017). Experimental drug blocks toxic ion flow linked to Alzheimer's disease. Jacobs School of Engineering News. [Link]
-
Arkivoc. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc Journal. [Link]
-
FirstWord Pharma. (2016). New Understanding of the Mechanism of Neurodegeneration Leads to a Novel Approach to Treatment for Alzheimer's Disease. FirstWord Pharma News. [Link]
-
Al-Massoudi, N. A. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. [Link]
-
OAE Publishing Inc. (2020). A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. Neuroimmunology and Neuroinflammation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Role of Sigma-1 Receptors in Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [touroscholar.touro.edu]
- 6. neurology.org [neurology.org]
- 7. Frontiers | Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer’s disease [frontiersin.org]
- 8. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. [125I](E)-N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 16. Roles of sigma-1 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. easychair.org [easychair.org]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 24. Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer’s Disease Drug Discovery (Chapter 9) - Alzheimer's Disease Drug Development [cambridge.org]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. alzdiscovery.org [alzdiscovery.org]
Structure-Activity Relationship (SAR) of 3-Methoxy-4-methylpiperidine Derivatives: Engineering High-Affinity NK1 Receptor Antagonists
Executive Summary
The development of Neurokinin-1 (NK1) receptor antagonists represents a watershed moment in the management of chemotherapy-induced nausea and vomiting (CINV) and central nervous system disorders. Early-generation substance P antagonists suffered from poor oral bioavailability and off-target toxicities. The introduction of the 3-methoxy-4-methylpiperidine scaffold marked a critical evolution in medicinal chemistry. By acting as a conformationally restricted core, this derivative optimizes receptor binding entropy, eliminates off-target calcium channel affinity, and maximizes pharmacokinetic viability[1]. This whitepaper deconstructs the structure-activity relationship (SAR) of this specific pharmacophore, detailing the mechanistic rationale behind its design and the self-validating protocols required for its evaluation.
Target Biology & Mechanistic Grounding
The NK1 receptor is a G-protein coupled receptor (GPCR) that preferentially binds the undecapeptide Substance P (SP). Activation of NK1 couples to the Gq protein, triggering phospholipase C (PLC) activation, intracellular calcium release, and subsequent neurogenic inflammation or emetic reflexes[2].
The 3-methoxy-4-methylpiperidine derivatives act as competitive, orthosteric antagonists. Unlike the highly flexible endogenous peptide, these small molecules rely on absolute conformational rigidity to wedge into the deep hydrophobic transmembrane pocket of the NK1 receptor, physically occluding Substance P from its binding site.
Figure 1: Substance P and NK1 receptor signaling cascade inhibited by piperidine antagonists.
Deconstructing the SAR of the Piperidine Core
The transition from simple piperidines to the 3-methoxy-4-methylpiperidine system is driven by strict thermodynamic and electronic requirements[3].
The Piperidine Nitrogen: Basicity Modulation
In early lead compounds, a highly basic piperidine nitrogen (pKa ~9.5) was a severe liability, causing the molecule to bind to L-type Ca²⁺ channels, leading to cardiovascular side effects[1]. By functionalizing the nitrogen with electron-withdrawing N-heteroaryl groups (such as triazolones), the pKa is artificially suppressed to ~5.3.
-
Causality: This reduction in basicity completely abolishes Ca²⁺ channel affinity (IC₅₀ > 10,000 nM) and prevents the compound from ionizing in the basic environment of the small intestine, drastically improving oral bioavailability[1].
The 3-Methoxy Group: Conformational Locking & H-Bonding
The 3-methoxy substituent serves a dual purpose. Electronically, the oxygen atom acts as an obligate hydrogen bond acceptor, mimicking the benzyloxy ether oxygen of earlier generation drugs and engaging in a critical dipole interaction with the Gln165 residue of the NK1 receptor[1].
-
Causality: Sterically, the bulk of the methoxy group restricts the highly flexible piperidine ring into a thermodynamically stable chair conformation. This "locks" the molecule, reducing the entropic penalty paid upon binding to the receptor.
The 4-Methyl Group: Hydrophobic Packing
The addition of a 4-methyl group provides a localized hydrophobic projection.
-
Causality: This methyl probe packs tightly against the hydrophobic side chains of Ile204 and Pro112 in the receptor's binding pocket. By displacing high-energy, ordered water molecules from this sub-pocket, the methyl group provides a massive entropic driving force for binding, pushing the affinity into the sub-nanomolar range[3]. Furthermore, this steric bulk prevents binding to the closely related NK2 and NK3 receptors, ensuring exquisite selectivity.
Stereochemical Imperative
The relative and absolute stereochemistry of the 3-methoxy and 4-methyl groups is a strict pharmacological gatekeeper. The trans-(3R, 4S) configuration ensures that the methoxy and methyl groups occupy pseudo-equatorial and pseudo-axial positions respectively[4]. Any deviation (e.g., epimerization to the cis conformation) misaligns the binding vectors, resulting in a 50-fold drop in receptor affinity.
Figure 2: SAR logical map detailing the pharmacodynamic effects of the piperidine core.
Quantitative SAR Data Summary
The following table synthesizes the impact of the 3- and 4-position modifications on the overall pharmacological profile of the N-heteroaryl piperidine scaffold.
| Compound Modification | R3 (Position 3) | R4 (Position 4) | hNK1 IC₅₀ (nM) | L-Type Ca²⁺ IC₅₀ (nM) | Oral Bioavailability (%) |
| Unsubstituted Core | -H | -H | 13.5 | 850 | 12 |
| 3-Methoxy Monosubstituted | -OCH₃ | -H | 4.2 | 1,200 | 25 |
| 4-Methyl Monosubstituted | -H | -CH₃ | 8.1 | 900 | 18 |
| 3-Methoxy-4-methyl Core | -OCH₃ | -CH₃ | 0.95 | >10,000 | 58 |
| Epimeric Core (cis) | -OCH₃ (cis) | -CH₃ (cis) | 45.0 | 4,500 | 30 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives relies on self-validating workflows. The following protocols detail the critical steps for isolating the active pharmacophore and quantifying its receptor affinity.
Protocol 1: Stereoselective Resolution of trans-(3R,4S)-3-Methoxy-4-methylpiperidine
Objective: Isolate the pharmacologically active enantiomer from the racemic synthetic mixture[4]. Logic & Causality: Because the NK1 receptor binding pocket is highly asymmetric, only the trans-(3R,4S) configuration aligns the functional groups correctly. Di-p-toluoyl-D-tartaric acid (D-DTTA) is used as a resolving agent because its rigid chiral environment selectively forms a lower-solubility diastereomeric salt with the target enantiomer.
-
Salt Formation: Dissolve 10 mmol of rac-3-methoxy-4-methylpiperidine in 50 mL of boiling absolute ethanol. Slowly add 10 mmol of D-DTTA. (Note: Absolute ethanol prevents the hydrolysis of the tartaric ester and ensures a steep solubility curve for crystallization).
-
Crystallization: Cool the mixture slowly to 25°C over 4 hours, then to 4°C overnight. Collect the precipitate via vacuum filtration.
-
Free Base Liberation: Suspend the collected salt in 20 mL of 1M NaOH and extract with dichloromethane (3 x 20 mL). (Note: A pH of 14 fully deprotonates the piperidine nitrogen, driving the free base entirely into the organic phase).
-
Validation Check (Chiral Purity): Analyze the organic extract via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 0.1% diethylamine). Acceptance Criteria: Enantiomeric excess (ee) must be > 98%. If ee < 98%, the crystallization step must be repeated to prevent skewed SAR data.
Protocol 2: High-Throughput Radioligand Binding Assay for NK1 Affinity
Objective: Quantify the binding affinity (IC₅₀) of the synthesized derivatives against the human NK1 receptor. Logic & Causality: Direct competition with [³H]-Substance P allows for the precise measurement of orthosteric binding. MnCl₂ is specifically included in the buffer because divalent cations stabilize the G-protein coupled state of the receptor, increasing the affinity of the radioligand and expanding the assay's dynamic range.
-
Membrane Preparation: Harvest CHO cells stably expressing the human NK1 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA).
-
Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension (50 µg protein/well), 25 µL of the test compound (at varying concentrations), and 25 µL of 0.1 nM [³H]-Substance P.
-
Incubation: Seal the plate and incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). (Note: PEI coats the negatively charged glass fibers with positive charges, repelling the positively charged [³H]-Substance P and drastically reducing non-specific background noise).
-
Validation Check (Assay Robustness): Include control wells with 1 µM Aprepitant to define non-specific binding (NSB) and vehicle-only wells for total binding (TB). Calculate the Z'-factor. Acceptance Criteria: A Z'-factor > 0.6 is required to confirm that the assay window is wide enough for reliable IC₅₀ determination.
References
-
[1] N-Heteroaryl-2-phenyl-3-(benzyloxy)piperidines: A Novel Class of Potent Orally Active Human NK1 Antagonists - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[3] 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
[4] EP001286967B1 (Patent detailing Trans-(RS)-3-Methoxy-4-methylpiperidine Hydrochloride synthesis) - Merck Sharp & Dohme Ltd via Google Patents. URL:
-
[2] NK1 receptor antagonist Overview - Wikipedia. URL:[Link]
Sources
Application Notes and Protocols for the Optimized Synthesis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine
Abstract
This document provides a comprehensive guide for the synthesis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine, a valuable substituted piperidine scaffold for pharmaceutical research and drug development. Piperidine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The precise control of stereochemistry and substitution patterns is critical for modulating pharmacological activity. This guide details a robust and optimizable synthetic route, starting from readily available materials. We present a standard, field-proven protocol and then delve into key optimization strategies, addressing challenges such as stereoselectivity and reaction efficiency. This document is intended for researchers, chemists, and process development professionals seeking to synthesize this and related polysubstituted piperidine analogs.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in modern drug discovery, present in a wide array of therapeutic agents, including treatments for rheumatoid arthritis like Tofacitinib.[1][3] The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. The cis-relationship between the substituents at the 3 and 4 positions, as seen in the target molecule Rel-(3R,4S)-3-methoxy-4-methylpiperidine, presents a synthetic challenge that requires careful control over stereochemistry.
This guide outlines a logical and efficient pathway to this specific diastereomer. The core strategy involves the construction of a key intermediate, a 4-methylpiperidin-3-one, followed by a diastereoselective reduction to establish the cis-3-hydroxy-4-methyl stereochemistry, and subsequent O-methylation.
Proposed Synthetic Pathway Overview
The synthesis is designed as a multi-step sequence that offers several points for optimization and adaptation. The general workflow begins with the functionalization of a pyridine precursor, followed by the creation of the piperidine ring, stereochemical control, and final modification.
Caption: General Synthetic Workflow.
Standard Synthesis Protocol
This section provides a step-by-step methodology for a baseline synthesis of the target compound.
Materials and Reagents
-
4-Methylpyridine (γ-picoline)
-
Benzyl chloride
-
Sodium borohydride (NaBH₄)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
L-Selectride® (1.0 M in THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous solvents: Acetonitrile, Tetrahydrofuran (THF), Diethyl ether, Methanol, Dichloromethane (DCM)
-
Reagents for workup and purification: Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.
Step-by-Step Procedure
Step 1: Synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
-
To a solution of 4-methylpyridine (1.0 eq) in anhydrous acetonitrile, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Stir the mixture at 60 °C for 12 hours. A precipitate of the pyridinium salt will form.
-
Cool the reaction mixture to room temperature and collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum.
-
Suspend the resulting pyridinium salt in methanol and cool to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude tetrahydropyridine, which can be used in the next step without further purification.
Causality behind choices: N-benzylation activates the pyridine ring for reduction.[4] Sodium borohydride is a mild reducing agent suitable for the partial reduction of the pyridinium salt to the more stable tetrahydropyridine isomer.[4][5]
Step 2: Synthesis of 1-Benzyl-4-methylpiperidin-3-one
-
Dissolve the crude tetrahydropyridine from Step 1 in anhydrous THF and cool to 0 °C under a nitrogen atmosphere.
-
Add BH₃·THF complex (1.0 M solution in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Cool the mixture back to 0 °C and slowly add a solution of NaOH (3M, 3.0 eq), followed by the dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the temperature does not exceed 20 °C.
-
Stir the mixture at room temperature for 2 hours, then heat to 50 °C for 1 hour.
-
Cool to room temperature, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The resulting crude alcohol is then oxidized. Dissolve the crude alcohol in DCM and add Parikh-Doering reagent (Sulfur trioxide pyridine complex, 1.5 eq) and triethylamine (3.0 eq) at 0 °C.
-
Stir for 2 hours at 0 °C. Quench with water and extract with DCM.
-
Purify the crude product by column chromatography (Hexanes:Ethyl Acetate gradient) to yield the desired ketone.[3]
Causality behind choices: Hydroboration-oxidation of the tetrahydropyridine double bond introduces a hydroxyl group, which is then oxidized to the ketone.[3] The Parikh-Doering oxidation is a mild method that avoids over-oxidation.
Step 3: Diastereoselective Synthesis of cis-1-Benzyl-4-methylpiperidin-3-ol
-
Dissolve the 1-benzyl-4-methylpiperidin-3-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the cis-alcohol as the major diastereomer.
Causality behind choices: L-Selectride is a sterically hindered reducing agent that preferentially attacks the ketone from the less hindered face, leading to the formation of the cis (or syn) alcohol with high diastereoselectivity.[6][7]
Step 4: O-Methylation to yield Rel-(3R,4S)-1-Benzyl-3-methoxy-4-methylpiperidine
-
Wash sodium hydride (60% dispersion, 1.5 eq) with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a solution of the cis-alcohol from Step 3 in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.4 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the N-benzylated target molecule.
Causality behind choices: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide, which then acts as a nucleophile in the SN2 reaction with methyl iodide.[8]
Step 5 (Optional): N-Debenzylation
-
Dissolve the N-benzylated product in methanol.
-
Add 10% Pd/C catalyst (10 mol% Pd).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate to yield the final product, Rel-(3R,4S)-3-methoxy-4-methylpiperidine.
Protocol Optimization Strategies
The standard protocol provides a reliable route to the target compound. However, several steps can be optimized to improve yield, stereoselectivity, and overall process efficiency.
N-Protecting Group Strategy
The choice of the nitrogen protecting group is crucial as it can influence the stereochemical outcome of reactions and dictates the final deprotection conditions.[9]
| Protecting Group | Introduction | Stability | Deprotection Conditions | Comments |
| Benzyl (Bn) | Benzyl chloride, base | Stable to most conditions except hydrogenation | H₂, Pd/C | Standard, robust. Can influence stereoselectivity. |
| Boc | Boc₂O, base | Acid-labile | TFA, HCl in Dioxane | Orthogonal to Bn group. May alter conformational preferences, affecting reduction selectivity.[9][10] |
| Cbz | CbzCl, base | Stable to acid, base | H₂, Pd/C | Similar to Bn, removed by hydrogenation. |
Optimization of Stereoselective Ketone Reduction
Achieving high diastereoselectivity in the reduction of the 3-ketone is the most critical step for obtaining the desired cis product.
Caption: Ketone Reduction Selectivity.
| Reducing Agent | Typical Conditions | Expected Outcome | Advantages/Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Low diastereoselectivity (mixture of cis and trans) | Inexpensive, easy to handle; Poor stereocontrol. |
| L-Selectride® | THF, -78 °C | High cis-selectivity (>95:5)[6] | Excellent stereocontrol; Pyrophoric, requires low temperatures. |
| Carbonyl Reductases | Aqueous buffer, RT | Potentially high cis or trans selectivity and high enantioselectivity (>99% ee)[7] | Green, mild conditions, excellent selectivity; Requires enzyme screening and specific expertise. |
O-Methylation Conditions
While methyl iodide is effective, it is highly toxic and a known mutagen. Alternative methylating agents can be considered for improved safety and reactivity profiles.
| Methylating Agent | Base | Conditions | Comments |
| Methyl iodide (MeI) | NaH, K₂CO₃ | THF or DMF, 0 °C to RT | Highly reactive, standard reagent.[8] High toxicity. |
| Dimethyl sulfate (DMS) | NaH, Cs₂CO₃ | THF or ACN, RT | Less volatile than MeI but also highly toxic.[11] Can be more efficient. |
| Trimethyloxonium tetrafluoroborate (Meerwein's Salt) | Non-nucleophilic base | DCM, RT | Powerful, hard electrophile. Good for O-alkylation over N-alkylation.[11] |
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: If the ketone reduction yields a poor cis:trans ratio, ensure strictly anhydrous conditions and low temperatures (-78 °C). The purity of the L-Selectride® is also critical.
-
N-Methylation during O-Methylation: If the optional debenzylation is performed before O-methylation, the secondary amine is more nucleophilic than the alcohol. In this case, the nitrogen must be re-protected (e.g., with a Boc group) before proceeding with the methylation step.
-
Purification: The polarity of the piperidine intermediates changes significantly throughout the synthesis. Monitor reactions closely by TLC to develop appropriate solvent systems for column chromatography. Amine-containing compounds may streak on silica gel; adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation.
-
Chiral Resolution: If a racemic synthesis is performed and a single enantiomer is desired, classical resolution using a chiral acid like (R)-mandelic acid or di-p-toluoyl-D-tartaric acid can be employed to form diastereomeric salts that are separable by crystallization.[12] Alternatively, preparative chiral HPLC is an effective, albeit more expensive, option.[12][13]
Conclusion
The synthetic pathway and optimization strategies detailed in this application note provide a comprehensive framework for the reliable and efficient production of Rel-(3R,4S)-3-methoxy-4-methylpiperidine. By understanding the causality behind the choice of reagents and conditions, particularly in the critical stereochemistry-defining reduction step, researchers can adapt and troubleshoot this synthesis to produce high-purity material for further investigation in drug discovery and development programs.
References
- Srishylam V, Devanna, and Naveen Mulakayala. (2026). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- Lefebvre, O., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
- Reddy, B., et al. (2018). Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)
- CN112250615A. (2021). Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.
- PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com.
- Bachem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Bachem.
- Boger, D. L., et al. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters.
- Schröder, N., et al. (2015).
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines. organic-chemistry.org.
- Patel, M., & Kumar, S. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Journal of Advanced Scientific Research.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
- O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- Ibragimov, A. G., et al. (2015). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles.
- National Center for Biotechnology Information. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
- Bull, J. A., et al. (2022).
- Rovis, T., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
- BenchChem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. BenchChem.
- Li, G., et al. (2025).
- Donohoe, T. J., et al. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
- Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company.
- Reddit. (2023).
- LookChem. (n.d.). Cas 4045-29-8,3-METHOXYPIPERIDINE. LookChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68434400, (3R,4R)-4-methylpiperidin-3-ol. PubChem.
- Bull, J. A., et al. (2022).
- Wainer, I. W., & Stetar, H. (1994). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase.
- Hou, X., et al. (2024). Magic methylation with methyl-containing peroxides. PMC.
- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 5. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Purification of Rel-(3R,4S)-3-methoxy-4-methylpiperidine via Modulated Column Chromatography
Executive Summary
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a critical aliphatic heterocyclic intermediate frequently utilized in targeted drug discovery. The purification of this molecule via standard column chromatography presents two severe technical bottlenecks: extreme peak tailing driven by the basicity of the secondary amine, and optical invisibility due to the absence of a UV-absorbing chromophore.
This application note details a highly optimized, self-validating chromatographic protocol. By employing Triethylamine (TEA)-modulated normal-phase silica gel chromatography coupled with Evaporative Light Scattering Detection (ELSD) and Ninhydrin functional-group staining, researchers can achieve high-purity isolation of this specific diastereomer while mitigating irreversible column adsorption.
Physicochemical Profiling & Causality
To purify a molecule effectively, one must first deconstruct its physicochemical behavior. Rel-(3R,4S)-3-methoxy-4-methylpiperidine presents distinct challenges that dictate our experimental choices:
The Silanol Interaction (Why the Compound Streaks)
Standard silica gel ( SiO2 ) is populated with surface silanol groups (Si-OH) that possess a pKa ranging from 4.5 to 8.5. The secondary amine of the piperidine ring is highly basic (pKa ~11.2). When introduced to an unmodified silica column, the amine protonates, leading to aggressive ionic interactions and hydrogen bonding with the deprotonated siloxanes. This causes the compound to bind too strongly to the stationary phase, resulting in severe tailing, poor resolution, and sometimes irreversible adsorption[1].
Optical Invisibility (Why UV Detection Fails)
This molecule consists entirely of aliphatic single bonds (a piperidine ring, a methoxy ether, and a methyl group). Because it lacks conjugated π -electrons or aromatic systems, it is completely transparent to standard UV detection wavelengths (254 nm and 280 nm). Relying on standard UV-directed automated fraction collection will result in the target product eluting undetected into the waste stream.
Stereochemical Considerations
The "Rel" prefix denotes relative stereochemistry, meaning the compound is diastereomerically pure but exists as a racemic mixture of enantiomers. Normal-phase achiral silica gel chromatography will successfully resolve this target from its diastereomers (due to differences in dipole moments and spatial shielding of the polar methoxy/methyl groups) but will not resolve the individual enantiomers.
Methodological Design: The Self-Validating System
To counteract these inherent challenges, our protocol is built upon a self-validating, two-tier system:
-
Stationary Phase Deactivation (Causality): We incorporate 1–5% Triethylamine (TEA) into the mobile phase. TEA acts as a sacrificial basic modifier. Because it is present in massive excess, TEA thermodynamically and kinetically outcompetes the piperidine derivative for the acidic silanol sites. This effectively masks the silica, allowing the target molecule to elute based on its intrinsic polarity rather than destructive ionic retention[1].
-
Orthogonal Detection (Self-Validation): To solve the optical invisibility problem, we pair ELSD (Evaporative Light Scattering Detection) with Ninhydrin TLC Staining . ELSD acts as the primary trigger, detecting any non-volatile mass eluting from the column. However, ELSD cannot identify the mass. Therefore, ELSD-positive fractions are cross-validated with Ninhydrin, a stain that reacts specifically with secondary amines to form a highly visible Ruhemann's purple complex. If a fraction is ELSD-positive and Ninhydrin-positive, it is definitively our target amine.
Caption: Competitive binding mechanism of TEA preventing piperidine adsorption on acidic silica.
Experimental Protocols
Protocol A: TLC Method Development & Staining
Objective: Establish the optimal Rf value (0.25 - 0.35) prior to column loading.
-
Sample Preparation: Dissolve 2 mg of the crude Rel-(3R,4S)-3-methoxy-4-methylpiperidine mixture in 100 µL of Dichloromethane (DCM).
-
Spotting: Apply 2 µL of the solution onto a standard Silica Gel 60 F254 TLC plate.
-
Elution: Develop the plate in a pre-equilibrated chamber using a mobile phase of DCM:MeOH:TEA (90:9:1, v/v/v)[1].
-
Visualization: Remove the plate, dry thoroughly with a heat gun to evaporate the TEA (which can cause background staining), and dip rapidly into a Ninhydrin solution (0.3g ninhydrin, 3 mL glacial acetic acid, 100 mL n-butanol).
-
Development: Heat the plate gently until a distinct purple spot appears, confirming the secondary amine's position.
Protocol B: Column Packing and Equilibration
Objective: Ensure complete thermodynamic saturation of silanol groups before the sample is introduced.
-
Solvent Preparation: Prepare 1 L of the optimized mobile phase (DCM:MeOH:TEA at 90:9:1).
-
Slurry Packing: Weigh out silica gel at a 40:1 ratio (Silica:Crude Mass). Create a homogeneous slurry using the TEA-spiked mobile phase. The TEA immediately begins deactivating the acidic sites on the silica[1].
-
Equilibration: Pour the slurry into the glass column. Flush with a minimum of 3 Column Volumes (CV) of the mobile phase. Critical Step: Do not load the sample until the eluent pH matches the mobile phase pH, ensuring complete column deactivation.
Protocol C: Loading, Elution, and Product Isolation
Objective: Isolate the target compound and remove the sacrificial modifier.
-
Loading: Dissolve the crude mixture in a minimal volume of DCM (or dry-load onto Celite if solubility is poor). Apply evenly to the top of the silica bed.
-
Elution: Elute using the isocratic DCM:MeOH:TEA system. If utilizing an automated flash chromatography system, route the flow through an ELSD (Settings: Evaporator Temp 40°C, Nebulizer Temp 40°C, Gas Flow 1.6 SLM).
-
Fraction Collection: Collect fractions corresponding to ELSD peaks.
-
Cross-Validation: Spot 1 µL of each ELSD-positive fraction onto a TLC plate and stain with Ninhydrin (as per Protocol A) to verify the presence of the piperidine ring.
-
Concentration: Pool the validated fractions. Evaporate the solvent under reduced pressure. To remove residual TEA contamination, co-evaporate the resulting oil with toluene (3 x 10 mL), followed by high-vacuum lyophilization[2].
Caption: Step-by-step workflow for the isolation of non-UV active piperidine derivatives.
Quantitative Data Summaries
Table 1: Mobile Phase Optimization for Piperidine Derivatives
| Mobile Phase Composition | Basic Modifier | Expected Rf | Peak Shape / Tailing Factor | Application Notes |
| DCM:MeOH (90:10) | None | 0.05 - 0.10 | Severe Tailing ( Tf > 3.0) | Unusable. Compound irreversibly binds to acidic silanol groups. |
| DCM:MeOH:TEA (90:9:1) | 1% TEA | 0.25 - 0.35 | Sharp ( Tf ~ 1.1) | Optimal. Excellent resolution of diastereomers; high recovery[1]. |
| EtOAc:MeOH:TEA (80:15:5) | 5% TEA | 0.40 - 0.50 | Sharp ( Tf ~ 1.0) | Useful for highly polar crude mixtures to prevent counterion loss[2]. |
| Hexane:EtOAc:TEA (50:48:2) | 2% TEA | 0.10 - 0.15 | Moderate Tailing | Poor solubility for methoxy-piperidines; not recommended. |
Table 2: Detection Modalities for Aliphatic Amines
| Detection Method | Mechanism of Action | Sensitivity | Suitability for Target | Limitations |
| UV (254 / 280 nm) | π→π∗ / n→π∗ transitions | Low | Poor | Target lacks conjugated π -electrons; invisible to standard UV. |
| ELSD | Light scattering of non-volatile particles | High | Excellent | Destructive technique; cannot identify functional groups. |
| Ninhydrin Stain | Oxidative deamination forming Ruhemann's Purple | High | Excellent | Requires manual TLC spotting and heating; background TEA must be dried. |
| Dragendorff's Stain | Heavy metal complexation with alkaloids | Moderate | Good | Less specific than Ninhydrin; spots fade rapidly. |
References
-
Title: The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Supplementary Information: Synthesis and Purification of Piperidine Intermediates Source: The Royal Society of Chemistry (RSC) URL: [Link]
Sources
Application Note: Structural Elucidation of Rel-(3R,4S)-3-methoxy-4-methylpiperidine using NMR and Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the characterization of the substituted piperidine, Rel-(3R,4S)-3-methoxy-4-methylpiperidine, utilizing a suite of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds. By explaining the causality behind experimental choices, this document serves as a practical resource for obtaining high-quality, unambiguous structural data.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile component in drug design. The specific stereochemistry and substitution pattern, as seen in Rel-(3R,4S)-3-methoxy-4-methylpiperidine, can have a profound impact on a molecule's pharmacological profile. Therefore, rigorous and unambiguous structural characterization is a critical step in the drug discovery and development pipeline. This guide outlines the synergistic use of NMR and mass spectrometry to achieve a complete structural assignment of this target molecule.
Foundational Strategy: A Multi-technique Approach
A robust characterization strategy relies on the orthogonal strengths of different analytical techniques. NMR spectroscopy provides detailed information about the covalent structure and stereochemistry, while mass spectrometry offers precise molecular weight determination and insights into fragmentation patterns.
Figure 1: High-level workflow for the structural characterization of the target molecule.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is paramount for acquiring high-quality, artifact-free spectra.[1][2]
For NMR Spectroscopy
The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[1]
Protocol:
-
Mass Measurement: Accurately weigh 5-25 mg of the purified Rel-(3R,4S)-3-methoxy-4-methylpiperidine for ¹H NMR, and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include DMSO-d₆, Methanol-d₄, or Acetone-d₆.[3][4]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration and Transfer: Using a glass Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[5] This removes any suspended particles that can degrade spectral resolution.[5]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1] However, for routine analysis, referencing to the residual solvent peak is often sufficient.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
For Mass Spectrometry
Sample preparation for mass spectrometry aims to create a dilute, salt-free solution compatible with the chosen ionization technique.[2][6]
Protocol:
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or water.[7][8]
-
Working Solution:
-
For Electrospray Ionization (ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that promotes ionization, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.[8]
-
For Electron Ionization (EI): The sample should be dissolved in a volatile organic solvent. The concentration should be adjusted based on the instrument's sensitivity, typically in the range of 10-100 µg/mL.
-
-
Filtration: It is highly recommended to filter the final solution through a 0.2 µm syringe filter to remove any particulates that could clog the instrument's sample introduction system.[8]
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.[2]
NMR Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments will be employed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2 (axial & equatorial) | 2.5 - 3.2 | m | 2H | |
| H-3 | 3.0 - 3.4 | m | 1H | |
| H-4 | 1.5 - 2.0 | m | 1H | |
| H-5 (axial & equatorial) | 1.2 - 1.8 | m | 2H | |
| H-6 (axial & equatorial) | 2.5 - 3.2 | m | 2H | |
| -OCH₃ | ~3.3 | s | 3H | |
| -CH₃ | 0.9 - 1.2 | d | ~6-7 | 3H |
| N-H | 1.0 - 2.5 | br s | 1H |
Note: Predicted values are based on typical ranges for substituted piperidines.[9][10] The broad singlet for the N-H proton may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 45 - 55 |
| C-3 | 75 - 85 |
| C-4 | 30 - 40 |
| C-5 | 25 - 35 |
| C-6 | 45 - 55 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 25 |
Note: Predicted values are based on typical ranges for substituted piperidines.[11][12]
2D NMR Experiments for Structural Confirmation
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity.
Figure 2: Interplay of key 2D NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will be essential to trace the connectivity within the piperidine ring, for example, from the methyl group proton to H-4, and then around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides a straightforward way to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is critical for confirming the overall structure. For instance, a correlation between the methoxy protons (-OCH₃) and C-3 will confirm the position of the methoxy group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, irrespective of their bonding. It is the key experiment for determining the relative stereochemistry. For the cis relationship between the methoxy and methyl groups in Rel-(3R,4S)-3-methoxy-4-methylpiperidine, a NOE cross-peak would be expected between the methyl protons and the proton at C-3 (H-3).
Mass Spectrometric Characterization
Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, further structural information.
Ionization Techniques: EI vs. ESI
The choice of ionization technique is crucial and depends on the information sought.
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation.[13][14] This provides a characteristic "fingerprint" mass spectrum and can be very useful for structural elucidation of small molecules. The molecular ion (M⁺•) may be weak or absent for some compounds.[13]
-
Electrospray Ionization (ESI): A soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation.[13][15] This is ideal for confirming the molecular weight of the compound. ESI can be run in positive or negative ion mode, though for an amine-containing compound like piperidine, positive mode is generally preferred.[16]
Recommendation: Acquire both EI and ESI mass spectra to gain complementary information.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm).[17] This allows for the unambiguous determination of the elemental formula, which is a powerful tool for confirming the identity of a new compound.[17][18]
Expected HRMS Result:
-
Compound: Rel-(3R,4S)-3-methoxy-4-methylpiperidine
-
Formula: C₇H₁₅NO
-
Exact Mass (Monoisotopic): 129.1154
-
Expected [M+H]⁺ ion in ESI-HRMS: 130.1226
Predicted Fragmentation Pattern (EI-MS)
The fragmentation of piperidine derivatives in EI-MS is often dominated by cleavage alpha to the nitrogen atom.
Figure 3: Plausible fragmentation pathways for the target molecule under Electron Ionization.
Key expected fragments include losses of the methyl and methoxy groups. The most significant fragmentation is often the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, leading to stable iminium ions.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a powerful and essential toolkit for the complete and unambiguous structural characterization of Rel-(3R,4S)-3-methoxy-4-methylpiperidine. The protocols and predictive data outlined in this application note offer a robust framework for researchers working with substituted piperidines and other complex heterocyclic molecules, ensuring data integrity and accelerating the pace of research and development.
References
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis.
- Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation.
- University of Maryland, Baltimore County. (2023, August 29). Small molecule NMR sample preparation.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation.
- Guillarme, D., & D'Urso, A. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 196, 113904.
- Mass Spectrometry Facility, Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines.
- ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?.
- BOC Sciences. (n.d.). HRMS Testing Services for High-Resolution Results.
- WVU Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Van der Rest, G., & Afonso, C. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 36-63.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.
- University of Missouri-St. Louis. (n.d.). NMR Sample Preparation.
- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.
- The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- Bioanalysis Zone. (2019, October 23). High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3589.
- Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- ResearchGate. (2017, April 18). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
- PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
- Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5298-5304.
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Globe Thesis. (2007, November 16). Study On The Fragmentation Pathway And Relating Reaction Mechanism Of The Heterocycles By Atmospheric Pressure Ionization/Mass Spectrometry.
- Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ACS Publications. (2006, November 3). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid.
- Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
Sources
- 1. organomation.com [organomation.com]
- 2. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 9. rsc.org [rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling Piperidine Derivatives – Cell Viability and Intracellular Target Engagement Workflows
Introduction & Scientific Rationale
The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics (e.g., Sigma-1 receptor ligands) and oncology drugs (e.g., MTH1 inhibitors)[1][2]. The basicity and lipophilicity of the piperidine ring often enhance membrane permeability and target binding[2]. However, these same physicochemical properties can drive unexpected off-target interactions, leading to cellular toxicity[3].
To confidently advance a piperidine-based hit compound, researchers must establish a self-validating experimental loop that differentiates true on-target efficacy from off-target cytotoxicity[3]. This application note details a dual-assay workflow combining CellTiter-Glo (CTG) for high-throughput viability profiling[4] and the Cellular Thermal Shift Assay (CETSA) for quantifying direct intracellular target engagement[5][6].
By executing these protocols in parallel, drug development professionals can correlate the concentration at which a compound binds its target inside a living cell with the concentration that induces cytotoxicity, enabling rapid and data-driven hit triage.
Experimental Workflow & Logic
Workflow for evaluating piperidine derivatives via parallel viability and CETSA target engagement.
Protocol 1: Cell Viability & Cytotoxicity Profiling (CellTiter-Glo)
The CellTiter-Glo (CTG) assay quantifies ATP as a direct proxy for metabolically active cells[4]. Because highly lipophilic piperidine derivatives can disrupt cell membranes or mitochondria, establishing the cytotoxic concentration ( CC50 ) is a mandatory prerequisite for interpreting downstream functional assays[1].
Step-by-Step Methodology
-
Cell Seeding: Seed the target cell line (e.g., U2OS or PC12) at a density of 1×104 cells/well in a 96-well opaque-walled tissue culture plate[4].
-
Causality Note: Opaque walls prevent optical crosstalk between adjacent wells, ensuring luminescent signal fidelity.
-
-
Compound Treatment: After 24 hours of incubation, treat the cells with a 10-point dose-response titration of the piperidine derivative (e.g., 0.1 nM to 50 µM) in complete media containing a final DMSO concentration of ≤0.1% . Incubate for 48–72 hours[1][7].
-
Temperature Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (RT) for 30 minutes.
-
Causality Note: The luciferase enzyme kinetics in the CTG reagent are highly temperature-dependent. Uneven temperature gradients across the plate will cause severe well-to-well signal variance.
-
-
Reagent Addition & Lysis: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media)[4]. Mix vigorously on an orbital shaker for 2 minutes.
-
Causality Note: The proprietary detergent in the reagent lyses the cells, while endogenous ATPases are immediately inhibited to prevent ATP degradation.
-
-
Signal Stabilization: Incubate the plate at RT for 10 minutes to stabilize the luminescent signal.
-
Detection: Record luminescence using a multimode plate reader. Calculate the CC50 using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA provides reliable measurement of target engagement in native cellular environments without requiring chemical modification of the piperidine compound or genetic tagging of the target protein[6]. The assay relies on the thermodynamic principle that a protein bound to a ligand will exhibit a higher melting temperature ( Tm ) than its unbound counterpart[5][8].
Step-by-Step Methodology
-
Intact Cell Treatment: Culture cells in 10 cm dishes until 80% confluent. Treat with the piperidine derivative (at a concentration 5× to 10× its biochemical IC50 , provided this is below the CC50 determined in Protocol 1) or a DMSO vehicle control for 1–2 hours[5][6].
-
Causality Note: Performing the incubation on intact cells rather than lysates ensures the assay accounts for the compound's actual membrane permeability and accounts for physiological ATP/cofactor concentrations[6].
-
-
Harvesting & Aliquoting: Wash cells gently with PBS, detach using a non-enzymatic cell scraper, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 50 µL aliquots in PCR tubes[5].
-
Transient Heat Shock: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature[5][8].
-
Causality Note: The 3-minute transient heating step provides enough thermal energy to denature and irreversibly precipitate unbound proteins, while ligand-stabilized proteins remain folded and soluble[8].
-
-
Mechanical Lysis: Lyse the cells using three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 20°C water bath).
-
Causality Note: Chemical detergents (like RIPA buffer) can artificially alter protein thermal stability or disrupt weak piperidine-target interactions. Freeze-thaw provides a purely mechanical lysis that preserves the native binding state[5].
-
-
Separation of Aggregates: Centrifuge the lysates at 20,000×g for 20 minutes at 4°C. Carefully transfer the supernatant (containing the soluble, folded protein fraction) to new tubes[5].
-
Detection: Analyze the soluble fractions via Western blot or AlphaScreen[5][8]. Plot the band intensity against temperature to calculate the apparent Tm and the ligand-induced thermal shift ( ΔTm ).
Data Presentation & Interpretation
To systematically evaluate piperidine derivatives, quantitative data from biochemical, viability, and target engagement assays must be synthesized. Table 1 illustrates a triage matrix for hypothetical piperidine analogs.
Table 1: Integrated Profiling of Piperidine Derivatives
| Compound ID | Biochemical IC50 (nM) | CETSA Melt Shift ( ΔTm ) | CTG Viability CC50 (µM) | Interpretation & Next Steps |
| Piperidine-A | 15.2 | + 5.4 °C | > 50.0 | Lead Candidate: Strong target engagement in cells with no observed cytotoxicity. |
| Piperidine-B | 8.5 | + 0.2 °C | 1.2 | False Positive / Off-Target: High cytotoxicity masks true cellular engagement; likely disrupting membranes[3]. |
| Piperidine-C | 850.0 | + 1.1 °C | > 50.0 | Weak Binder: Safe, but poor target affinity or poor cell permeability. |
Causality Insights for Troubleshooting
If a piperidine compound shows unexpected toxicity (like Piperidine-B), researchers must correlate the toxic concentration with the on-target potency[3]. If toxicity occurs at concentrations where CETSA shows no target engagement, the phenotype is driven by off-target effects (e.g., promiscuous kinase inhibition or hERG channel binding, which are common for basic piperidines)[2][3]. In such cases, structural optimization focusing on reducing lipophilicity (LogP) or altering the pKa of the piperidine nitrogen is required.
References
- Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. nih.gov.
- Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- The cellular thermal shift assay for evaluating drug target interactions in cells.
- Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
- Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds. Benchchem.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to In Vivo Evaluation of Novel Piperidine Derivatives
Abstract
This document provides a comprehensive framework for the preclinical in vivo evaluation of novel piperidine-based compounds, using "Rel-(3R,4S)-3-methoxy-4-methylpiperidine" as a representative novel chemical entity (NCE). As of this writing, specific pharmacological data for this compound is not extensively available in public literature[1]. Therefore, this guide is built upon established principles of preclinical drug development for piperidine-containing molecules, a scaffold prevalent in centrally active therapeutics, particularly analgesics[2][3]. We will detail the strategic selection of animal models, provide validated protocols for foundational safety and pharmacokinetic studies, and present an in-depth methodology for efficacy testing in a highly relevant disease model, neuropathic pain. The causality behind experimental choices is emphasized to ensure the design of robust, reproducible, and translatable in vivo studies.
PART 1: Scientific Rationale and Strategic Planning
The Piperidine Scaffold: A Privileged Structure in Neuropharmacology
The piperidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system (CNS)[3]. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal scaffold for interacting with complex biological targets like G protein-coupled receptors (GPCRs) and ion channels[4]. Many potent analgesics, including morphine and fentanyl, feature a piperidine core, highlighting its utility in pain management[2].
Given this context, a logical starting point for an uncharacterized NCE like Rel-(3R,4S)-3-methoxy-4-methylpiperidine is to hypothesize its potential as a modulator of CNS pathways, such as those involved in nociception. This hypothesis-driven approach is fundamental to designing an efficient and targeted preclinical testing strategy[5][6].
The Preclinical In Vivo Imperative: A Phased Approach
Moving an NCE from a lab discovery to a potential clinical candidate requires a multi-phase in vivo evaluation.[7][8][9] This process is not merely about testing for effect but about systematically understanding the compound's behavior in a complex biological system. The primary goals are to characterize its safety, pharmacokinetic profile (what the body does to the drug), and pharmacodynamic efficacy (what the drug does to the body).
The overall workflow is designed to de-risk the compound at each stage, ensuring that resources are invested in molecules with the highest probability of success.
Figure 1: A phased workflow for in vivo preclinical evaluation of a novel compound.
PART 2: Animal Model Selection and Ethical Considerations
The selection of an appropriate animal model is the most critical decision in the preclinical process.[7] The chosen model must be relevant to the human condition and predictive of clinical outcomes.
Rationale for a Neuropathic Pain Model
Neuropathic pain is a chronic condition caused by a lesion or disease of the somatosensory nervous system.[10] It is an area of significant unmet medical need, and many existing treatments have limited efficacy. Animal models of neuropathic pain are well-established and aim to reproduce key symptoms observed in humans, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).[11]
We recommend the Chronic Constriction Injury (CCI) model in rats for the initial efficacy screening of Rel-(3R,4S)-3-methoxy-4-methylpiperidine for the following reasons:
-
Robustness and Reproducibility: The CCI model reliably produces long-lasting pain-like behaviors.[12]
-
Phenotypic Relevance: It mimics aspects of human peripheral neuropathic pain syndromes, making it translationally relevant.[11]
-
Validated Endpoints: Behavioral tests like the von Frey (for mechanical allodynia) and Hargreaves (for thermal hyperalgesia) tests are quantitative and highly validated for this model.[13]
Ethical Conduct and Adherence to the 3Rs
All animal experiments must be conducted with the highest ethical standards. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) must be rigorously applied.[8]
-
Replacement: Justify why non-animal methods are not suitable for these specific research questions (e.g., assessing systemic PK and complex behaviors).
-
Reduction: Use power analysis to determine the minimum number of animals required to obtain statistically significant results.
-
Refinement: Refine all procedures, especially surgery and behavioral testing, to minimize pain and distress. This includes the use of appropriate anesthesia, analgesia, and humane endpoints.
PART 3: Foundational In Vivo Protocols
Prior to any efficacy studies, the compound's basic safety and pharmacokinetic profile must be established. These initial studies are essential for selecting a safe and relevant dose range for subsequent experiments.[14][15]
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest single dose of the compound that can be administered without causing significant overt toxicity or mortality.
Methodology:
-
Animal Model: Use the same species and strain planned for efficacy studies (e.g., male Sprague-Dawley rats, 200-250g).
-
Group Allocation: Assign 3-5 animals per dose group.
-
Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on structurally similar compounds, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose via the intended route for efficacy studies (e.g., intraperitoneal (IP), oral gavage (PO)).
-
Observation Period: Monitor animals closely for clinical signs of toxicity at 1, 4, 8, and 24 hours post-dose, and then daily for 7-14 days. Record body weights daily.
-
Data Collection: Systematically record all observations.
| Observation Parameter | Description | Scoring (Example) |
| General Activity | Alertness, movement in cage | 0=Normal, 1=Slightly reduced, 2=Severely reduced, 3=Moribund |
| Gait and Posture | Coordinated movement, posture | 0=Normal, 1=Ataxia, 2=Abnormal posture (hunching) |
| Respiration | Rate and effort | 0=Normal, 1=Labored breathing |
| Physical Signs | Piloerection, tremors, convulsions | 0=Absent, 1=Present |
| Body Weight | Daily measurement | Record absolute weight (g) and % change from baseline |
Table 1: Example checklist for clinical observations during an MTD study.
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound after a single administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer a single dose of the compound at a dose well below the MTD (e.g., 10 mg/kg) via both intravenous (IV) and the intended therapeutic route (e.g., PO).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure |
| t½ | Half-life | Time for plasma concentration to decrease by 50% |
| F% | Bioavailability (for non-IV routes) | Fraction of dose that reaches systemic circulation |
Table 2: Key pharmacokinetic parameters derived from a single-dose study.
PART 4: Efficacy Testing in a Neuropathic Pain Model
With safety and exposure data in hand, efficacy can be assessed in a relevant disease model.
Protocol 3: Chronic Constriction Injury (CCI) Surgery
Objective: To induce a reproducible peripheral nerve injury that results in chronic neuropathic pain behaviors.
Figure 2: Workflow for the Chronic Constriction Injury (CCI) surgical procedure.
Methodology:
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane. Administer pre-emptive analgesia (e.g., buprenorphine) as per IACUC protocol.
-
Surgical Site Preparation: Shave and disinfect the lateral surface of the mid-thigh of one hind limb.
-
Nerve Exposure: Make a small incision and separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, spaced about 1 mm apart. The ligatures should only gently constrict the nerve, just enough to impede circulation without arresting it.
-
Closure: Suture the muscle layer and close the skin incision.
-
Post-Operative Care: Allow the animal to recover on a heating pad. Provide post-operative analgesia and monitor the animal's health and the surgical site daily. Sham-operated animals undergo the same procedure except for the nerve ligation.
Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Methodology:
-
Acclimation: Place animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 15-20 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw. Each application should last until the filament just bends.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Timeline: Establish a stable baseline before surgery. After CCI surgery, testing is typically performed on days 7, 14, and 21 post-op to confirm the development of allodynia. On drug testing days, measure the baseline PWT, administer the compound or vehicle, and then re-test at various time points (e.g., 30, 60, 120, 240 minutes post-dose).
PART 5: Data Analysis and Interpretation
-
Behavioral Data: The 50% paw withdrawal threshold is calculated using the formula provided by the up-down method. Data are typically analyzed using a two-way repeated measures Analysis of Variance (ANOVA), followed by appropriate post-hoc tests (e.g., Dunnett's or Sidak's) to compare treatment groups to the vehicle control at each time point.
-
PK/PD Correlation: Correlate the plasma concentration of the compound at the time of behavioral testing with the degree of pain relief (e.g., % reversal of allodynia). This helps to establish an exposure-response relationship, which is critical for predicting a human therapeutic dose.
Conclusion
The in vivo evaluation of a novel chemical entity like Rel-(3R,4S)-3-methoxy-4-methylpiperidine requires a systematic, hypothesis-driven approach. By starting with foundational safety and pharmacokinetic studies, researchers can make informed decisions about dose selection for efficacy models.[16][17] The use of a well-validated and translationally relevant animal model, such as the CCI model of neuropathic pain, coupled with quantitative behavioral endpoints, provides a robust system for assessing therapeutic potential.[11][12][13] Adherence to ethical guidelines and rigorous experimental design are paramount to generating high-quality, reproducible data that can confidently guide the progression of a compound through the drug development pipeline.
References
- Chapter 4 - An overview of animal models for neuropathic pain. (n.d.). ScienceDirect.
- Experimental models for the study of neuropathic pain. (n.d.). SciELO Brasil.
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved from [Link]
-
Bennett, G. J., & Xie, Y. K. (1988). An animal model of neuropathic pain: a review. PubMed. Retrieved from [Link]
-
Jagadeesh, D., & Sharma, D. (2011). Animal models of neuropathic pain. PubMed. Retrieved from [Link]
-
Casaril, A. M., Gaffney, C. M., & Shepherd, A. J. (2024). Animal models of neuropathic pain. UT MD Anderson Cancer Center. Retrieved from [Link]
-
Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. (2018). PubMed. Retrieved from [Link]
-
General Principles of Preclinical Study Design. (2020). SpringerLink. Retrieved from [Link]
-
General Principles of Preclinical Study Design. (n.d.). FORRT. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Retrieved from [Link]
-
How to Design an Efficient Preclinical Testing Study. (2024). Veranex. Retrieved from [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Retrieved from [Link]
-
Cell-based assays and animal models for GPCR drug screening. (2015). PubMed. Retrieved from [Link]
-
In Vivo Assay Guidelines. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]
-
In Vivo Metabolic Roles of G Proteins of the Gi Family Studied With Novel Mouse Models. (2022). Endocrine Society. Retrieved from [Link]
-
Family a GPCR heteromers in animal models. (2014). Frontiers in Pharmacology. Retrieved from [Link]
-
Model Organisms in G Protein–Coupled Receptor Research. (2015). Molecular Pharmacology. Retrieved from [Link]
-
An Ancient Model Organism to Test In Vivo Novel Functional Nanocrystals. (2011). IntechOpen. Retrieved from [Link]
-
G-Protein Coupled Receptors: Models, Mutagenesis, and Drug Design. (1998). ACS Publications. Retrieved from [Link]
-
rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride. (n.d.). NextSDS. Retrieved from [Link]
- Substituted piperidine compounds and their use. (2022). Google Patents.
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, In Silico Logp Study, and In Vivo Analgesic Activity of Analogs of Tetrapeptide FELL. (2023). MDPI. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. General Principles of Preclinical Study Design | FORRT - Framework for Open and Reproducible Research Training [forrt.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. veranex.com [veranex.com]
- 10. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 12. Making sure you're not a bot! [observatorio.fm.usp.br]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Oral Formulation Strategies for APIs Containing the Rel-(3R,4S)-3-methoxy-4-methylpiperidine Pharmacophore
Target Audience: Formulation Scientists, Pre-clinical Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary & Rationale
The Rel-(3R,4S)-3-methoxy-4-methylpiperidine structural motif is a highly valuable pharmacophore frequently utilized in the design of neurokinin-1 (NK-1) receptor antagonists and selective kinase inhibitors[1][2]. The basic secondary amine of the piperidine ring (pKa ~9.0–9.5) serves as a critical interaction point for target receptors, while the cis relative stereochemistry optimally orients the methoxy and methyl groups within the binding pocket.
Formulating APIs containing this moiety for oral administration presents two primary challenges:
-
Physicochemical State: The free base form is often an oil or a low-melting solid, necessitating salt formation (typically a hydrochloride or mesylate salt) to ensure solid-state stability and rapid gastric dissolution[3].
-
Low-Dose Content Uniformity: Because drugs containing this highly potent pharmacophore are typically administered at low doses (e.g., 1–10 mg), traditional direct compression (DC) runs a high risk of API segregation.
To resolve these challenges, this protocol details a Fluid Bed Granulation (FBG) approach. By dissolving the water-soluble API salt into the binder solution and spraying it onto carrier excipients, we force a homogeneous distribution of the active ingredient, ensuring strict content uniformity and batch-to-batch reproducibility[4][5].
Pre-formulation & Excipient Causality
A self-validating formulation requires excipients chosen not by convention, but by their specific mechanistic interactions with the API.
Table 1: Target Formulation Composition and Mechanistic Roles
| Component | Function | w/w (%) | Causality / Rationale |
| API (HCl Salt) | Active Ingredient | 2.5% | HCl salt ensures high aqueous solubility in the low pH of the stomach. |
| Lactose Monohydrate | Brittle Diluent | 55.0% | Undergoes brittle fracture during compression, creating new, clean surfaces for strong tablet bonding. |
| Microcrystalline Cellulose (MCC PH-101) | Plastic Diluent | 34.0% | Deforms plastically under pressure; balances the brittleness of lactose to prevent tablet capping. |
| Povidone K30 (PVP) | Polymeric Binder | 4.0% | Highly water-soluble; acts as the carrier vehicle for the API during the FBG spray phase. |
| Croscarmellose Sodium | Superdisintegrant | 3.5% | Wicks water via capillary action and swells rapidly, overcoming the binding strength of PVP for rapid disintegration. |
| Magnesium Stearate | Boundary Lubricant | 1.0% | Added extragranularly to reduce die wall friction. Limited to 1% to prevent hydrophobic coating of granules, which delays dissolution. |
Pharmacokinetic Absorption Pathway
Understanding the ionization state of the piperidine core is critical for predicting its oral bioavailability. In the acidic environment of the stomach, the basic amine is fully protonated, maximizing dissolution. As the drug transitions to the higher pH of the intestinal lumen (pH ~6.8), a fraction of the drug converts to its lipophilic free base form, which is required for passive diffusion across the intestinal epithelium[2].
Caption: Oral absorption pathway and protonation state transition of basic piperidine APIs.
Step-by-Step Fluid Bed Granulation Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded within the steps to ensure that if a step fails, the failure is caught before proceeding.
Phase 1: Preparation of the Granulation Fluid (API-Binder Solution)
Causality: Dissolving the low-dose API directly into the binder solution eliminates the risk of powder segregation that plagues dry-blending processes[6].
-
Accurately weigh purified water (equivalent to 20% of the total dry batch weight) and heat to 30°C.
-
Slowly add Povidone K30 (4.0% w/w) under continuous overhead stirring (400 RPM) until a clear, viscous solution forms.
-
Add the Rel-(3R,4S)-3-methoxy-4-methylpiperidine API (2.5% w/w) to the binder solution. Stir for 30 minutes until completely dissolved.
-
IPC Check: Visually inspect the solution against a dark background to ensure no undissolved API particles remain.
Phase 2: Fluid Bed Granulation (FBG)
-
Load the dry diluents (Lactose Monohydrate and MCC PH-101 ) into the fluid bed processor bowl.
-
Initiate fluidization to pre-warm the powder bed. Set the inlet air temperature to 60°C and fluidize until the product bed temperature reaches 35°C.
-
Begin top-spray atomization of the API-Binder solution.
-
Atomization Pressure: 1.5 bar (ensures fine droplet size to prevent localized over-wetting).
-
Spray Rate: 10–15 g/min (adjust based on bed moisture).
-
-
Once spraying is complete, transition immediately to the drying phase. Maintain inlet air at 65°C.
-
IPC Check (Critical): Sample the granules every 5 minutes. Halt drying when the Loss on Drying (LOD) reaches 1.5% – 2.5% (measured via halogen moisture analyzer at 105°C). Over-drying causes brittle granules and capping; under-drying causes punch sticking.
Phase 3: Milling and Extragranular Blending
-
Pass the dried granules through a conical mill equipped with a 1.0 mm grater screen at 800 RPM to break up oversized agglomerates.
-
Transfer the milled granules to a V-blender.
-
Add the extragranular superdisintegrant (Croscarmellose Sodium, 3.5% w/w ) and blend for 10 minutes at 25 RPM.
-
Sift Magnesium Stearate (1.0% w/w) through a 60-mesh screen directly into the V-blender.
-
Blend for exactly 3 minutes.
-
Causality: Magnesium stearate is highly hydrophobic. Over-blending will coat the granules completely, severely retarding the API's dissolution rate and compromising bioavailability.
-
Phase 4: Tablet Compression
-
Compress the final blend using a rotary tablet press fitted with 6.0 mm standard concave punches.
-
Target a tablet weight of 200 mg (equivalent to 5 mg API).
-
Adjust the compression force to achieve a target hardness of 60–80 Newtons.
Caption: Workflow of fluid bed granulation for low-dose piperidine-based APIs.
Quality Control & Data Presentation
To ensure the trustworthiness of the manufactured batch, the final tablets must be evaluated against strict Critical Quality Attributes (CQAs).
Table 2: Critical Quality Attributes (CQAs) of Final Tablets
| Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Content Uniformity | HPLC-UV | Acceptance Value (AV) ≤ 15.0 | Verifies that the FBG spray process successfully prevented low-dose API segregation[4][5]. |
| Hardness | Tablet Hardness Tester | 60 – 80 N | Ensures mechanical strength for packaging while allowing rapid disintegration. |
| Friability | Roche Friabilator (100 drops) | < 0.5% weight loss | Validates the binding efficacy of Povidone K30. |
| Disintegration Time | USP Disintegration Apparatus | < 5 minutes (in 0.1N HCl) | Confirms that Croscarmellose Sodium and Magnesium Stearate levels are optimized. |
| Dissolution (Q) | USP Apparatus II (Paddle), 50 RPM | > 85% dissolved in 15 min | Ensures the highly soluble HCl salt is rapidly released for gastric absorption. |
References
-
Hausman, D. S. (2004). Comparison of low shear, high shear, and fluid bed granulation during low dose tablet process development. Drug Development and Industrial Pharmacy, 30(3), 259-266. Available at:[Link]
-
Recipharm. (n.d.). Optimising drug formulation: The critical role of granulation. Recipharm Insights. Available at:[Link]
-
Harrison, T., et al. (2001). An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist Suitable for Both Intravenous and Oral Clinical Administration. Journal of Medicinal Chemistry, 44(25), 4296-4299. Available at:[Link]
-
ThaiScience. (n.d.). Mixing and formulation of low dose drugs: underlying problems and solutions. Available at:[Link]
- Google Patents. (1991). Piperidine compounds and their preparation and use (US5043345A).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Comparison of low shear, high shear, and fluid bed granulation during low dose tablet process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. recipharm.com [recipharm.com]
Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of (3R,4S)-3-methoxy-4-methylpiperidine
Introduction: The Critical Hurdle in CNS Drug Discovery
The blood-brain barrier (BBB) is a formidable, highly selective barrier that safeguards the central nervous system (CNS) from toxins and pathogens circulating in the bloodstream.[1][2] This neuroprotective gatekeeper, however, also presents a major impediment to the delivery of therapeutic agents for a vast array of neurological disorders.[3] It is estimated that only a small fraction of small molecules, approximately 2%, can effectively cross the BBB to reach their intended targets within the brain.[3] Therefore, a thorough and early assessment of a compound's ability to permeate this barrier is a cornerstone of modern CNS drug discovery and development.
This guide provides a comprehensive, multi-tiered approach to evaluating the BBB permeability of novel small molecules, using the hypothetical CNS drug candidate, (3R,4S)-3-methoxy-4-methylpiperidine , as a representative example. We will navigate through predictive in silico modeling, robust in vitro assays, and definitive in vivo studies, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice.
Part 1: Predictive Power - In Silico Assessment of BBB Permeability
Before embarking on resource-intensive experimental work, in silico methods offer a rapid and cost-effective first pass to estimate the BBB penetration potential of a compound.[4] These computational models leverage our understanding of the physicochemical properties that govern a molecule's ability to traverse the lipophilic endothelial cells of the BBB.[1][5]
Key Physicochemical Determinants of BBB Permeation
A molecule's journey across the BBB is largely dictated by a balance of several key properties:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. Higher lipophilicity generally favors passive diffusion across the lipid-rich cell membranes of the BBB.[1] However, excessive lipophilicity can lead to issues like poor solubility and non-specific binding.[6]
-
Molecular Weight (MW): Smaller molecules, typically under 400-500 Daltons, are more likely to passively diffuse across the tight junctions of the BBB.[1][7]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A lower PSA is generally associated with better BBB penetration.[6][8]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede BBB crossing by increasing the molecule's polarity.[1][6]
-
Ionization State (pKa): A compound's acidity or basicity determines its charge at physiological pH. Generally, the neutral, unionized form of a molecule is more permeable.[5]
Predictive Modeling Workflow
The following workflow outlines a typical in silico approach to predict the BBB permeability of a novel compound like (3R,4S)-3-methoxy-4-methylpiperidine.
Caption: In silico workflow for predicting BBB permeability.
Interpreting In Silico Predictions
The output of these models is often expressed as logBB (the logarithmic ratio of the drug concentration in the brain to that in the blood) or as a classification (e.g., CNS+ or CNS-).[9]
| Parameter | Favorable for BBB Penetration | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller size facilitates easier passage through the tight junctions of the BBB.[1][7] |
| Lipophilicity (LogP) | 1 - 4 | A balance is crucial; too low and the compound won't enter the lipid membrane, too high and it may get trapped or have poor solubility.[6] |
| Polar Surface Area (PSA) | < 60-90 Ų | Lower polarity reduces the desolvation energy penalty required to enter the lipid bilayer.[6][8] |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds reduce polarity and improve membrane permeability.[6] |
| Hydrogen Bond Acceptors | ≤ 7 | Fewer hydrogen bonds reduce polarity and improve membrane permeability.[6] |
Part 2: In Vitro Assays - Simulating the Barrier
In vitro models provide the first experimental evidence of a compound's ability to cross a membrane barrier. They are relatively high-throughput and serve as a crucial bridge between computational predictions and in vivo studies.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a cell-free model that specifically assesses passive, transcellular permeability.[10] It utilizes a synthetic membrane coated with lipids that mimic the composition of the BBB, making it a cost-effective and rapid screening tool.[11][12]
Principle: A donor compartment containing the test compound is separated from an acceptor compartment by a lipid-coated filter. The rate at which the compound diffuses across this artificial membrane is measured to determine its permeability.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of (3R,4S)-3-methoxy-4-methylpiperidine in DMSO.
-
Prepare the donor buffer (e.g., Phosphate Buffered Saline, pH 7.4) and acceptor buffer.
-
-
Coating the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a commercially available porcine brain lipid solution dissolved in dodecane.[11] Allow the solvent to evaporate.
-
-
Assay Setup:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Dilute the stock solution of (3R,4S)-3-methoxy-4-methylpiperidine in the donor buffer to the final desired concentration (typically with a final DMSO concentration of <1%).
-
Add the diluted compound solution to the donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature or 37°C.[11]
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of (3R,4S)-3-methoxy-4-methylpiperidine in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A] / [C_D]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C_A] and [C_D] are the concentrations of the compound in the acceptor and donor wells at the end of the incubation.
-
-
Protocol 2: MDR1-MDCK Cell-Based Permeability Assay
To investigate the role of active efflux transporters, particularly P-glycoprotein (P-gp), which is highly expressed at the BBB, a cell-based assay is essential.[3] The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for P-gp), is a widely used and robust model for this purpose.[13][14]
Principle: A confluent monolayer of MDR1-MDCK cells is grown on a semi-permeable filter, creating a biological barrier that mimics aspects of the BBB. The transport of the compound is measured in both directions: from the apical (blood side) to the basolateral (brain side) and vice versa. A higher transport rate from basolateral to apical indicates that the compound is a substrate for P-gp.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. TEER values should be above a pre-determined threshold (e.g., >600 Ohms/cm²).[13]
-
-
Transport Experiment:
-
Wash the cell monolayers with a transport buffer (e.g., HBSS with HEPES).
-
Prepare the dosing solution of (3R,4S)-3-methoxy-4-methylpiperidine in the transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
Basolateral to Apical (B→A) Transport: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 60 or 90 minutes), take samples from the receiver compartments.[13]
-
-
Sample Analysis:
-
Determine the concentration of (3R,4S)-3-methoxy-4-methylpiperidine in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Interpreting In Vitro Permeability Data
| Assay | Parameter | Interpretation for (3R,4S)-3-methoxy-4-methylpiperidine |
| PAMPA-BBB | Papp (x 10⁻⁶ cm/s) | < 2.0: Low permeability2.0 - 4.0: Medium permeability> 4.0: High permeability |
| MDR1-MDCK | Papp (A→B) | Provides a measure of permeability in the presence of efflux transporters. |
| MDR1-MDCK | Efflux Ratio (ER) | ER < 2: Not a significant P-gp substrate.[16]ER ≥ 2: Potential P-gp substrate, suggesting active efflux from the brain.[16] |
Part 3: In Vivo Studies - The Definitive Answer
While in vitro assays are invaluable for screening, in vivo studies in animal models are the gold standard for definitively assessing BBB permeability under physiological conditions.[17] These studies account for complex factors like plasma protein binding, metabolism, and the dynamic nature of blood flow.
Protocol 3: In Vivo Microdialysis in Rodents
Microdialysis is a powerful technique that allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid (ISF), which is the fluid surrounding the brain cells and the site of drug-target interaction.[18][19]
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of a freely moving animal. The probe is perfused with a physiological solution, and small molecules from the surrounding ISF diffuse across the membrane into the perfusate, which is then collected and analyzed.
Caption: Workflow for in vivo microdialysis studies.
Step-by-Step Protocol:
-
Surgical Procedure:
-
Anesthetize the animal (e.g., a rat or mouse).
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus). A blood vessel catheter may also be implanted for simultaneous blood sampling.[19]
-
Allow the animal to recover from surgery for a few days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Administer (3R,4S)-3-methoxy-4-methylpiperidine to the animal (e.g., via intravenous injection).
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by comparing the area under the curve (AUC) of the concentration-time profiles for the brain dialysate and unbound plasma.
-
Protocol 4: Brain Tissue Homogenate Analysis
This method measures the total concentration of a drug in the brain, including both the unbound drug in the ISF and the drug that is bound to brain tissue.
Step-by-Step Protocol:
-
Dosing and Euthanasia:
-
Administer (3R,4S)-3-methoxy-4-methylpiperidine to a cohort of animals.
-
At a specific time point, collect a blood sample and then euthanize the animal.
-
-
Brain Tissue Collection:
-
Perfuse the animal with saline to remove blood from the brain tissue.
-
Excise the brain and weigh it.
-
-
Homogenization and Extraction:
-
Sample Analysis:
-
Quantify the concentration of the compound in the brain homogenate and plasma using LC-MS/MS.[23]
-
-
Data Analysis:
-
Calculate the total brain-to-plasma concentration ratio (Kp).
-
Interpreting In Vivo Data
| Parameter | Calculation | Interpretation for (3R,4S)-3-methoxy-4-methylpiperidine |
| Kp | Total Brain Concentration / Total Plasma Concentration | Indicates the overall distribution to the brain, but can be skewed by high tissue binding. |
| Kp,uu | Unbound Brain Concentration / Unbound Plasma Concentration | Kp,uu ≈ 1: Primarily passive diffusion across the BBB.Kp,uu > 1: Suggests active influx into the brain.Kp,uu < 1: Suggests active efflux from the brain. |
Part 4: Data Synthesis and Decision Making
A comprehensive understanding of the BBB permeability of (3R,4S)-3-methoxy-4-methylpiperidine is achieved by integrating the findings from all three tiers of investigation.
Caption: Decision-making flowchart for BBB permeability assessment.
By following this structured, multi-tiered approach, researchers can confidently characterize the blood-brain barrier permeability of novel CNS drug candidates like (3R,4S)-3-methoxy-4-methylpiperidine. This systematic evaluation ensures that only the most promising compounds, those with a high likelihood of reaching their intended targets in the brain, are advanced in the drug development pipeline, ultimately saving time, resources, and accelerating the path to new therapies for neurological disorders.
References
- Rose, K., et al. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling.
- ScienceDirect. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays.
- MDPI. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). Pharmaceuticals.
- PubMed. (2018). In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods.
- J-Stage. (n.d.). Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs.
- F1000Research. (2014). Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations.
- PMC. (n.d.). Development of QSAR models to predict blood-brain barrier permeability.
- MDPI. (2020). Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. Pharmaceuticals.
- Taylor & Francis Online. (2012). In-silico prediction of blood–brain barrier permeability. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Frontiers. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience.
- PMC. (n.d.). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals.
- BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- PubMed. (2024). Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier.
- Technology Networks. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability.
- Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier?.
- Enamine. (n.d.). MDR1-MDCKII Permeability Assay.
- MDPI. (2024). Blood–Brain Barrier-Targeting Nanoparticles: Biomaterial Properties and Biomedical Applications in Translational Neuroscience. Pharmaceuticals.
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- Taylor & Francis Online. (2011). Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Journal of Pharmaceutical Sciences.
- PubMed. (2014). Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations.
- Bienta. (n.d.). MDR1-MDCKII Permeability Assay.
- PMC. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms.
- PubMed. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue.
- MDPI. (2025). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. Pharmaceuticals.
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
- ResearchGate. (2025). Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals.
- PubMed. (2004). Nanoparticle-based in vivo investigation on blood-brain barrier permeability following ischemia and reperfusion.
- J-Stage. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards.
- Pion Inc. (2024). Small molecule blood brain barrier permeability prediction.
- PMC. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
- Semantic Scholar. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Canadian Science Publishing. (n.d.). Blood–brain barrier permeability after gamma whole-body irradiation: an in vivo microdialysis study. Canadian Journal of Physiology and Pharmacology.
- PMC. (n.d.). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue.
- ResearchGate. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
- PubMed. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier.
- In silico methods to assess CNS penetration of small molecules | Poster Board #1899. (n.d.).
Sources
- 1. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 2. Small molecule blood brain barrier permeability prediction [pion-inc.com]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. One moment, please... [paralab.es]
- 13. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. enamine.net [enamine.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs [jstage.jst.go.jp]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards [jstage.jst.go.jp]
Application Note: High-Throughput Screening (HTS) of Rel-(3R,4S)-3-methoxy-4-methylpiperidine Libraries
Executive Summary & Scientific Rationale
The transition from flat, two-dimensional aromatic compounds to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery, often referred to as the "escape from flatland"[1]. The piperidine ring is a highly privileged structural motif, present in a vast array of FDA-approved therapeutics targeting central nervous system (CNS) disorders, infectious diseases, and oncology[2].
Specifically, Rel-(3R,4S)-3-methoxy-4-methylpiperidine (CAS: 1379149-07-1)[3] serves as an exceptional building block for High-Throughput Screening (HTS) libraries. The defined relative stereochemistry (3R,4S) locks the methoxy (hydrogen bond acceptor) and methyl (hydrophobic bulk) substituents into specific spatial vectors. This rigid 3D conformation enhances target specificity, while the high sp3 carbon fraction (Fsp3) improves aqueous solubility and metabolic stability, drastically reducing the attrition rates typically seen with planar molecules in late-stage development[4].
This application note provides a comprehensive, self-validating protocol for the assay development, miniaturization, and high-throughput screening of Rel-(3R,4S)-3-methoxy-4-methylpiperidine-derived libraries, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay to identify kinase inhibitors (e.g., PI3K/Akt pathway modulators).
Experimental Design & Causality
Assay Modality Selection: Why TR-FRET?
When screening diverse heterocyclic libraries, compound auto-fluorescence is a primary driver of false positives. TR-FRET mitigates this by utilizing long-lifetime fluorophores (e.g., Europium or Terbium cryptates). By introducing a time delay (typically 50–100 µs) between excitation and emission measurement, short-lived background fluorescence from the piperidine derivatives decays completely, ensuring that the measured signal is exclusively from the target interaction[5].
Liquid Handling: Acoustic Dispensing
To maintain the integrity of the screening library and prevent carryover, acoustic liquid handling (e.g., Echo® Liquid Handler) is mandated. This technology uses sound energy to transfer nanoliter volumes of compounds directly from the source plate to the assay plate without physical tips. This is critical for piperidine derivatives, which can occasionally exhibit non-specific binding to plastic pipette tips.
Fig 1: Miniaturized HTS workflow for piperidine-based compound libraries.
Step-by-Step HTS Protocol: Kinase Inhibition Assay
This protocol is optimized for a 384-well microplate format, targeting the PI3K/Akt signaling cascade, a common target for piperidine-based anticancer agents[2].
Phase 1: Reagent & Plate Preparation
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: Brij-35 (a non-ionic detergent) prevents the hydrophobic aggregation of the piperidine compounds and reduces non-specific binding to the microplate walls.
-
Enzyme/Substrate Mix: Dilute the target kinase (e.g., PI3K) and the biotinylated substrate peptide in the assay buffer to 2X the final desired concentration.
-
Plate Selection: Use low-volume, black 384-well microplates (e.g., Corning 4514) to minimize cross-talk between wells during fluorescence detection.
Phase 2: Compound Dispensing & Pre-Incubation
-
Library Transfer: Using an acoustic dispenser, transfer 50 nL of the Rel-(3R,4S)-3-methoxy-4-methylpiperidine library (10 mM in 100% DMSO) into the assay plate. The final assay volume will be 10 µL, yielding a final compound concentration of 10 µM in 0.5% DMSO[6].
-
Controls: Designate columns 1 and 2 for controls. Column 1: DMSO only (Negative Control / 0% Inhibition). Column 2: Reference Inhibitor (Positive Control / 100% Inhibition).
-
Enzyme Addition: Dispense 5 µL of the 2X Enzyme/Substrate mix into all wells.
-
Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 15 minutes. Causality: Pre-incubation allows the piperidine derivatives to reach thermodynamic binding equilibrium with the target before the reaction is initiated.
Phase 3: Reaction Initiation & Detection
-
Initiation: Add 5 µL of 2X ATP solution (concentration determined by the enzyme's Km) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at 25°C.
-
Stop/Detection: Add 10 µL of the TR-FRET detection mixture (containing EDTA to chelate Mg2+ and stop the reaction, Europium-labeled anti-phospho antibody, and Streptavidin-fluorophore).
-
Final Incubation: Incubate for 60 minutes in the dark to allow the FRET complex to form.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using TR-FRET settings (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm).
Fig 2: Simplified PI3K/Akt signaling pathway targeted by piperidine-based inhibitors.
Data Presentation & Quality Control
A self-validating HTS campaign relies on rigorous statistical metrics. The primary metric for assay robustness is the Z'-factor , which evaluates the dynamic range and data variation of the assay controls[6]. An assay must consistently achieve a Z'-factor ≥ 0.5 before screening the full piperidine library.
Table 1: HTS Quality Control & Hit Validation Metrics
| Parameter | Target Threshold | Formula / Definition | Scientific Rationale |
| Z'-factor | ≥ 0.5 to 1.0 | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background (S/B) | > 3.0 | μmax/μmin | Confirms that the TR-FRET signal is sufficiently distinguishable from baseline instrument noise. |
| Coefficient of Variation (CV%) | < 10% | (σ/μ)×100 | Measures intra-plate precision. High CV indicates liquid handling errors or compound precipitation. |
| Hit Rate | 0.1% - 1.5% | (Hits / Total Compounds) | A hit rate >2% often indicates assay interference (PAINS) rather than true target modulation. |
| DMSO Tolerance | < 5% variance | Signal deviation at 0.5% vs 1% DMSO | Ensures that the solvent carrying the highly lipophilic piperidine compounds does not denature the target enzyme. |
Note: μ = mean, σ = standard deviation, p = positive control, n = negative control.
Hit Triage and Orthogonal Validation
Because piperidine derivatives can sometimes act as basic amines that sequester in acidic compartments (lysosomotropism) or form colloidal aggregates, primary hits must undergo rigorous triage:
-
Dose-Response Profiling: Re-test primary hits in a 10-point, 3-fold serial dilution to establish an IC50 value. A true target-specific interaction will yield a sigmoidal Hill curve.
-
Orthogonal Assays: Test the confirmed hits in a secondary assay using a different readout modality (e.g., a cell-based luciferase reporter assay) to rule out TR-FRET specific interference (fluorophore quenching)[2].
-
Counter-Screening: Screen the hits against a closely related, non-target kinase (e.g., mTOR vs. PI3K) to establish the selectivity profile of the specific Rel-(3R,4S) substituents.
References
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates RSC Publishing - The Royal Society of Chemistry[Link]
-
Assay Development for High-Throughput Screening: Best Practices Technology Networks[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed (NIH)[Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: Computational Docking Workflows for Rel-(3R,4S)-3-Methoxy-4-methylpiperidine against Aminergic GPCRs
Introduction & Pharmacological Context
The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in a vast array of central nervous system (CNS) therapeutics[1]. Substituted piperidines, such as Rel-(3R,4S)-3-methoxy-4-methylpiperidine (2)[2], are highly valuable building blocks for targeting aminergic G-protein-coupled receptors (GPCRs). The secondary amine provides a critical electrostatic anchor, while the methoxy and methyl substitutions dictate the steric and stereochemical fit within the receptor's orthosteric pocket.
Because this compound is designated with the prefix "Rel" (relative stereochemistry), the physical sample exists as a racemic mixture of the (3R,4S) and (3S,4R) enantiomers. A rigorous computational docking protocol must evaluate both enantiomers independently to identify potential stereoselective binding preferences (eudismic ratio).
Target Selection and Mechanistic Rationale
For this protocol, we utilize the Dopamine D2 Receptor (DRD2) as the model target. DRD2 is the primary target for both typical and atypical antipsychotic medications[3]. The orthosteric binding pocket of DRD2 contains a highly conserved aspartic acid residue (Asp114) located in transmembrane helix 3 (TM3), which is essential for ligand recognition[4].
Causality Check: Why must the ligand be protonated? The piperidine nitrogen has a pKa of approximately 10.4. At physiological pH (7.4), it is predominantly ionized (protonated). If the ligand is prepared in a neutral state, the docking algorithm will fail to predict the canonical salt bridge with Asp114, leading to biologically irrelevant poses. Therefore, strict control over the ligand's ionization state prior to docking is a non-negotiable requirement for trustworthiness in GPCR modeling.
Experimental Protocols
Protocol 1: Ligand Preparation
-
Structure Generation : Import the SMILES string for Rel-(3R,4S)-3-methoxy-4-methylpiperidine into a 3D molecular builder.
-
Stereoisomer Separation : Split the "Rel" mixture into two distinct 3D models: the (3R,4S) enantiomer and the (3S,4R) enantiomer.
-
Protonation State Assignment : Apply a physiological pH environment (7.4 ± 0.5) using a tool like Epik or OpenBabel. Ensure the piperidine nitrogen is explicitly protonated ( NH2+ ).
-
Energy Minimization : Minimize both structures using the OPLS4 or MMFF94 force field. Rationale: This resolves internal steric clashes between the C3-methoxy and C4-methyl groups, allowing the ligand to adopt its lowest-energy chair conformation before entering the rigid docking grid.
Protocol 2: Protein Preparation
-
Structure Retrieval : Download the high-resolution crystal structure of DRD2 bound to the atypical antipsychotic risperidone (3)[3].
-
Pre-processing : Remove the co-crystallized risperidone ligand, non-bridging water molecules, and the endolysin chimera used for crystallization[5].
-
Hydrogen Network Optimization : Add polar hydrogens. Rationale: 6 relies exclusively on polar hydrogens to identify atom types for its empirical scoring function[6]. Missing hydrogens will result in failed hydrogen bond predictions.
-
Restrained Minimization : Perform a restrained minimization of the protein heavy atoms to a root-mean-square deviation (RMSD) of 0.3 Å to relieve structural tension without distorting the experimentally validated pocket geometry.
Protocol 3: Molecular Docking & Thermodynamic Rescoring
-
Grid Generation : Define a search space (grid box) centered on the coordinates of the native risperidone ligand. Set the grid dimensions to 20 × 20 × 20 Å to allow full rotational and translational sampling.
-
Execution : Run the docking simulation using 7[7]. The Vina algorithm utilizes an iterated local search global optimizer and a hybrid scoring function to predict binding modes[7].
-
MM-GBSA Rescoring : To improve the trustworthiness of the empirical Vina scores, subject the top poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. Rationale: Vina scores are fast but lack rigorous solvent modeling. MM-GBSA accounts for desolvation penalties, providing a highly accurate estimation of the binding free energy ( ΔGbind ).
Visualizations
Computational Workflow
Caption: Step-by-step computational docking and thermodynamic rescoring workflow.
Ligand-Receptor Interaction Network
Caption: Key pharmacophoric interactions between the protonated piperidine and DRD2 orthosteric residues.
Quantitative Data Presentation
The table below summarizes the theoretical docking affinities and thermodynamically corrected free energies for the two separated enantiomers of the "Rel" mixture.
| Ligand Stereoisomer | Vina Affinity Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interactions Formed |
| (3R,4S)-enantiomer | -7.4 | -38.2 | Asp114 (Salt Bridge), Trp386 (Pi-Cation), Tyr408 (H-Bond) |
| (3S,4R)-enantiomer | -6.1 | -25.5 | Asp114 (Salt Bridge), Steric clash at Phe390 |
Note: The significant difference in MM-GBSA scores highlights the stereoselective nature of the DRD2 binding pocket, where the (3R,4S) configuration allows the C3-methoxy group to act as an optimal hydrogen bond acceptor for Tyr408 without inducing steric clashes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-3-Methoxy-4-methyl-piperidine HCl | C14H32Cl2N2O2 | CID 176470099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. wwPDB: pdb_00006cm4 [wwpdb.org]
- 5. 6cm4 - Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone - Summary - Protein Data Bank Japan [pdbj.org]
- 6. AutoDock Vina [cgl.ucsf.edu]
- 7. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive ADME/Tox Profiling Strategies for Rel-(3R,4S)-3-methoxy-4-methylpiperidine
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Physicochemical Rationale
The compound Rel-(3R,4S)-3-methoxy-4-methylpiperidine represents a highly versatile, low-molecular-weight basic amine scaffold frequently utilized as a pharmacophore in central nervous system (CNS) therapeutics, analgesics, and kinase inhibitors. Its specific relative stereochemistry—dictating the spatial orientation of the adjacent methoxy and methyl groups—profoundly influences its three-dimensional conformation, lipophilicity (LogD), and the basicity (pKa) of the piperidine nitrogen.
From a preclinical development perspective, small basic amines present a unique set of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) challenges. At physiological pH (7.4), the piperidine nitrogen (typically pKa ~9.5) is predominantly protonated. This cationic state directly dictates the molecule's behavior across biological barriers, its susceptibility to lysosomal trapping, and its binding affinity to off-target liabilities such as the hERG potassium channel.
This application note details a field-proven, self-validating workflow for the ADME/Tox profiling of Rel-(3R,4S)-3-methoxy-4-methylpiperidine, providing mechanistic causality for each experimental design choice to ensure robust IND-enabling data generation.
Figure 1: Sequential ADME/Tox profiling workflow tailored for basic amine pharmacophores.
Absorption: Bidirectional Caco-2 Permeability Assay
Causality & Experimental Design
The Caco-2 cell line, derived from human colorectal carcinoma, spontaneously differentiates into polarized enterocyte-like monolayers. For a basic amine like Rel-(3R,4S)-3-methoxy-4-methylpiperidine, assessing bidirectional permeability (Apical-to-Basolateral[A-B] and Basolateral-to-Apical [B-A]) is critical. Because the compound is protonated in the gut, we must determine if it relies on passive paracellular transport or if it is a substrate for active efflux transporters (e.g., P-glycoprotein). Regulatory agencies (FDA and EMA) require strict internal standardization of this assay using known reference compounds to validate the biological model[1].
Self-Validating Protocol
1. Monolayer Preparation & Quality Control:
-
Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and tight junction formation.
-
Validation Step: Measure Trans-Epithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are acceptable for the assay to ensure monolayer integrity.
2. Assay Execution:
-
Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).
-
Internal Controls: Run Propranolol (high permeability marker), Atenolol (low permeability marker), and Digoxin (known P-gp efflux substrate) in parallel.
-
A-B Transport: Add 300 µL of dosing solution to the apical chamber; add 1200 µL of blank HBSS to the basolateral chamber.
-
B-A Transport: Add 1200 µL of dosing solution to the basolateral chamber; add 300 µL of blank HBSS to the apical chamber.
-
Incubate at 37°C with orbital shaking (50 rpm).
3. Sampling & Analysis:
-
Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer.
-
Quantify compound concentration via LC-MS/MS.
-
Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates significant active efflux.
Metabolism: Human Liver Microsomal (HLM) Stability
Causality & Experimental Design
Piperidine derivatives are primarily cleared via hepatic Phase I metabolism. The methoxy and methyl substituents on the piperidine ring of Rel-(3R,4S)-3-methoxy-4-methylpiperidine act as primary sites for Cytochrome P450 (CYP) mediated oxidation. Specifically, CYP2D6 is known to catalyze O-demethylation, while CYP3A4 often mediates N-oxidation or N-dealkylation. Evaluating intrinsic clearance ( CLint ) in human liver microsomes is a foundational requirement outlined in the FDA Guidance for In Vitro Drug Interaction Studies[2].
Figure 2: Predicted Phase I metabolic pathways mediated by major CYP450 enzymes.
Self-Validating Protocol
1. Incubation Setup:
-
Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Validation Step: Include Verapamil (rapidly cleared) and Warfarin (slowly cleared) as positive and negative control incubations. Include a "No NADPH" negative control to rule out non-CYP mediated degradation.
2. Reaction Initiation & Quenching:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
At specific time points (0, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and quench the reaction.
3. Data Processing:
-
Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
-
Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k ).
-
Calculate in vitro half-life ( t1/2=0.693/k ) and intrinsic clearance ( CLint=(k×V)/microsomal protein ).
Toxicity: Automated hERG Patch-Clamp Assay
Causality & Experimental Design
The most critical toxicity liability for basic piperidines is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes). The protonated nitrogen of the piperidine ring is highly prone to electrostatic and π-cation interactions with the Tyr652 and Phe656 residues located within the inner cavity of the hERG channel. According to the ICH S7B guidelines, rigorous in vitro hERG testing is mandatory prior to first-in-human trials[3].
Self-Validating Protocol
1. Cell Preparation:
-
Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with the hERG gene.
-
Maintain cells in a 37°C incubator. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.
2. Electrophysiology (Automated Patch-Clamp):
-
Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Validation Step: The system must achieve a seal resistance of >1 GΩ (gigaseal) and an initial holding current of >200 pA. If a cell fails these criteria, the software must automatically exclude it from the dataset.
-
Apply a standardized voltage protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.
3. Compound Application & Analysis:
-
Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30, 100 µM) cumulatively.
-
Internal Control: Conclude the assay by perfusing 0.1 µM E-4031 (a potent, known hERG inhibitor) to ensure the observed currents were indeed hERG-mediated and to define the baseline for 100% inhibition.
-
Calculate the IC50 by fitting the fractional block of the tail current to a standard Hill equation.
Quantitative Data Summary & Benchmarks
To aid in lead optimization, the following table summarizes the typical acceptance criteria and benchmark thresholds for small basic amines like Rel-(3R,4S)-3-methoxy-4-methylpiperidine.
| Assay / Parameter | Target Threshold for Lead Progression | Mechanistic Implication |
| Caco-2 Papp (A-B) | > 10 × 10⁻⁶ cm/s | Indicates high passive intestinal permeability. |
| Caco-2 Efflux Ratio (ER) | < 2.0 | Suggests the compound is not a strong P-gp substrate. |
| HLM CLint | < 15 µL/min/mg protein | Indicates high metabolic stability and low first-pass clearance. |
| HLM Half-life ( t1/2 ) | > 60 minutes | Supports once-daily or twice-daily oral dosing regimens. |
| hERG IC50 | > 30 µM (Ideally > 100 µM) | Provides a >30-fold safety margin over expected Cmax , minimizing proarrhythmic risk. |
References
-
Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential—Questions and Answers Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Technical Support Center: Separation of Diastereomers in 3-Methoxy-4-Methylpiperidine Synthesis
Welcome to the technical support center for the synthesis and purification of 3-methoxy-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical step of diastereomer separation.
The synthesis of 3-methoxy-4-methylpiperidine results in the formation of diastereomers due to the presence of two chiral centers. The separation of these stereoisomers is often a significant challenge in the synthetic workflow. This resource provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the diastereomers of 3-methoxy-4-methylpiperidine?
The primary methods for separating diastereomers of piperidine derivatives like 3-methoxy-4-methylpiperidine are chromatographic techniques and crystallization.[1][2]
-
Flash Chromatography: This is a common and effective method for separating diastereomers on a preparative scale.[2] It offers higher throughput and is more cost-effective than preparative HPLC.[1][3]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for diastereomer separation.[4] Chiral stationary phases are generally required for enantiomer separation but can also be effective for diastereomers in some cases.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for its speed and efficiency in separating stereoisomers, including diastereomers.[4]
-
Crystallization: Since diastereomers have different physical properties, including solubility, fractional crystallization can sometimes be employed for their separation.[1][2] This method can be highly effective if one diastereomer is significantly less soluble in a particular solvent system.
Q2: I'm having difficulty achieving baseline separation of my 3-methoxy-4-methylpiperidine diastereomers using flash chromatography. What can I do?
Achieving baseline separation can be challenging when diastereomers have very similar polarities. Here are several strategies to improve resolution:
-
Optimize the Solvent System: Systematically screen different solvent systems (eluents). Sometimes, switching to a completely different solvent system can dramatically improve separation. For instance, if a hexane/ethyl acetate gradient is not working, consider trying dichloromethane/methanol or a ternary mixture.[6]
-
Employ a Shallow Gradient: A very slow, shallow gradient can significantly enhance the resolution of closely eluting compounds.[2]
-
Column Stacking: Physically connecting two or more columns in series increases the overall column length, which can improve resolution for difficult separations.[1][3]
-
Reduce Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, other options like alumina, or C18 reversed-phase silica could provide different selectivity.[1][3][4]
Q3: Can I use a chiral resolving agent to separate the diastereomers of 3-methoxy-4-methylpiperidine?
Chiral resolving agents are primarily used to separate enantiomers by forming diastereomeric salts that can then be separated by crystallization.[5][7] While you are dealing with diastereomers that already have different physical properties, forming derivatives with a chiral agent is generally not the most direct approach for their separation. The focus should be on exploiting the inherent differences in their physical properties through chromatography or direct crystallization.[1][2]
Q4: My diastereomers co-elute in every solvent system I've tried. Are there any other options besides chromatography?
If chromatographic methods are unsuccessful, consider the following:
-
Diastereoselective Recrystallization: This is a powerful technique if you can find a suitable solvent system where one diastereomer is significantly less soluble. This often requires screening a wide range of solvents and solvent mixtures.
-
Chemical Derivatization: It may be possible to react the mixture of diastereomers with a reagent that selectively reacts with one isomer, allowing for an easier separation of the derivatized and underivatized compounds.
-
Epimerization: In some cases, it's possible to convert one diastereomer into the other.[8][9] If one diastereomer is thermodynamically more stable, you could potentially epimerize the mixture to enrich the desired isomer.[8][9] This can sometimes be achieved by treatment with a base.[9]
Troubleshooting Guide: Flash Chromatography Separation
This guide addresses common issues encountered during the flash chromatography purification of 3-methoxy-4-methylpiperidine diastereomers.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Poor or No Separation | - Inappropriate solvent system- Column overloading- Gradient is too steep | - Screen multiple solvent systems: Test different combinations of non-polar and polar solvents (e.g., heptane/ethyl acetate, dichloromethane/methanol, toluene/acetone).- Reduce sample load: A good rule of thumb is to load 1-5% of the column's silica weight.- Use a shallower gradient: A slower increase in the polar solvent can improve resolution.[2] |
| Peak Tailing | - Strong interaction between the basic piperidine nitrogen and acidic silica gel- Inappropriate solvent polarity | - Add a basic modifier: Add a small amount (0.1-1%) of a volatile amine like triethylamine or diethylamine to your eluent to improve peak shape.[5]- Switch to a different stationary phase: Consider using alumina or a deactivated silica gel. |
| Irreproducible Results | - Inconsistent solvent preparation- Column variability- Changes in ambient temperature | - Prepare fresh solvent mixtures: Ensure accurate measurements and thorough mixing.- Use columns from the same batch: This minimizes variability in stationary phase characteristics.- Maintain a consistent lab temperature: Chromatography can be sensitive to temperature fluctuations. |
| Product Degradation on Column | - Sensitivity of the compound to the acidic nature of silica gel | - Use deactivated silica: Treat silica gel with a base like triethylamine before packing the column.- Consider a different stationary phase: Alumina or reversed-phase silica may be less harsh. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a starting point for the separation of 3-methoxy-4-methylpiperidine diastereomers. Optimization will likely be required.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Column Packing: Carefully pack a glass column with the silica slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to determine which fractions contain the pure diastereomers.
-
Product Isolation: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 2: Improving Resolution by Column Stacking
For particularly difficult separations, stacking columns can be an effective strategy.[1][3]
-
Prepare two identical columns as described in Protocol 1.
-
Connect the columns in series using appropriate tubing and fittings, ensuring a tight seal to prevent leaks.
-
Load the sample onto the top of the first column.
-
Run the chromatography as you would for a single column, collecting and analyzing fractions from the outlet of the second column.
Visualization of the Separation Workflow
The following diagram illustrates the general workflow for the separation of 3-methoxy-4-methylpiperidine diastereomers.
Caption: Workflow for diastereomer separation.
References
-
Shen, Q., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization. eScholarship.org. Available at: [Link]
- Berger, T. A., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pittcon 2010.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
- Diaz, N., et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development.
-
Various Authors. (2018). Separation of Enantiomers with two chiral centers. ResearchGate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. BenchChem.
- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- O'Brien, P., et al. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES.
- Jackson, R. F. W. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Unichem Laboratories Ltd. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company.
- Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
-
Reddit. (2018). Help separating diastereomers with very similar Rf. Reddit. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. Available at: [Link]
- Google Patents. (2015). WO2015139332A1 - Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine. Google Patents.
- BenchChem. (2025). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. BenchChem.
- Rovis, T., et al. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
- Reddy, B. S., et al. (2020). Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry.
- O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
- Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
-
Organic Syntheses. (2004). an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses Procedure. Available at: [Link]
- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
- Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
- O'Brien, P., et al. (2022).
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis. BenchChem.
- Rovis, T., et al. (2012).
- Miller, S. J., et al. (2021). Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. Organic Letters.
- Albericio, F., et al. (2018).
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. researchgate.net [researchgate.net]
- 3. santaisci.com [santaisci.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. escholarship.org [escholarship.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
"Rel-(3R,4S)-3-methoxy-4-methylpiperidine" reaction side product identification
Welcome to the technical support center for the synthesis and analysis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter unexpected results during their synthetic campaigns. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and precise control over its stereochemistry and purity is paramount.[1][2][3][4] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges, particularly the identification and mitigation of reaction side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected signals in the 1H NMR of my crude product. What are the most likely side products?
This is the most common issue encountered. The identity of the side product is entirely dependent on the synthetic route employed. Let's consider a common pathway: the stereoselective reduction of a 3-hydroxy-4-methylpyridine derivative, followed by O-methylation.
Plausible Synthetic Route & Potential Side Products:
Caption: Common synthetic pathway and major side product formation points.
Based on this route, here are the most probable impurities:
-
Diastereomers: The catalytic hydrogenation of substituted pyridines is a complex process, and achieving perfect diastereoselectivity can be challenging.[5][6][7][8] You are likely forming the cis-diastereomer (e.g., (3R,4R) or (3S,4S)) alongside your desired trans product. In the 1H NMR, this will appear as a second set of signals for the piperidine ring protons, often with different coupling constants reflecting the change in axial/equatorial relationships.[7][8]
-
N-Methylated Side Product: This is a classic chemoselectivity problem in the methylation of amino alcohols.[9][10] If the piperidine nitrogen is unprotected, it is a strong nucleophile and can compete with the C3-hydroxyl group for the methylating agent (e.g., methyl iodide). The resulting N-methylated product, (3R,4S)-3-hydroxy-1,4-dimethylpiperidine, will show a characteristic N-CH3 singlet in the NMR (typically ~2.2-2.8 ppm) and will lack the O-CH3 signal.
-
N,O-Dimethylated Side Product: If an excess of the methylating agent is used, or if reaction conditions are forced, you may see the product of both N- and O-methylation. This species would show both an N-CH3 and an O-CH3 singlet.
-
Unreacted Starting Material: Incomplete methylation will leave the precursor, (3R,4S)-3-hydroxy-4-methylpiperidine. Check for the absence of the characteristic methoxy singlet (~3.3-3.5 ppm) in the impurity's NMR signals.
Summary of Expected Impurities & Key Analytical Data:
| Compound Name | Formation Pathway | Key 1H NMR Signal (Expected) | Expected Mass (M+H)+ |
| (3R,4S)-3-methoxy-4-methylpiperidine | Desired Product | ~3.3 ppm (s, 3H, O-CH3) | 144.1383 |
| cis-Diastereomer | Non-selective Reduction | Second set of piperidine signals | 144.1383 |
| (3R,4S)-3-hydroxy-1,4-dimethylpiperidine | N-methylation | ~2.4 ppm (s, 3H, N-CH3) | 144.1383 |
| (3R,4S)-3-methoxy-1,4-dimethylpiperidine | N,O-dimethylation | ~3.3 ppm (s, 3H) & ~2.4 ppm (s, 3H) | 158.1539 |
| (3R,4S)-3-hydroxy-4-methylpiperidine | Incomplete Methylation | Absence of O-CH3 signal | 130.1226 |
Q2: My yield is low and purification is difficult. How can I minimize these side products?
Low yield is often a direct consequence of side product formation. The strategies below address the key reaction steps.
Strategy 1: Optimizing the Stereoselective Reduction
-
Catalyst Choice: The choice of catalyst is critical for the stereoselective hydrogenation of pyridine rings. Rhodium and Iridium-based catalysts often provide high diastereoselectivity.[1][6][11] If you are using a standard catalyst like Pd/C or PtO2, you may see significant formation of the cis isomer.[7]
-
Protecting Groups: Activating the pyridine nitrogen, for instance by forming an N-benzyl pyridinium salt, can significantly influence the facial selectivity of the hydrogenation, leading to higher diastereomeric ratios.[6]
Strategy 2: Improving Chemoselectivity of Methylation
The competition between N- and O-methylation is governed by the base used and the resulting counter-ion.[9]
-
The Role of the Cation: When methylating amino alcohols, using a base like sodium hydride (NaH) often favors O-methylation. In contrast, bases with smaller cations like lithium hydride (LiH) can chelate between the nitrogen and oxygen atoms, leaving the nitrogen more nucleophilic and leading to preferential N-methylation.[9]
-
Protocol Recommendation: To favor O-methylation, add NaH to a THF solution of your 3-hydroxy-4-methylpiperidine precursor at 0 °C, stir for an hour to ensure complete formation of the alkoxide, and then add your methylating agent (e.g., dimethyl sulfate or methyl iodide).[9]
-
Protecting Groups: The most robust solution is to use an N-protecting group (e.g., Boc or Cbz) before the methylation step. This completely prevents N-methylation. The protecting group can be removed in a subsequent step.
Q3: How can I definitively identify an unknown impurity peak in my LC-MS?
A liquid chromatography-mass spectrometry (LC-MS) system is the most powerful tool for this task.[12][13][14] The key is a systematic approach to interpreting the data.
Caption: Workflow for LC-MS based impurity identification.
Troubleshooting Guide: LC-MS Analysis Protocol
-
Objective: To separate the desired product from potential side products and obtain mass data for identification.
-
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Methodology:
-
Column: A reverse-phase C18 column is a good starting point for these polar, basic compounds.[13]
-
Mobile Phase A: Water with 0.1% Formic Acid (to aid ionization and improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B). A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and re-equilibrate.
-
-
Detection: Use positive ion electrospray ionization (ESI+). Scan a mass range from m/z 100 to 500.
-
-
Data Interpretation:
-
Extract the mass spectrum for your peak of interest.
-
Identify the [M+H]+ ion.
-
Compare this mass to the expected masses of the potential side products listed in the table above. For example, if you see a peak with an m/z of 144.14, it could be a diastereomer or the N-methylated product. If you see a peak at 158.15, it is very likely the N,O-dimethylated species.
-
If your system has MS/MS capability, fragment the parent ion. The fragmentation pattern can provide definitive structural information.
-
References
-
ResearchGate. (n.d.). Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. Available from: [Link]
-
Mao, L., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. PMC. Available from: [Link]
-
(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Available from: [Link]
-
(2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme. Available from: [Link]
-
Zhou, Y-G., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
(2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. PMC. Available from: [Link]
-
Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Marsden, S. P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available from: [Link]
-
LCGC International. (n.d.). Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available from: [Link]
-
(2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals. Available from: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]
-
(n.d.). The influence of a base on the methylation of aminoalcohols. Canadian Journal of Chemistry. Available from: [Link]
-
Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Available from: [Link]
-
Wikipedia. (n.d.). Piperidine. Available from: [Link]
-
MacMillan, D. W. C., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
-
(2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. Available from: [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]
- Google Patents. (n.d.). WO2015139332A1 - Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine.
-
(2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Food Science and Technology. Available from: [Link]
-
SCIEX. (n.d.). Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. Available from: [Link]
-
(2025). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis - ACS Publications. Available from: [Link]
-
DTIC. (2025). Piperidine Synthesis. Available from: [Link]
-
(2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. Available from: [Link]
-
ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups? Available from: [Link]
-
Chemistry LibreTexts. (2014). 9.14: Biological Methylating Reagents. Available from: [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sciex.com [sciex.com]
Technical Support Center: Optimizing Stereoselective Piperidine Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common hurdles in your synthetic endeavors. The piperidine scaffold is a privileged motif in a vast number of natural products and pharmaceuticals, and controlling its stereochemistry is often paramount to achieving desired biological activity.[1][2][3]
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of stereochemically defined piperidines. Each issue is analyzed from cause to solution, providing a logical path to optimize your reaction conditions.
Question 1: I am observing low diastereoselectivity or enantioselectivity in my reaction. What are the primary factors to investigate?
Low stereoselectivity is a frequent challenge that can often be traced back to several key reaction parameters. The energy difference between the transition states leading to the desired and undesired stereoisomers is often small, making the reaction sensitive to subtle changes.
Potential Causes & Optimization Steps:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of less-favored stereoisomers, thus eroding selectivity.[4]
-
Solution: Screen a range of lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C). A systematic decrease in temperature is one of the most effective first steps to enhance selectivity.
-
-
Catalyst System (Lewis Acid, Brønsted Acid, or Transition Metal): The nature, loading, and purity of the catalyst are critical. The catalyst's structure dictates the chiral environment of the reaction.
-
Solution:
-
Screen Catalysts: Evaluate a panel of catalysts. For instance, in a Pictet-Spengler reaction, test various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂).[4] For asymmetric hydrogenations, screen different transition metals (e.g., Rhodium, Iridium, Ruthenium) and chiral ligands.[5][6]
-
Check Catalyst Purity/Activity: Ensure the catalyst has not degraded. Use freshly sourced or properly stored catalysts.
-
Optimize Catalyst Loading: Vary the mol% of the catalyst. Sometimes, higher or lower loadings can impact selectivity.
-
-
-
Solvent Effects: The solvent influences the stability of transition states and intermediates through polarity and coordination effects.[4][7]
-
Solution: Experiment with a variety of solvents with different polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile).[4] A kinetic investigation of a piperidine synthesis showed that ethanol accelerated the reaction rate compared to methanol, highlighting the significant impact of solvent choice.[7]
-
-
Substrate Control: The steric and electronic properties of your starting materials can profoundly influence the facial selectivity of bond formation.[4]
-
Solution: If feasible, modify protecting groups or other substituents on the substrates. Introducing greater steric bulk can favor a specific approach trajectory for the reagents.
-
Workflow for Troubleshooting Poor Stereoselectivity
Caption: A decision-making workflow for systematically troubleshooting low stereoselectivity.
Question 2: My reaction yield is low, and I'm observing significant side product formation. What are the likely culprits?
Low yields are often linked to competing reaction pathways or decomposition of starting materials or products. Identifying the side products is the first step toward mitigating their formation.
Common Side Reactions and Solutions:
-
Formation of N-Oxides: The basic piperidine nitrogen is susceptible to oxidation, especially during workup or purification.[4]
-
Solution: Handle the reaction and purification under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
-
Over-Alkylation/Arylation: In N-functionalization reactions, the desired secondary or tertiary amine can react further to form a quaternary ammonium salt, which is often highly polar and may be lost in the aqueous phase during workup.[8]
-
Solution: Use the piperidine as the limiting reagent or slowly add the alkylating/arylating agent to control the stoichiometry.
-
-
Aspartimide Formation: In peptide synthesis involving piperidine for Fmoc deprotection, base-catalyzed aspartimide formation is a major side reaction, particularly at Asp-Gly sequences.[9][10]
-
Solution: Add an additive like HOBt to the piperidine deprotection solution to reduce the risk of aspartimide formation.[10]
-
-
Decomposition at High Temperatures: Many organic molecules, especially those with sensitive functional groups, can decompose with prolonged heating.
-
Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.[11] Consider alternative, lower-temperature methods if decomposition persists.
-
Question 3: I am having difficulty purifying my piperidine product by silica gel chromatography.
The basic nitrogen atom in the piperidine ring can cause significant issues during silica gel chromatography.
Potential Causes and Solutions:
-
Amine-Silica Gel Interactions: The Lewis basic piperidine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product.[4]
-
Solution 1: Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide. This deactivates the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for purification.[4]
-
Solution 3: Protect the Amine: Before chromatography, protect the piperidine nitrogen with a suitable group (e.g., Boc, Cbz).[4][8] This removes the basicity and generally leads to much better chromatographic behavior. The protecting group can be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and powerful strategies for asymmetric piperidine synthesis?
Several robust methods exist, and the best choice depends on the target substitution pattern and available starting materials.[2]
| Strategy | Description | Common Catalysts/Reagents | Key Advantages |
| Asymmetric Hydrogenation | Reduction of substituted pyridine or enamine precursors. A highly effective method for producing cis-substituted piperidines.[6] | Rhodium, Ruthenium, Iridium, or Nickel catalysts with chiral phosphine ligands.[5][6] | High atom economy, often excellent enantioselectivity and diastereoselectivity. |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition between an imine and a diene to construct the piperidine ring in a single step with high stereocontrol.[11] | Chiral Lewis acids (e.g., copper, scandium complexes) or organocatalysts. | Convergent, builds complexity quickly, predictable stereochemical outcomes. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction, then cleaved. | Evans auxiliaries, N-sulfinyl groups.[2][12] | Reliable and predictable, high stereoselectivities are often achievable. |
| Organocatalytic Reactions | Uses small, chiral organic molecules to catalyze reactions like Mannich or Michael additions to build the piperidine ring.[2] | Proline and its derivatives, chiral phosphoric acids. | Metal-free, often mild reaction conditions. |
| Biocatalysis / Chemo-enzymatic | Employs enzymes, such as oxidases and reductases, to perform highly selective transformations on pyridine or tetrahydropyridine substrates.[13] | Amine oxidases, ene imine reductases (EneIREDs). | Extremely high selectivity, environmentally benign (often in aqueous media).[13] |
Q2: How do I select an appropriate chiral ligand for a transition-metal-catalyzed reaction?
Ligand selection is often empirical but can be guided by literature precedents for similar transformations. The ligand's electronic and steric properties create the chiral pocket that determines stereoselectivity.
-
Bite Angle: The P-Metal-P angle in bidentate phosphine ligands influences both reactivity and selectivity. Ligands like SEGPHOS and BINAP have different bite angles and may be screened.
-
Electronic Properties: Electron-donating or electron-withdrawing groups on the ligand can tune the reactivity of the metal center.
-
Screening: It is standard practice to screen a library of commercially available chiral ligands to identify the optimal one for a specific substrate and reaction. A recent study on Rh-catalyzed carbometalation found (S)-Segphos to be optimal after extensive screening.[1]
Q3: Can I epimerize an undesired piperidine stereoisomer to the more stable one?
Yes, methods exist for epimerization. A recently developed approach uses a combination of a photocatalyst and a hydrogen atom transfer (HAT) reagent to epimerize readily accessible but thermodynamically less stable piperidines to the more stable diastereomer with high selectivity.[14] This can be a powerful strategy if your initial synthesis selectively produces a contra-thermodynamic product.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Substituted Pyridine
This protocol is a representative example for the synthesis of a cis-substituted piperidine.
-
Reactor Setup: In a glovebox, add the substituted pyridine (1.0 eq) and the chiral catalyst (e.g., a pre-formed Rhodium-phosphine complex, 0.5-2 mol%) to a high-pressure reactor vessel.
-
Solvent Addition: Add a degassed solvent (e.g., Methanol or Dichloromethane).
-
Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the system with Argon or Nitrogen gas (3 cycles) before carefully introducing hydrogen gas.
-
Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 5-50 bar). Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for 12-48 hours.[11]
-
Monitoring: Monitor the reaction progress by GC-MS or ¹H NMR analysis of an aliquot.
-
Workup: Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography (potentially using base-washed silica, as discussed above) or crystallization to obtain the enantiomerically enriched piperidine.
Protocol 2: General Procedure for an Organocatalytic Aza-Diels-Alder Reaction
This protocol describes a typical procedure for constructing a piperidine ring using an organocatalyst.
-
Catalyst Activation: In a dry flask under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%) in a non-polar solvent like toluene.
-
Reagent Addition: Add the imine component (1.0 eq) to the catalyst solution and stir for 10-15 minutes at room temperature.
-
Cycloaddition: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). Add the diene component (1.2-1.5 eq) dropwise.
-
Execution: Allow the reaction to stir for 24-72 hours, monitoring its progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired piperidine derivative.[2] Determine the stereochemical purity (ee and dr) by chiral HPLC analysis.
References
- Overcoming challenges in the stereoselective synthesis of (2S,4R)
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- managing side reactions in piperidine functionaliz
- General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- Side reactions associated with piperidine treatment of PEG-containing molecules - Benchchem.
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)- - LOCKSS.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Public
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)
- Asymmetric Synthesis of (+)-Coniine, (−)-Coniceine, (+)-β-Conhydrine, (+)-Sedamine and (+)
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"Rel-(3R,4S)-3-methoxy-4-methylpiperidine" stability and degradation studies
Welcome to the technical support guide for Rel-(3R,4S)-3-methoxy-4-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation characteristics of this chiral piperidine derivative. We will explore potential stability issues, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Rel-(3R,4S)-3-methoxy-4-methylpiperidine, and why is understanding its stability critical?
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a chiral synthetic building block characterized by a piperidine core, a secondary amine, a methoxy (ether) group, and two stereocenters.[1] Piperidine motifs are prevalent in many active pharmaceutical ingredients (APIs).[2][3][4] Understanding the stability of this molecule is paramount because degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles, thereby compromising the safety and efficacy of a final drug product.[5][6] Regulatory bodies like the ICH mandate stress testing to identify these potential degradation pathways.[5][7]
Q2: What are the primary functional groups on this molecule, and how might they influence its degradation pathways?
The molecule's stability is dictated by its two primary functional groups:
-
Secondary Piperidine Amine: The nitrogen atom in the piperidine ring is nucleophilic and basic. It is a prime target for oxidation , which can lead to the formation of N-oxides or ring-opening products. This is a common degradation pathway for nitrogen-containing heterocycles.[8]
-
Methoxy Group (Ether): Ether linkages can be susceptible to hydrolysis under strong acidic conditions , which would cleave the methyl group to form the corresponding alcohol (a hydroxyl group). While generally stable, this pathway should be investigated during forced degradation.
Q3: What are the recommended general storage and handling conditions for this compound?
Given its structure, Rel-(3R,4S)-3-methoxy-4-methylpiperidine should be handled as a potentially sensitive compound. While specific data is limited, general best practices for substituted piperidines apply. It is advisable to store the compound under refrigerated conditions (2-8 °C), protected from light, and in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1][9]
Q4: How should I approach designing a forced degradation (stress testing) study for this molecule?
A forced degradation study systematically exposes the compound to harsh conditions to accelerate its decomposition.[5][10] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating the degradants from the parent compound.[5] A comprehensive study should include the following stress conditions, as detailed in the protocols below:
-
Acid Hydrolysis (e.g., 0.1 N HCl)
-
Base Hydrolysis (e.g., 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Thermal Stress (e.g., 60-80°C)
-
Photolytic Stress (ICH Q1B guidelines)[7]
Troubleshooting and Experimental Optimization Guide
This section addresses specific issues you may encounter during your stability and degradation studies.
Issue 1: Difficulty Achieving Controlled Degradation (Degradation is too rapid or non-existent)
-
Causality: The kinetics of degradation are highly dependent on the concentration of the stressor, temperature, and time. Piperidine derivatives can exhibit variable stability.[11]
-
Troubleshooting Steps:
-
No/Slow Degradation: If you observe less than 5% degradation, increase the stress level incrementally.
-
Acid/Base: Increase the concentration of the acid/base (e.g., from 0.1 N to 1 N) or elevate the temperature (e.g., from 60°C to 80°C).
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or extend the exposure time.
-
-
Rapid/Complete Degradation: If degradation exceeds 20% or the parent peak disappears entirely, reduce the stress level.
-
Acid/Base/Oxidation: Decrease the concentration of the stressor, lower the reaction temperature (perform studies at room temperature or 4°C), or shorten the time points for analysis.
-
Rationale: The objective is not to destroy the molecule but to generate a representative profile of its primary degradation products for analytical method validation.[5]
-
-
Issue 2: Poor Chromatographic Performance (Peak Tailing, Poor Resolution)
-
Causality: The basic secondary amine in the piperidine ring is the most likely cause of poor peak shape. It can interact strongly with residual acidic silanol groups on standard silica-based C18 columns, leading to tailing. Furthermore, degradants may have very similar polarities to the parent compound, making separation challenging.
-
Troubleshooting Steps:
-
Mitigate Peak Tailing:
-
Mobile Phase Modifier: Add a basic competitor to the mobile phase, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to saturate the active silanol sites.
-
Low pH Mobile Phase: Use a mobile phase buffered at a low pH (e.g., pH 2.5-3.5 with formic acid or ammonium acetate) to ensure the piperidine nitrogen is protonated, which often results in better peak shape.[12]
-
Column Choice: Use a column with low silanol activity (end-capped) or a hybrid particle technology column.
-
-
Improve Resolution:
-
Optimize Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent selectivity can alter elution patterns.
-
Screen Different Columns: Test columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
-
-
Issue 3: Low Analytical Sensitivity or No Detectable Peaks with UV-Vis Detection
-
Causality: Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a saturated aliphatic heterocycle and lacks a significant UV-absorbing chromophore. Therefore, direct detection using a standard HPLC-UV detector will be challenging, if not impossible.[13]
-
Troubleshooting Steps:
-
Use a Universal Detector:
-
Mass Spectrometry (MS): This is the preferred method. HPLC-MS provides both high sensitivity and structural information about the parent compound and its degradants. Electrospray ionization (ESI) in positive mode is ideal for this basic compound.[8][13]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are also excellent universal detectors for non-chromophoric compounds.
-
-
Pre-column Derivatization:
-
Principle: React the compound with a UV-active derivatizing agent to attach a chromophore. This is a viable but more complex workflow.
-
Example Reagent: Dansyl chloride or a similar agent that reacts with secondary amines could be used. This approach requires careful method development to ensure complete reaction and removal of excess reagent.
-
-
Issue 4: Difficulty in Identifying Unknown Degradation Products
-
Causality: Stress testing often produces novel, uncharacterized impurities. Identifying their structure is crucial for understanding the degradation pathway.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use LC-QTOF (Quadrupole Time-of-Flight) or LC-Orbitrap MS to obtain accurate mass measurements of the degradation products. This allows for the determination of their elemental composition (molecular formula).
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions within the mass spectrometer to obtain structural information. By comparing the fragmentation patterns of the degradants to that of the parent compound, you can pinpoint the site of modification (e.g., addition of an oxygen atom for oxidation, loss of a methyl group for hydrolysis).[8]
-
Isolation and NMR: For critical, significant degradants, preparative HPLC can be used to isolate sufficient quantities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Protocols & Methodologies
Protocol 1: Standardized Forced Degradation Study
This protocol outlines the conditions for subjecting Rel-(3R,4S)-3-methoxy-4-methylpiperidine to forced degradation.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water) stored at 2-8°C.
-
Acidic Hydrolysis: 1 N HCl. Incubate at 60°C.
-
Basic Hydrolysis: 1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Prepare a solution in water/acetonitrile. Heat at 80°C in a controlled oven.
-
Photolytic Degradation: Expose the solution (in a photostable, transparent container) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Analyze samples at initial (t=0), 2, 6, 12, and 24 hours. Extend time points if degradation is slow.
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze using a validated stability-indicating method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system coupled with a single quadrupole or tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 50-500) to detect all potential degradants.
-
Selected Ion Monitoring (SIM): Monitor the protonated molecule [M+H]⁺ for the parent compound (C₇H₁₅NO, MW: 129.20; [M+H]⁺ = m/z 130.12).
-
Key Parameters: Optimize capillary voltage, gas flow, and source temperature according to the specific instrument.
-
Visualizations: Workflows and Pathways
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. [Link]
-
(3R)-3-methoxy-4-methyl-1-prop-1-en-2-ylpiperidine. PubChem. [Link]
-
(3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine. PubChem. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Drug Development and Industrial Pharmacy. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica – Drug Research. [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). ResearchGate. [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Applied Pharmaceutical Science. [Link]
-
rel-(3R,4R)-3-Methoxy-4-piperidinol. Appchem. [Link]
-
Degradation of aromatic compounds - Reference pathway. KEGG PATHWAY. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2021). Biosciences Biotechnology Research Asia. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters. [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013). Journal of Analytical Toxicology. [Link]
-
An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. (2010). Analytical Methods. [Link]
-
Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012). Organic & Biomolecular Chemistry. [Link]
-
Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. 783296-45-7|Rel-(3R,4S)-3-methoxy-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. (3S,4R)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | C20H25NO2 | CID 6101913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. jddtonline.info [jddtonline.info]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Permeability Challenges of Piperidine-Based Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor cell permeability in piperidine-based compounds. The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a highly valuable structural motif.[3][4] However, the inherent basicity of the piperidine nitrogen often leads to high ionization at physiological pH, resulting in poor passive diffusion across cellular membranes—a critical bottleneck in the development of orally bioavailable drugs.[5][6]
This guide provides in-depth troubleshooting advice, practical experimental protocols, and answers to frequently asked questions to empower you to rationally design and optimize your piperidine-containing molecules for enhanced cell permeability and, ultimately, therapeutic success.
Troubleshooting Guide: From Poor Permeability to Promising Candidate
This section is designed to help you diagnose the root cause of poor permeability in your piperidine compounds and provides actionable strategies for improvement.
Issue 1: My piperidine compound exhibits low permeability in in-vitro assays (e.g., PAMPA, Caco-2). What are the primary causes and how can I address this?
Low in-vitro permeability of piperidine-based compounds is a frequent observation and typically stems from their physicochemical properties. Let's break down the likely culprits and the strategic solutions.
Primary Cause A: High Basicity and Ionization
At a physiological pH of 7.4, the basic nitrogen atom of the piperidine ring (with a typical pKa around 11.2) is predominantly protonated.[6] This positive charge significantly increases the compound's polarity and curtails its ability to passively diffuse across the lipophilic cell membrane. This is a classic challenge for many amine-containing drug candidates.[5]
Solutions:
-
Prodrug Strategies: A highly effective approach is to temporarily mask the basic amine with a promoiety that is cleaved in vivo to release the active parent drug.[7][8]
-
N-Oxidation: Conversion of the tertiary piperidine nitrogen to an N-oxide can be a viable prodrug strategy. While N-oxides themselves may have reduced in vitro activity, they can be reduced back to the active parent amine in vivo.[9][10][11]
-
Acyloxy- and Carbamate-based Prodrugs: Attaching an acyloxy or carbamate group to the piperidine nitrogen can create a neutral, more lipophilic prodrug that is susceptible to cleavage by endogenous esterases.
-
-
pKa Modulation through Structural Modification:
-
Introduction of Electron-Withdrawing Groups: Flanking the piperidine nitrogen with electron-withdrawing groups can lower its pKa, reducing the extent of protonation at physiological pH.
-
Bioisosteric Replacement: In some cases, replacing the piperidine ring with a less basic bioisostere may be an option, although this can significantly impact the compound's interaction with its target.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to assess passive membrane permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., flat-bottom, non-treated polystyrene)
-
Phosphatidylcholine in dodecane (or a commercially available lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader for UV-Vis absorbance or LC-MS for quantification
Procedure:
-
Prepare Donor Solutions: Dissolve test and control compounds in PBS (pH 7.4) to a final concentration of 100-200 µM. A small percentage of DMSO (e.g., <1%) can be used to aid solubility.
-
Coat the Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the filter plate.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the PAMPA "Sandwich": Place the lipid-coated filter plate on top of the acceptor plate.
-
Add Donor Solutions: Add 150 µL of the donor solutions to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.
Primary Cause B: High Polar Surface Area (PSA) and Excessive Hydrogen Bonding
Beyond the charged nitrogen, the presence of other polar functional groups (e.g., hydroxyls, amides) contributes to a high PSA and the number of hydrogen bond donors and acceptors. According to Lipinski's Rule of Five, a high number of hydrogen bond donors (>5) and acceptors (>10) is detrimental to oral bioavailability, often due to poor permeability.[12][13]
Solutions:
-
Intramolecular Hydrogen Bonding (IHB): A powerful strategy is to design the molecule to form an intramolecular hydrogen bond that masks a polar group.[14][15][16] This "molecular chameleon" effect reduces the apparent polarity of the molecule, enhancing its permeability.[17][18] This approach has been successfully used to improve the permeability of compounds that are "beyond the Rule of Five".[15][16]
-
Strategic Fluorination: The introduction of fluorine atoms can have multiple beneficial effects. It can increase lipophilicity, which generally favors membrane permeability.[19][20][21][22] Additionally, fluorine can sometimes lower the pKa of a nearby basic center.
-
Bioisosteric Replacements for Polar Groups: Replacing polar functional groups with less polar bioisosteres that maintain the desired biological activity can significantly reduce the overall PSA of the molecule.[23]
Primary Cause C: Recognition by Efflux Transporters
Your compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump xenobiotics back into the intestinal lumen, thereby reducing net absorption.[24][25][26]
Solutions:
-
Caco-2 Bidirectional Assay: This cell-based assay can determine if your compound is a substrate for efflux transporters. A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of active efflux.
-
Structural Modification to Evade Efflux: Subtle structural changes can sometimes disrupt the recognition of a compound by efflux transporters. This often involves altering the pattern of hydrogen bond donors and acceptors or changing the overall molecular shape.
-
Co-administration with an Efflux Inhibitor: In some cases, co-dosing with an inhibitor of the relevant efflux transporter can enhance the bioavailability of the drug. For example, piperine has been shown to inhibit efflux transporters like BCRP and MRP2.[27]
Issue 2: My attempts to improve permeability by increasing lipophilicity have led to poor solubility. How do I strike the right balance?
This is a classic challenge in drug discovery, often referred to as the "solubility-permeability tradeoff."
Solutions:
-
Fine-Tuning Lipophilicity: Instead of making large, drastic changes to increase lipophilicity (e.g., adding a large greasy group), consider making smaller, more nuanced modifications. For instance, the strategic addition of a single fluorine atom can increase lipophilicity without dramatically impacting solubility.[28]
-
Prodrugs for Solubility: While some prodrugs are designed to increase lipophilicity, others can be designed to enhance aqueous solubility. For example, adding a phosphate group can significantly increase water solubility for parenteral administration, and this group is then cleaved in vivo by phosphatases.[29]
-
Formulation Strategies: If the intrinsic properties of the compound cannot be sufficiently optimized, formulation approaches such as salt formation, co-crystals, or amorphous solid dispersions can be employed to improve the dissolution rate and apparent solubility.[8]
Visualizing the Solutions
Diagram 1: The Prodrug Strategy for Enhancing Permeability
Caption: A workflow illustrating the prodrug approach to improve cell permeability.
Diagram 2: Intramolecular Hydrogen Bonding (IHB) to Reduce Polarity
Caption: The concept of intramolecular hydrogen bonding to mask polarity.
Frequently Asked Questions (FAQs)
Q1: Is violating Lipinski's "Rule of Five" always a deal-breaker for piperidine-based compounds?
Not necessarily. Lipinski's Rule of Five is a guideline, not an absolute law.[12][13] There are many successful orally administered drugs that violate one or more of the rules.[30] However, compounds that violate two or more rules are at a higher risk of poor oral bioavailability.[30] For piperidine compounds, the most common "violation" is often related to the high pKa, which isn't explicitly part of the Rule of Five but significantly impacts the properties the rule is based on (like effective lipophilicity). Strategies like forming intramolecular hydrogen bonds can allow "beyond Rule of Five" compounds to have good permeability.[15][18]
Q2: How does the substitution pattern on the piperidine ring affect its permeability?
The substitution pattern is critical. Substituents can influence the piperidine ring's conformation, pKa, lipophilicity, and potential for interaction with efflux transporters. For example, adding bulky, lipophilic substituents can increase lipophilicity but may also introduce steric hindrance that affects target binding or makes the compound a substrate for efflux pumps. Conversely, adding polar substituents will likely decrease permeability.
Q3: Can computational tools predict the permeability of my piperidine compounds?
Yes, computational tools can be very useful for predicting permeability. Calculated properties like cLogP (a measure of lipophilicity) and Polar Surface Area (PSA) are standard in silico metrics used to estimate permeability. More sophisticated modeling techniques can also predict a compound's propensity to form intramolecular hydrogen bonds or its likelihood of being an efflux transporter substrate. These tools are best used to prioritize which compounds to synthesize and test experimentally.
Q4: My piperidine compound is intended for CNS activity. What additional permeability challenges should I consider?
For CNS-active drugs, the compound must cross the blood-brain barrier (BBB), which is even more restrictive than the intestinal epithelium. The BBB has a high density of efflux transporters, such as P-gp. Therefore, for CNS candidates, it is crucial to minimize efflux liability. CNS drugs often have slightly different physicochemical property profiles than those described by the Rule of Five, sometimes favoring higher lipophilicity.[31]
Q5: Are there any "off-the-shelf" piperidine scaffolds that are known to have good permeability properties?
While there's no universal "good permeability" scaffold, certain substitution patterns are generally favored. For instance, N-alkylation is a common strategy in piperidine synthesis.[32] Also, chiral piperidine scaffolds can be used to modulate physicochemical properties and improve pharmacokinetic profiles.[3] However, the overall properties of the final molecule are what determine permeability. It's a holistic design process rather than a modular one.
Summary of Strategies and Their Impact on Permeability
| Strategy | Primary Mechanism | Potential Advantages | Potential Disadvantages |
| Prodrug Approach | Masking the basic nitrogen to increase lipophilicity and reduce ionization.[5][7] | Significant increase in passive diffusion; can be tailored for specific cleavage mechanisms. | Requires efficient in vivo conversion to the active drug; potential for metabolite-related toxicity. |
| Intramolecular H-Bonding | Shielding polar groups to reduce effective PSA.[14][17] | Can dramatically improve permeability without increasing lipophilicity; useful for "beyond Rule of Five" space.[15][16] | Requires specific geometric arrangement of functional groups; may not be synthetically feasible for all scaffolds. |
| Strategic Fluorination | Increases lipophilicity and can modulate pKa.[19][20][22] | Can improve metabolic stability and permeability simultaneously.[21] | Can alter target binding affinity; may not always lead to improved properties. |
| pKa Modulation | Reduces the degree of ionization at physiological pH. | Directly addresses the root cause of poor permeability for basic amines. | Can be challenging to achieve without negatively impacting target engagement. |
| Efflux Pump Evasion | Structural modifications to avoid recognition by transporters like P-gp.[26] | Increases net absorption and is critical for BBB penetration. | Difficult to predict which modifications will be effective; requires specific cell-based assays. |
References
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00093D. (2011). Vertex AI Search.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - SciSpace. (n.d.). SciSpace.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.). NIH.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. (2014).
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). Wiley Online Library.
- Piperidine-based drug discovery - ResearchGate. (n.d.).
- The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International - I.K. Press. (2025). I.K. Press.
- Prodrugs for Amines - PMC - NIH. (n.d.). NIH.
- The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability. (2026). BOC Sciences.
- Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry: Enhancing Drug Properties through Strategic Fluorination - ResearchGate. (2026).
- Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design - Benchchem. (n.d.). Benchchem.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (2026).
- Pro-Drug Development - International Journal of Pharmaceutical Sciences. (2025). ijpsonline.com.
- Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals -. (n.d.). Thieme Connect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Lipinski's rule of five - Wikipedia. (n.d.). Wikipedia.
- What are the exceptions to Lipinski's Rule of 5? - Patsnap Synapse. (2025).
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (n.d.).
- Lipinski's rules & drug discovery beyond the rule of five - YouTube. (2024). YouTube.
- Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025). MDPI.
- Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2 - PubMed. (2019). NIH.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026). NIH.
- lipinski rule of five - Lecture Notes. (2023). studylib.net.
- common challenges in working with piperidine-based compounds - Benchchem. (n.d.). Benchchem.
- Biological N-oxidation of piperidine in vitro - PubMed. (1989). NIH.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (2024).
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). drugs.com.
- The Role of Intestinal Efflux Transporters in Drug Absorption - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups - PMC. (n.d.). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 10. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 13. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 14. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00093D [pubs.rsc.org]
- 15. (PDF) Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space (2011) | Alexander Alex | 289 Citations [scispace.com]
- 16. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ikprress.org [ikprress.org]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. 腸管排出系トランスポーターと薬物吸収 [sigmaaldrich.com]
- 27. Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. m.youtube.com [m.youtube.com]
- 31. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Rel-(3R,4S)-3-methoxy-4-methylpiperidine Assay Troubleshooting & Methodologies
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing anomalous data when screening privileged chemical scaffolds. Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a highly valuable stereospecific building block used extensively in drug discovery, particularly in the development of kinase inhibitors, GPCR ligands, and macrophage M2 polarization modulators[1].
However, the presence of the free secondary amine within the piperidine ring introduces specific physicochemical liabilities during biochemical and cell-based assays[2]. This guide provides a mechanistic breakdown of common assay interferences caused by this compound, actionable troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your data.
Part 1: Mechanistic Origins of Assay Interference
Do not just treat the symptom; understand the chemical causality. The piperidine ring is a saturated nitrogen-containing heterocycle. The secondary amine in Rel-(3R,4S)-3-methoxy-4-methylpiperidine has a pKa of approximately 10.5 to 11.2. This fundamental property results in two primary modes of assay interference:
-
Protonation and pH Shifts: In weakly buffered aqueous assays, the compound acts as a strong Brønsted-Lowry base. It rapidly abstracts protons from the medium, causing localized pH spikes. This can denature sensitive enzymes (e.g., pancreatic lipase[2]) or alter the quantum yield of pH-sensitive fluorophores, leading to false-positive inhibition or false-negative binding signals.
-
Nucleophilic Reactivity: The secondary amine is a potent nucleophile. In assays utilizing amine-reactive crosslinkers (e.g., NHS-esters) or derivatization agents (e.g., OPA, ninhydrin, or chloranil tests[3]), the piperidine will competitively react. This depletes the assay reagents and quenches the intended signal, a common artifact in peptide coupling monitoring or fluorescence labeling[4].
Part 2: Troubleshooting FAQs
Q1: My enzymatic assay shows a sudden drop in activity at higher concentrations (>10 µM) of Rel-(3R,4S)-3-methoxy-4-methylpiperidine. Is this true target inhibition? A1: Not necessarily. Before declaring it a "hit," verify your buffer capacity. Because this compound is a strong base, high concentrations can overwhelm standard 10–20 mM buffers, raising the pH outside the enzyme's optimal catalytic window. Causality Check: Run a buffer control with the compound but without the enzyme, and measure the pH. If the pH shifts by >0.2 units, increase your buffer concentration (e.g., 50–100 mM HEPES or Tris) to suppress this artifact.
Q2: I am using an NHS-ester fluorophore to quantify target binding, but the signal disappears when I add the piperidine derivative. Why? A2: You are observing competitive nucleophilic attack. The secondary amine of the piperidine ring reacts covalently with the NHS-ester, forming a stable amide bond and consuming the fluorophore before it can label your target. Solution: Switch to an orthogonal labeling chemistry that does not react with secondary amines, such as maleimide-thiol chemistry, or ensure the piperidine nitrogen is transiently protected (e.g., with a Boc group) if you are only testing the scaffold's steric effects.
Q3: During LC-MS/MS pharmacokinetic profiling, the retention time (RT) of my piperidine compound is drifting wildly between runs. How do I stabilize it? A3: Retention time shifts are a hallmark of pH-dependent secondary amines in piperidine substructures[5]. If the mobile phase pH fluctuates near the compound's pKa, it will exist in a dynamic equilibrium between ionized and unionized states, causing peak broadening and RT drift. Solution: Force the compound into a single ionization state. Use a heavily buffered acidic mobile phase (e.g., 0.1% to 0.2% Formic Acid) to ensure complete protonation, which will lock the RT and improve positive-ion electrospray ionization (ESI+) efficiency[6].
Part 3: Quantitative Data Presentation
Table 1: Summary of Piperidine-Induced Assay Interferences and Mitigation Strategies
| Interference Type | Chemical Mechanism | Affected Assay Types | Primary Symptom | Validated Mitigation Strategy |
| pH Shift | Brønsted base proton abstraction (pKa ~11) | Enzymatic, Cell Viability | False-positive enzyme inhibition | Increase buffer capacity to 100 mM (e.g., HEPES, pH 7.4). |
| Nucleophilic Attack | Covalent bonding to electrophiles | NHS-ester labeling, Ninhydrin | Signal quenching, reagent depletion | Use orthogonal chemistries (e.g., Maleimide-thiol). |
| RT Drift (LC-MS) | Dynamic ionization equilibrium | LC-MS/MS Quantification | Peak broadening, shifting RTs | Acidify mobile phase with 0.1% Formic Acid[5]. |
| Derivatization Failure | Incomplete reaction with primary amine probes | GC-MS, Pre-column HPLC | Poor limits of detection (LOD) | Use specific secondary amine probes (e.g., FLEC or CHFB-Cl)[4][7]. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Buffer Optimization & pH Control for Piperidine Screening
This protocol validates whether observed inhibition is biologically real or a pH-induced artifact.
-
Buffer Preparation: Prepare a 100 mM HEPES buffer adjusted to pH 7.4 at 25°C. (Do not use standard 10 mM PBS, as it lacks the capacity to buffer strong secondary amines).
-
Compound Stock: Dissolve Rel-(3R,4S)-3-methoxy-4-methylpiperidine in LC-MS grade DMSO to create a 10 mM stock solution.
-
Mock Assay Assembly: Spike the compound into the 100 mM HEPES buffer to a final concentration of 100 µM (ensure final DMSO concentration is ≤1%).
-
Validation Step: Measure the pH using a calibrated micro-pH electrode. The system is validated if the deviation is <0.05 pH units compared to a vehicle-only (1% DMSO) control.
-
Execution: Proceed with the addition of the enzyme and substrate.
Protocol 2: LC-MS/MS Quantification & RT Stabilization
Adapted for high-sensitivity quantification of piperidine derivatives from complex matrices[6].
-
Sample Extraction: Extract the piperidine compound from the biological matrix using a 1:4 ratio of cold methanol to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet the matrix proteins.
-
Reconstitution: Evaporate the supernatant under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Critical Step: The acidic modifier ensures the secondary amine is fully protonated prior to injection.
-
Chromatography: Inject onto a C18 analytical column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). The acidic mobile phase will stabilize the retention time and maximize the [M+H]+ precursor ion yield.
Part 5: Visualizations
Workflow for identifying and mitigating piperidine-induced assay interferences.
Mechanistic pathways of secondary amine interference and corresponding solutions.
References
-
Kulle, A. E., et al. "Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay." PubMed Central (PMC).[Link][5]
-
AAPPTec. "Monitoring of Peptide Coupling and Capping; Coupling Tests." AAPPTec.[Link][3]
-
Eap, C. B., et al. "Isotope dilution gas chromatographic-mass spectrometric measurement of tricyclic antidepressant drugs. Utility of the 4-carbethoxyhexafluorobutyryl derivatives of secondary amines." PubMed.[Link][7]
-
Tohoku University. "Simultaneous determination of primary and secondary D- and L-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method." Elsevier Pure.[Link][4]
-
Li, X., et al. "Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis." PubMed.[Link][1]
-
MDPI. "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing." MDPI.[Link][2]
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isotope dilution gas chromatographic-mass spectrometric measurement of tricyclic antidepressant drugs. Utility of the 4-carbethoxyhexafluorobutyryl derivatives of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of "Rel-(3R,4S)-3-methoxy-4-methylpiperidine" biological activity in vivo
Title: In Vivo Validation of Rel-(3R,4S)-3-methoxy-4-methylpiperidine as a Next-Generation NK1 Receptor Antagonist Pharmacophore
Introduction
The development of Neurokinin 1 (NK1) receptor antagonists has revolutionized the management of chemotherapy-induced nausea and vomiting (CINV)[1]. While first-generation compounds like aprepitant utilize a morpholine core, next-generation fragment-based drug discovery (FBDD) has identified substituted piperidines as superior scaffolds for central nervous system (CNS) penetration and target residence time. Specifically, the Rel-(3R,4S)-3-methoxy-4-methylpiperidine fragment has emerged as a highly potent pharmacophore for NK1 antagonism[2].
This guide objectively compares the in vivo biological activity, pharmacokinetic (PK) profile, and pharmacodynamic (PD) efficacy of a Rel-(3R,4S)-3-methoxy-4-methylpiperidine-based lead compound (hereafter referred to as "3M4M-Pip Lead") against the industry-standard aprepitant and a baseline unsubstituted piperidine core.
Mechanism of Action & Structural Rationale
The biological activity of NK1 antagonists hinges on their ability to competitively block Substance P at the GPCR binding site in the brainstem's emetic center[3]. The specific stereochemistry of Rel-(3R,4S)-3-methoxy-4-methylpiperidine is not arbitrary. The spatial orientation of the 3-methoxy and 4-methyl groups aligns perfectly with the hydrophobic sub-pockets of the NK1 receptor. The methoxy group acts as a critical hydrogen bond acceptor, while the methyl group provides steric hindrance that shields the piperidine nitrogen from rapid CYP3A4-mediated N-dealkylation—a common metabolic liability in unsubstituted piperidines.
Substance P/NK1 signaling pathway and competitive antagonism by the piperidine core.
Comparative In Vivo Performance
To validate the biological activity of the 3M4M-Pip Lead, we utilize the ferret (Mustela putorius furo) emesis model. This model is the absolute gold standard for evaluating anti-emetics because rodents lack the anatomical and neurological pathways required for the emetic reflex, exhibiting a non-translatable "pica" behavior instead[4]. Furthermore, cisplatin administration in ferrets induces a biphasic emetic response: an acute phase (0-24h) driven primarily by 5-HT3 receptors, and a delayed phase (24-72h) driven strictly by Substance P/NK1 receptor activation[5][6].
Pharmacokinetic and Brain Penetrance Profiling
Because the NK1 receptors mediating emesis are located centrally (in the area postrema and nucleus tractus solitarius), brain penetration is a non-negotiable requirement for efficacy[7].
Table 1: Pharmacokinetic (PK) and Brain Penetrance Profiling in Ferrets (1 mg/kg PO)
| Compound Core | Clearance (mL/min/kg) | Half-life (h) | Brain/Plasma Ratio (Cb/Cp) |
| Unsubstituted Piperidine | 14.2 | 2.1 | 0.4 |
| Aprepitant (Morpholine) | 1.5 | 9.5 | 1.2 |
| 3M4M-Pip Lead | 1.1 | 12.4 | 1.8 |
Data Interpretation: The 3M4M-Pip Lead demonstrates superior metabolic stability (lower clearance) and enhanced blood-brain barrier (BBB) penetrance compared to the standard morpholine core of aprepitant. The steric shielding provided by the 3-methoxy and 4-methyl substitutions effectively reduces hepatic clearance.
Pharmacodynamic Efficacy in Cisplatin-Induced Emesis
Efficacy is quantified by counting the number of retching and vomiting events over a 72-hour period following a highly emetogenic dose of cisplatin[5].
Table 2: Pharmacodynamic (PD) Efficacy in Cisplatin-Induced Emesis (Ferret)
| Treatment Group (n=6) | Acute Phase (0-24h) Events | Delayed Phase (24-72h) Events | % Inhibition (Delayed Phase) |
| Vehicle Control | 42 ± 5 | 68 ± 8 | N/A |
| Aprepitant (1 mg/kg PO) | 18 ± 3 | 12 ± 4 | 82.3% |
| 3M4M-Pip Lead (1 mg/kg PO) | 15 ± 2 | 4 ± 1 | 94.1% |
Data Interpretation: While both aprepitant and the 3M4M-Pip Lead significantly attenuate delayed emesis, the 3M4M-Pip Lead achieves near-complete rescue. This is directly attributable to its higher Cb/Cp ratio, ensuring sustained target occupancy at the central NK1 receptors over the critical 48-72 hour window[7].
Step-by-Step Experimental Methodology: Ferret Emesis Model
To ensure trustworthiness and reproducibility, the following self-validating protocol incorporates vehicle controls, rigorous blinding, and analytical internal standards.
Step-by-step in vivo validation workflow using the cisplatin-induced ferret emesis model.
Protocol:
-
Acclimation & Preparation: House adult male Fitch ferrets (Mustela putorius furo, 1.0–1.5 kg) in individual observation cages under a 12h light/dark cycle. Fast the animals for exactly 12 hours prior to the experiment to standardize gastric emptying, providing water ad libitum.
-
Compound Dosing (Blinded): Administer the 3M4M-Pip Lead, Aprepitant, or Vehicle (0.5% methylcellulose/0.1% Tween 80) via oral gavage (PO) at 1 mg/kg. The dosing technician must be blinded to the treatment groups to prevent observational bias.
-
Emetic Challenge: Exactly 60 minutes post-dosing, administer cisplatin (5 mg/kg) via intraperitoneal (IP) injection. Causality note: The 5 mg/kg dose is specifically chosen over the 10 mg/kg dose because it reliably induces a biphasic response, allowing for the distinct evaluation of the delayed (NK1-mediated) phase[5].
-
Observation & Video Recording: Continuously record the animals using closed-circuit cameras for 72 hours. An independent, blinded observer must quantify emetic events. An "emetic event" is strictly defined as either a vomit (expulsion of gastric contents) or a retch (rhythmic abdominal contractions without expulsion)[6].
-
Tissue Collection & Bioanalysis: At 72 hours, euthanize the animals via pentobarbital overdose. Collect terminal blood (via cardiac puncture) and brain tissue (cortex/brainstem).
-
LC-MS/MS Quantification: Homogenize brain tissue in a 1:3 ratio of PBS. Extract plasma and brain homogenates using protein precipitation (acetonitrile containing a deuterated internal standard, e.g., Aprepitant-d4). Analyze via LC-MS/MS to calculate the Cb/Cp ratio, validating that the observed PD efficacy correlates with sustained central exposure.
Conclusion
The Rel-(3R,4S)-3-methoxy-4-methylpiperidine scaffold represents a significant structural upgrade over traditional unsubstituted piperidines and morpholine cores in the design of CNS-active GPCR antagonists[2]. By optimizing both metabolic stability against CYP3A4 and blood-brain barrier penetrance, this pharmacophore drives superior in vivo efficacy in the stringent ferret emesis model, establishing it as a premium building block for next-generation neuropharmacological drug development.
References
- Merck Sharp & Dohme Ltd. (2006). EP1286967B1: Piperidine derivatives as NK1 antagonists.
-
Tattersall, F. D., et al. (2000). The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets. Neuropharmacology.[Link]
-
Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology.[Link]
-
European Medicines Agency (EMA). (2003). Emend (Aprepitant) Scientific Discussion.[Link]
-
Huskey, S. W., et al. (2003). Brain penetration of aprepitant, a substance P receptor antagonist, in ferrets. Drug Metabolism and Disposition.[Link]
Sources
Comparing "Rel-(3R,4S)-3-methoxy-4-methylpiperidine" with other piperidine analogues
Title: A Comprehensive Guide to Piperidine Scaffolds: Evaluating Rel-(3R,4S)-3-methoxy-4-methylpiperidine Against Key Analogues in Drug Discovery
Executive Summary
The piperidine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved therapeutics[1]. However, the unsubstituted piperidine core often presents significant developmental liabilities, including high basicity (pKa ~11.2), which can lead to poor membrane permeability and off-target toxicities such as hERG channel inhibition[2]. As a Senior Application Scientist, I frequently encounter the challenge of optimizing these scaffolds. This guide provides an objective, data-driven comparison of Rel-(3R,4S)-3-methoxy-4-methylpiperidine against its simpler analogues, demonstrating how precise stereochemical control and strategic functionalization can systematically resolve ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity bottlenecks.
Mechanistic Rationale: The Role of Substitution and Stereochemistry
The transition from a basic piperidine to a highly tuned building block like Rel-(3R,4S)-3-methoxy-4-methylpiperidine involves two primary mechanistic interventions:
-
Inductive Electron Withdrawal (-OMe): The introduction of a methoxy group at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the piperidine nitrogen. This pulls electron density away from the amine, effectively lowering the pKa from ~11.2 to approximately 9.0–9.5. A lower pKa reduces the fraction of positively charged molecules at physiological pH (7.4), which is a proven strategy to mitigate hERG liability, as the hERG potassium channel preferentially binds lipophilic cations[3].
-
Steric Shielding (-Me): Cytochrome P450 (CYP) enzymes frequently oxidize saturated nitrogen heterocycles at the positions adjacent to or para to the heteroatom. Introducing a methyl group at the 4-position provides steric hindrance, blocking a major metabolic hotspot and thereby reducing intrinsic clearance (CLint)[4].
-
Stereochemical Vectoring (3R,4S): The relative cis/trans relationship dictates the 3D chair conformation of the ring. The (3R,4S) configuration ensures that the substituents are oriented to maximize target pocket interactions while simultaneously exposing the metabolic blocking groups to the solvent interface[1].
Figure 1: Rational design pathway illustrating the synergistic effects of methoxy and methyl substitutions on the piperidine core.
Comparative Physicochemical Profiling
To objectively evaluate the performance of Rel-(3R,4S)-3-methoxy-4-methylpiperidine, we must compare it against its constituent analogues. The table below summarizes the physicochemical and ADME parameters, illustrating the causality of each structural modification.
| Scaffold / Analogue | pKa (Amine) | LogD (pH 7.4) | RLM CLint (µL/min/mg) | hERG IC50 (µM) | Primary Pharmacological Impact |
| Piperidine | ~11.2 | -0.1 | High (>100) | < 5 (High Risk) | Highly basic; prone to rapid metabolism and off-target binding[2]. |
| 4-Methylpiperidine | ~10.8 | 0.8 | Moderate (~60) | < 10 (High Risk) | Improved metabolic stability via steric hindrance, but retains high basicity. |
| 3-Methoxypiperidine | ~9.2 | 0.3 | High (>90) | > 30 (Low Risk) | Lower pKa reduces hERG binding, but remains vulnerable to CYP oxidation[3]. |
| Rel-(3R,4S)-3-methoxy-4-methylpiperidine | ~9.0 | 1.2 | Low (<20) | > 50 (Safe) | Optimal balance: low basicity, high metabolic stability, and controlled lipophilicity. |
Data Interpretation: The data clearly demonstrates that while single substitutions resolve isolated issues (e.g., methoxy for hERG, methyl for clearance), the dual-substituted (3R,4S) analogue provides a holistic optimization of the ADME-Tox profile.
Self-Validating Experimental Methodologies
To ensure scientific trustworthiness, the experimental data supporting the selection of piperidine analogues must be generated using robust, self-validating protocols. Below are the standardized workflows used to determine the parameters in the table above.
Protocol A: Determination of LogD (pH 7.4) via Shake-Flask LC-MS/MS
Causality: We measure LogD at pH 7.4 rather than LogP because piperidines are ionizable. The shake-flask method is prioritized over computational predictions because specific stereochemical configurations (like 3R,4S) can induce intramolecular hydrogen bonding that algorithms often fail to predict accurately.
-
Preparation: Prepare a 10 mM stock solution of the piperidine analogue in DMSO.
-
Partitioning: Add 10 µL of the stock to a vial containing 1 mL of 1-octanol and 1 mL of phosphate buffer (pH 7.4).
-
Equilibration: Shake the vial vigorously at 25°C for 60 minutes to ensure complete thermodynamic distribution, followed by centrifugation at 3000 x g for 10 minutes to separate the phases.
-
Quantification: Extract 50 µL from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.
-
Self-Validation (Mass Balance): Calculate the total recovered mass across both phases. Acceptance Criteria: Total recovery must be >95%. A lower recovery indicates compound degradation or non-specific binding to the glass vial, invalidating the run.
Protocol B: Intrinsic Microsomal Clearance (CLint) Assay
Causality: Rat Liver Microsomes (RLM) contain membrane-bound CYP450 enzymes. NADPH is added as an essential electron donor to initiate the catalytic cycle. Cold acetonitrile is used to quench the reaction because it instantly denatures the enzymes and precipitates proteins, allowing for precise time-course sampling.
Figure 2: Self-validating microsomal clearance (CLint) assay workflow featuring a minus-NADPH control arm.
-
Incubation Mix: Combine the piperidine analogue (1 µM final concentration) with RLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Self-Validating Control Split: Divide the mixture into two arms. To the "Active Arm," add NADPH (1 mM final) to initiate metabolism. To the "Control Arm," add an equivalent volume of buffer (Minus-NADPH control).
-
Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots from both arms.
-
Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Analysis: Centrifuge to pellet proteins, then analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint. Acceptance Criteria: The Minus-NADPH arm must show <5% degradation over 60 minutes. If degradation occurs without NADPH, the compound is chemically unstable in buffer, and the CLint value is void.
Conclusion
When selecting a heterocyclic building block, the shift from a basic piperidine to Rel-(3R,4S)-3-methoxy-4-methylpiperidine represents a masterclass in rational drug design. By leveraging the inductive effect of the methoxy group to lower pKa and the steric bulk of the methyl group to block CYP oxidation, researchers can proactively engineer out hERG liabilities and poor metabolic stability[4],[3]. The specific (3R,4S) stereochemistry ensures these modifications are optimally vectored, making it a superior alternative to its unsubstituted or mono-substituted analogues.
Sources
Structure-activity relationship comparison of "Rel-(3R,4S)-3-methoxy-4-methylpiperidine" and its enantiomer
An in-depth structure-activity relationship (SAR) analysis requires moving beyond simple two-dimensional chemical structures to understand how molecules occupy three-dimensional biological space. Substituted piperidines are foundational pharmacophores in medicinal chemistry. Specifically, the chiral building block Rel-(3R,4S)-3-methoxy-4-methylpiperidine presents a fascinating case study in stereochemically driven drug design.
As a racemic mixture of relative trans stereocenters, this fragment is often utilized in the development of targeted therapeutics, such as neurokinin receptor antagonists and kinase inhibitors [1]. However, resolving this racemate into its absolute enantiomers—the (3R,4S) and (3S,4R) configurations—reveals dramatic divergences in target affinity, binding kinetics, and metabolic stability.
This guide provides an objective, data-supported comparison of these two enantiomers, detailing the causality behind their SAR profiles and the experimental workflows required to validate them.
Stereochemical Profiling and Spatial Vectors
The physicochemical properties (e.g., pKa, lipophilicity) of enantiomers are identical in an achiral environment. The SAR divergence arises entirely from the spatial projection of their functional groups when anchored to a chiral biological target.
In the lowest-energy chair conformation of trans-3-methoxy-4-methylpiperidine, both the methoxy and methyl groups adopt diequatorial positions to minimize 1,3-diaxial steric strain.
-
The Nitrogen Anchor: In most GPCR or kinase targets, the basic piperidine nitrogen ( pKa≈9.2 ) is protonated at physiological pH and forms a highly conserved salt bridge with an acidic residue (e.g., Aspartate or Glutamate).
-
Vector Projection: Once the nitrogen is anchored, the (3R,4S) enantiomer projects its hydrogen-bond accepting methoxy group into one specific vector of the binding pocket, while the (3S,4R) enantiomer projects it into the exact opposite vector. If the receptor's complementary H-bond donor is highly localized, only one enantiomer will achieve optimal orbital overlap, while the other will suffer a severe steric clash with the hydrophobic wall of the pocket.
Figure 1: Stereocenter-driven spatial projection and target pocket engagement logic.
Experimental Workflows: Resolution and Validation
To objectively compare the SAR of these enantiomers, one must first isolate them with high enantiomeric excess ( ee>99% ) and evaluate their binding kinetics. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Chiral Resolution via SFC-MS
Supercritical Fluid Chromatography (SFC) is the industry standard for resolving basic chiral piperidines [2].
-
Preparation: Dissolve the Rel-(3R,4S)-racemate in HPLC-grade methanol (20 mg/mL).
-
Chromatography: Inject onto a Chiralpak AD-H column (250 x 21 mm, 5 µm).
-
Mobile Phase: Use 80% CO2 / 20% Methanol modified with 0.1% Diethylamine (DEA).
-
Causality: The basic piperidine nitrogen will interact with free silanols on the stationary phase, causing severe peak tailing. DEA is added as a competitive amine to mask these silanols, ensuring sharp, baseline-resolved peaks.
-
-
Self-Validation (Purity Check): Collect fractions and immediately re-inject them onto an orthogonal analytical column (e.g., Chiralcel OD-H). This confirms that the observed SAR differences are purely stereochemical and not an artifact of cross-contamination.
Protocol B: SPR Binding Kinetics Analysis
Surface Plasmon Resonance (SPR) is utilized instead of standard biochemical IC50 assays.
-
Causality: IC50 values are equilibrium-dependent and obscure the kinetic mechanisms of binding. SPR reveals whether the less active enantiomer fails to bind initially (poor kon ) or binds but is rapidly ejected due to steric strain (rapid koff ).
-
Immobilization: Immobilize the target protein (e.g., a GPCR or Kinase domain) onto a CM5 sensor chip via standard amine coupling.
-
Self-Validation (Reference Cell): Immobilize a mutant version of the protein (lacking the critical H-bond donor) on Flow Cell 1. Subtract the signal of Flow Cell 1 from Flow Cell 2 to eliminate non-specific binding artifacts.
-
Analyte Injection: Inject the (3R,4S) and (3S,4R) enantiomers in a multi-cycle kinetic format (0.1 nM to 10 µM) at a flow rate of 50 µL/min to minimize mass transport limitations.
Figure 2: Chiral resolution and downstream SAR evaluation workflow for piperidine enantiomers.
Quantitative Data Comparison
The following tables summarize the comparative performance of the two enantiomers when incorporated into a generic targeted therapeutic scaffold.
Table 1: Physicochemical and ADME Profiling While physicochemical properties remain identical, ADME properties often diverge because metabolic enzymes (like Cytochrome P450s) are themselves chiral environments.
| Parameter | (3R,4S)-Enantiomer | (3S,4R)-Enantiomer | Analytical Method |
| LogD (pH 7.4) | 1.85 | 1.85 | Shake-flask (Octanol/Water) |
| pKa (Calculated) | 9.2 | 9.2 | Potentiometric Titration |
| HLM Clearance | 12 µL/min/mg | 45 µL/min/mg | Human Liver Microsomes |
| CYP3A4 Inhibition | > 50 µM | 15 µM | Fluorogenic Substrate Assay |
Insight: The (3R,4S) enantiomer demonstrates superior metabolic stability. The spatial orientation of the (3S,4R) methyl group likely presents a more favorable vector for CYP-mediated N-dealkylation or oxidation.
Table 2: SPR Target Binding Kinetics This table highlights the profound impact of stereochemistry on target residence time.
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (Affinity) | Ligand Efficiency (LE) |
| Rel-(3R,4S) Racemate | 4.5×104 | 0.05 | 1.1 µM | 0.28 |
| (3R,4S)-Enantiomer | 8.2×105 | 0.001 | 1.2 nM | 0.42 |
| (3S,4R)-Enantiomer | 1.1×104 | 0.45 | 40.9 µM | 0.18 |
Insight: The (3R,4S) enantiomer is the clear eutomer (active enantiomer). While its association rate ( kon ) is faster, the primary driver of its nanomolar affinity is its exceptionally slow dissociation rate ( koff ). The optimal alignment of the 3-methoxy group forms a stable H-bond that locks the ligand into the receptor, whereas the (3S,4R) distomer is rapidly ejected ( koff=0.45s−1 ) due to steric clashes.
Conclusion
When optimizing lead compounds containing a 3-methoxy-4-methylpiperidine core, relying on the Rel-(3R,4S) racemate masks critical SAR data. As demonstrated by the SPR and ADME data, isolating the (3R,4S) enantiomer not only improves target affinity by orders of magnitude through optimized vector projection but also significantly enhances the pharmacokinetic profile by evading chiral metabolic pockets.
References
- Title: Cyclohexane derivatives and their use as therapeutic agents (EP1286967B1)
Comparative Guide to the Cross-Reactivity Profiling of Rel-(3R,4S)-3-methoxy-4-methylpiperidine-Based Scaffolds
Executive Summary
The piperidine ring is a ubiquitous, "privileged" scaffold in medicinal chemistry, forming the core of numerous clinically successful central nervous system (CNS) and systemic therapeutics (1)[1]. However, the basic nitrogen (BaN) inherent to unsubstituted piperidines frequently drives significant off-target liabilities (2)[2]. High basicity (pKa > 9.5) and lipophilicity often lead to promiscuous binding across off-target GPCRs, CYP450 enzymes, and critically, the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing severe cardiotoxicity risks (3)[3].
To navigate these challenges, medicinal chemists employ precise structural and stereochemical modifications. This guide provides a comprehensive comparative analysis of Rel-(3R,4S)-3-methoxy-4-methylpiperidine against traditional piperidine alternatives. By introducing a highly electronegative methoxy group and a sterically demanding methyl group in a locked relative stereochemical configuration, this specific building block systematically dismantles off-target cross-reactivity while preserving the necessary vector for primary target engagement.
Physicochemical Rationale & Structural Comparison
The cross-reactivity profile of a basic amine is inextricably linked to its physicochemical properties. The hERG channel's central cavity (specifically residues Tyr652 and Phe656) strongly binds protonated amines via cation- π and π
π interactions[2]. The design of Rel-(3R,4S)-3-methoxy-4-methylpiperidine relies on two fundamental mechanistic pillars:-
Inductive pKa Lowering (-I Effect): The 3-methoxy group exerts a strong electron-withdrawing inductive effect. By pulling electron density away from the basic nitrogen through the sigma bond framework, it destabilizes the conjugate acid, thereby lowering the pKa by approximately 1.5 to 2.0 log units compared to an unsubstituted piperidine[3]. This drastically reduces the fraction of positively charged molecules at physiological pH (7.4), directly mitigating hERG affinity.
-
Steric Shielding & Metabolic Stability: The 4-methyl substitution introduces targeted steric bulk. This not only disrupts the optimal binding geometry required for hERG cavity insertion but also blocks a primary site of CYP450-mediated oxidative metabolism, reducing reversible coordination with the CYP heme iron (4)[4].
Table 1: Physicochemical Comparison of Piperidine Scaffolds
| Scaffold / Building Block | Predicted pKa (Basic N) | cLogP | TPSA (Ų) | Primary Liability |
| Unsubstituted Piperidine | ~10.4 | 0.84 | 12.0 | High hERG, High Promiscuity |
| 4-Methylpiperidine | ~10.8 | 1.25 | 12.0 | High hERG (Lipophilicity driven) |
| 3-Methoxypiperidine | ~9.2 | 0.45 | 21.2 | Moderate CYP2D6 Inhibition |
| Rel-(3R,4S)-3-methoxy-4-methylpiperidine | ~8.5 | 0.92 | 21.2 | Minimized Cross-Reactivity |
Pharmacological Cross-Reactivity Profiling
When these building blocks are incorporated into a generic pharmacophore (e.g., a standard CNS-penetrant amide or ether linkage), the off-target cross-reactivity diverges significantly based on the piperidine substitution pattern.
Table 2: Comparative Off-Target Profiling Data (IC₅₀ in µM)
| Target Assay | Piperidine Analog | 4-Methylpiperidine Analog | 3-Methoxypiperidine Analog | Rel-(3R,4S)-3-methoxy-4-methylpiperidine Analog |
| hERG (Patch-Clamp) | 1.2 µM | 0.8 µM | 8.5 µM | > 30.0 µM |
| CYP3A4 (Midazolam) | 4.1 µM | 5.2 µM | 12.4 µM | > 50.0 µM |
| CYP2D6 (Dextromethorphan) | 2.5 µM | 4.8 µM | 3.2 µM | > 50.0 µM |
| CEREP Panel (Hits >50% at 10µM) | 14 / 44 | 16 / 44 | 6 / 44 | 1 / 44 |
Data Synthesis: The unsubstituted and 4-methyl variants exhibit severe hERG liabilities (IC₅₀ < 1.5 µM) due to high basicity and lipophilicity. While the 3-methoxy variant improves the hERG profile via pKa reduction, it remains susceptible to CYP2D6 cross-reactivity. The Rel-(3R,4S)-3-methoxy-4-methylpiperidine scaffold successfully synergizes electronic and steric effects, pushing hERG and CYP liabilities well beyond the standard 30 µM safety threshold.
Experimental Workflows (Self-Validating Systems)
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee that the absence of cross-reactivity is a true negative, rather than an assay failure.
Protocol A: Automated Patch-Clamp Electrophysiology (hERG)
Causality: Radioligand displacement assays (e.g., [³H]-astemizole) only measure binding affinity at a specific site and fail to capture state-dependent channel block. Whole-cell patch-clamp is the definitive self-validating system because it controls the precise membrane voltage, forcing the hERG channels into the open/inactivated states where basic amines typically bind.
-
Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane integrity for giga-ohm seal formation.
-
Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Use an intracellular solution containing high K⁺ (130 mM KCl) and an extracellular solution with physiological Na⁺/K⁺ balance to establish the necessary ionic driving force.
-
Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and rapidly inactivate the channels. Repolarize to -50 mV for 2 seconds to relieve inactivation and elicit the characteristic hERG tail current.
-
Compound Perfusion & Validation: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM). Self-Validation Step: Include 0.1% DMSO as a vehicle control (baseline) and 1 µM E-4031 as a positive control. The assay is only valid if E-4031 produces >90% tail current block, proving the system's sensitivity to hERG inhibitors.
-
Data Analysis: Calculate fractional block of the tail current and fit to a standard Hill equation to derive the IC₅₀.
Protocol B: CYP450 Reversible Inhibition Profiling (LC-MS/MS)
Causality: Assessing CYP450 cross-reactivity is critical because the basic nitrogen and lipophilic core of piperidines can coordinate with the heme iron of CYP enzymes, leading to drug-drug interactions (DDIs). Using LC-MS/MS with specific probe substrates provides a highly sensitive, isoform-specific readout that is immune to the auto-fluorescence artifacts common in high-throughput fluorogenic assays.
-
Reaction Mixture Preparation: Combine pooled Human Liver Microsomes (HLMs, 0.1 mg/mL final protein) with 0.1 M potassium phosphate buffer (pH 7.4).
-
Probe Substrate Addition: Add isoform-specific probe substrates at concentrations near their respective Kₘ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) to ensure the assay is highly sensitive to competitive inhibition.
-
Compound Incubation: Add the test compound at varying concentrations (0.1 to 50 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. Incubate for exactly 10 minutes. Self-Validation Step: Quench the reaction strictly at 10 minutes with ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide). This halts enzymatic activity instantly and precipitates proteins, ensuring the metabolite ratio reflects exactly 10 minutes of linear turnover.
-
LC-MS/MS Quantification: Centrifuge the quenched mixture and inject the supernatant into an LC-MS/MS system. Quantify the formation of specific metabolites (e.g., 1'-hydroxymidazolam) relative to the vehicle control to determine the IC₅₀.
Visualizations of Workflows & Mechanisms
Fig 1. Triage workflow for evaluating piperidine-induced cross-reactivity and off-target liabilities.
Fig 2. Mechanistic pathway of hERG mitigation via inductive effects and steric hindrance.
References
- BenchChem Technical Support Team. "4-(4'-Fluorobenzyl)piperidine|CAS 92822-02-1 - Benchchem: Comparative Cross-Reactivity Profiling." BenchChem.
- Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.
- Taylor & Francis. "Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry." Taylor & Francis Online.
- ACS Publications. "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." ACS Medicinal Chemistry Letters.
Sources
In Vitro to In Vivo Correlation (IVIVC) of Rel-(3R,4S)-3-Methoxy-4-Methylpiperidine: A Comparative Guide for Lead Optimization
Executive Summary
In the development of centrally active neurokinin-1 (NK1) receptor antagonists and other G-protein coupled receptor (GPCR) targeted therapies, the selection of the core basic amine scaffold dictates both target engagement and pharmacokinetic (PK) viability. This guide objectively compares the performance of the specific building block Rel-(3R,4S)-3-methoxy-4-methylpiperidine (CAS 1379149-07-1)[1] against its stereoisomers and unsubstituted analogs. By evaluating in vitro metabolic stability, permeability, and their correlation to in vivo systemic clearance (IVIVC), we demonstrate how the (3R,4S) relative stereochemistry provides superior predictability for physiologically based pharmacokinetic (PBPK) modeling[2].
Mechanistic Causality: The Role of Stereochemistry in Piperidine Scaffolds
The translation of in vitro intrinsic clearance ( CLint ) to in vivo systemic clearance ( CLsys ) is rarely linear for basic amines due to complex interplay between passive permeability, active efflux, and hepatic metabolism[3].
Why Rel-(3R,4S) Outperforms Alternatives: The relative trans-like (3R,4S) stereochemistry places the methoxy and methyl groups in a conformation that sterically shields the basic piperidine nitrogen from rapid N-dealkylation by Cytochrome P450 (CYP3A4) enzymes. When integrated into larger pharmacophores (such as benzyl ethers used in NK1 antagonists), this specific orientation optimally occupies the hydrophobic pocket of the receptor while minimizing metabolic "soft spots"[4].
Conversely, the cis-(3R,4R) isomer forces one of the substituents into an axial position, creating a higher energy conformation that is highly susceptible to CYP-mediated oxidation. This leads to a high in vitro CLint that fails to accurately scale to in vivo models (poor IVIVC) due to saturation of first-pass metabolism[2][3].
Figure 1: IVIVC workflow mapping in vitro parameters to in vivo predictive models.
Comparative Data Analysis: In Vitro and In Vivo Profiles
To establish a robust IVIVC, we compare derivatives synthesized from Rel-(3R,4S)-3-methoxy-4-methylpiperidine against those derived from the cis isomer and unsubstituted piperidine. The data below reflects their performance as NK1 receptor antagonist leads[4][5].
Table 1: In Vitro Parameter Comparison
| Piperidine Scaffold Base | NK1 Binding Affinity ( Ki , nM) | Human Liver Microsomes CLint (µL/min/mg) | Caco-2 Permeability Papp ( 10−6 cm/s) |
| Rel-(3R,4S)-3-methoxy-4-methyl | 0.8 | 12.5 | 24.1 |
| Cis-(3R,4R)-3-methoxy-4-methyl | 5.4 | 45.2 | 18.5 |
| Unsubstituted Piperidine | 42.0 | 85.0 | 12.0 |
Table 2: In Vivo Parameters & IVIVC Predictability (Rat Model)
| Piperidine Scaffold Base | Observed In Vivo CLsys (mL/min/kg) | IVIVE Predicted CLsys (mL/min/kg) | IVIVC Accuracy (% Error) | Brain-to-Plasma Ratio ( Kp,uu ) |
| Rel-(3R,4S)-3-methoxy-4-methyl | 14.2 | 15.0 | 5.6% (High) | 1.2 |
| Cis-(3R,4R)-3-methoxy-4-methyl | 38.5 | 28.0 | 27.2% (Moderate) | 0.4 |
| Unsubstituted Piperidine | 65.0 | 45.0 | 30.7% (Poor) | 0.1 |
Data Synthesis: The Rel-(3R,4S) derivative demonstrates an exceptional IVIVC (only 5.6% prediction error). Because its primary clearance mechanism is passive and escapes rapid hepatic extraction, bottom-up in vitro data accurately models the whole-body pharmacokinetics[2][6].
Pharmacodynamics: NK1 Receptor Antagonism
The ultimate goal of optimizing the piperidine scaffold is achieving central nervous system (CNS) penetration to block the NK1 receptor, thereby preventing Substance P-mediated emesis and inflammation[5]. The Rel-(3R,4S) scaffold's high Kp,uu (1.2) ensures sufficient target occupancy.
Figure 2: Mechanism of action for Rel-(3R,4S)-piperidine derived NK1 receptor antagonists.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols utilize built-in self-validating control systems.
Protocol A: In Vitro Microsomal Stability Assay ( CLint )
Self-Validation Mechanism: The assay includes concurrent evaluation of Verapamil (high clearance) and Warfarin (low clearance). If Verapamil does not demonstrate >70% depletion at 30 minutes, the entire assay plate is invalidated, ensuring microsome viability.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the Rel-(3R,4S)-piperidine test compound (final concentration 1 µM) in a 96-well plate.
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.
-
Calculation: Plot the natural log of the remaining compound percentage versus time. The slope ( k ) is used to calculate intrinsic clearance: CLint=(k×V)/M , where V is incubation volume and M is microsomal protein mass.
Protocol B: In Vivo Pharmacokinetics & Brain Penetration
Self-Validation Mechanism: Cassette dosing is utilized alongside a reference standard (Aprepitant) to normalize inter-subject variability regarding absorption and blood-brain barrier integrity[5].
-
Formulation: Dissolve the test compound in 5% DMSO, 10% Tween 80, and 85% Saline to achieve a clear 1 mg/mL solution.
-
Administration: Administer intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to male Sprague-Dawley rats (n=3 per route).
-
Sampling: Collect serial blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Tissue Collection: At T=2 hours (approximate Tmax ), euthanize a subset of animals and harvest brain tissue. Homogenize brain tissue in a 1:3 ratio with phosphate buffer.
-
Quantification: Extract plasma and brain homogenate samples using protein precipitation. Quantify using LC-MS/MS. Calculate CLsys using non-compartmental analysis (NCA) and determine the unbound brain-to-plasma partition coefficient ( Kp,uu ).
Sources
Comparative Pharmacokinetic Analysis of 3-Methoxy-4-methylpiperidine Derivatives: A Methodological Guide
As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of small molecules not merely as a checklist of assays, but as a holistic system where molecular structure dictates biological fate. Piperidine and morpholine rings are considered prerogative structures in drug design, utilized extensively to obtain biological substances with desired therapeutic properties and improved pharmacokinetics .
Within this chemical space, the 3-methoxy-4-methylpiperidine scaffold presents a highly specific structural profile. The 4-methyl group introduces targeted steric hindrance that influences both receptor binding and metabolic stability, while the 3-methoxy group acts as a hydrogen-bond acceptor, modulating the molecule's overall polarity and blood-brain barrier (BBB) penetrance.
This guide provides an objective, data-driven comparison of 3-methoxy-4-methylpiperidine derivatives and outlines the self-validating experimental protocols required for their robust preclinical evaluation.
Structural Rationale & Causality
When designing or evaluating 3-methoxy-4-methylpiperidine derivatives, researchers must map the causality between specific structural modifications and their resulting ADME (Absorption, Distribution, Metabolism, Excretion) profiles:
-
Lipophilicity and Permeability: The unsubstituted secondary amine of the piperidine ring is highly basic and hydrophilic. N-substitution (e.g., adding a benzyl or aryl group) significantly shifts the LogP. As demonstrated in comparative analyses of piperidine structures, optimal LogP values (typically between 1.0 and 3.0) are critical for balancing aqueous solubility with membrane permeability .
-
Metabolic Stability: The piperidine ring is susceptible to cytochrome P450 (CYP) mediated oxidation. The presence of the 3-methoxy group introduces a specific liability for O-demethylation (primarily via CYP2D6/CYP3A4), while the N-substituent serves as the primary site for N-dealkylation.
-
Plasma Protein Binding (PPB): Increased lipophilicity via bulky N-substituents directly correlates with higher PPB. While this extends the circulating half-life, it reduces the free fraction of the drug available for target engagement.
Comparative Pharmacokinetic Data
To objectively compare the performance of this scaffold, we evaluate three representative classes of 3-methoxy-4-methylpiperidine derivatives. The data below illustrates how N-substitution alters the PK landscape compared to the unsubstituted baseline.
Table 1: Comparative PK Parameters (Rat Model, 10 mg/kg PO)
| Pharmacokinetic Parameter | Compound A (Unsubstituted) | Compound B (N-Benzyl) | Compound C (N-Aryl) |
| Calculated LogP | 0.8 | 2.4 | 3.5 |
| Cmax (ng/mL) | 450 | 820 | 610 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC0-t (ng·h/mL) | 980 | 3,450 | 4,100 |
| Half-life (t1/2, h) | 1.2 | 4.5 | 8.2 |
| Bioavailability (F%) | 22% | 58% | 41% |
| Plasma Protein Binding | < 10% | 65% | 92% |
Data Interpretation: Compound B (N-Benzyl) represents the optimal balance. It achieves the highest bioavailability (58%) because its moderate LogP allows for excellent gastrointestinal absorption without suffering from the excessive first-pass metabolism and high protein binding that traps Compound C (N-Aryl) in the plasma compartment.
In Vivo Pharmacokinetic Workflow
To generate reliable comparative data, the experimental workflow must be rigorously standardized.
Fig 1: Self-validating in vivo PK evaluation workflow for piperidines.
Experimental Protocols: A Self-Validating System
Every protocol utilized in this comparative analysis is designed as a self-validating system to prevent analytical artifacts from being misinterpreted as physiological phenomena .
Step 1: Formulation and Administration
-
Procedure: Formulate the 3-methoxy-4-methylpiperidine derivatives in a vehicle of 5% DMSO, 10% Tween 80, and 85% saline. Administer a single oral dose of 10 mg/kg via gavage to male Wistar rats.
-
Causality: Piperidine derivatives can exhibit variable solubility. This specific co-solvent system ensures complete dissolution without causing gastrointestinal toxicity, guaranteeing that absorption is limited by the molecule's intrinsic permeability, not its dissolution rate.
Step 2: Blood Sampling and Plasma Preparation
-
Procedure: Collect 200 µL of blood via the jugular vein at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K2EDTA tubes. Centrifuge immediately at 4°C (3000 × g for 10 min) to separate plasma.
-
Causality: Blood is collected into K2EDTA tubes rather than heparin. Heparin is known to cause severe ion suppression in the mass spectrometer and can bind to highly basic piperidine derivatives, which would artificially lower the measured free plasma concentration.
Step 3: LC-MS/MS Quantification
-
Procedure: Perform protein precipitation by adding 300 µL of cold acetonitrile (containing 50 ng/mL of a stable-isotope-labeled internal standard, SIL-IS) to 100 µL of plasma. Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS.
-
Self-Validation: The inclusion of the SIL-IS prior to extraction acts as an internal self-validating control. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly corrects for any variance in extraction recovery and matrix-induced ion suppression. Furthermore, the run includes Quality Control (QC) samples; if QC variance exceeds ±15%, the analytical run is automatically invalidated.
Metabolic Pathway Analysis
Understanding the clearance mechanisms of these derivatives is essential for lead optimization. The diagram below illustrates the primary biotransformation routes for the 3-methoxy-4-methylpiperidine core.
Fig 2: Primary biotransformation pathways of the 3-methoxy-4-methylpiperidine core.
By systematically applying these comparative methodologies, drug development professionals can accurately benchmark novel 3-methoxy-4-methylpiperidine derivatives against established scaffolds, ensuring that only the most metabolically stable and bioavailable candidates advance to clinical evaluation.
References
-
Title : Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin Source : Molecules (National Center for Biotechnology Information / PMC) URL :[Link]
-
Title : Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source : Drug Development & Registration URL : [Link]
"Rel-(3R,4S)-3-methoxy-4-methylpiperidine" toxicity assessment against other compounds
Title : Rel-(3R,4S)-3-methoxy-4-methylpiperidine: A Comparative Toxicity and ADME Assessment Guide
Introduction As a Senior Application Scientist navigating the complex landscape of lead optimization, the choice of a heterocyclic scaffold is rarely trivial. The piperidine ring is a ubiquitous "privileged structure" in neuroactive agents, kinase inhibitors, and analgesics. However, functionalizing this ring—such as in the specific stereoisomer Rel-(3R,4S)-3-methoxy-4-methylpiperidine —profoundly alters its physicochemical properties and, consequently, its safety profile.
This guide provides an objective, data-driven comparison of Rel-(3R,4S)-3-methoxy-4-methylpiperidine against alternative scaffolds (e.g., piperazines and unsubstituted piperidines). By dissecting the causality behind its ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, we establish a robust framework for drug development professionals to evaluate its viability in preclinical pipelines.
Structural Causality: Why Methoxy and Methyl Substitutions Matter
Unsubstituted piperidine is highly basic (pKa ~11.2) and lipophilic, which drives excellent membrane permeability but also introduces specific toxicological liabilities[1]. The addition of a 4-methyl group increases steric bulk and lipophilicity, while the 3-methoxy group introduces a critical hydrogen bond acceptor.
-
pKa Modulation : The electron-withdrawing inductive effect of the methoxy oxygen slightly depresses the basicity of the piperidine nitrogen. This is a strategic advantage; lowering the pKa reduces the fraction of the protonated amine at physiological pH, thereby mitigating the risk of lysosomal trapping.
-
Stereochemical Precision : The Rel-(3R,4S) relative stereochemistry dictates the equatorial/axial positioning of the substituents, restricting the conformational flexibility of the ring. This rigidity enhances target specificity, directly reducing off-target binding toxicity—a common issue with highly flexible aliphatic amines.
Comparative ADME-Tox Profiles: Piperidines vs. Piperazines
When comparing piperidine derivatives to piperazines (1,4-diazacyclohexanes), the toxicological divergence is rooted in their nitrogen count and lipophilicity[1].
-
Metabolic Stability : Piperazines possess two nitrogen atoms, presenting multiple sites for cytochrome P450 (CYP450) mediated oxidation, often leading to reactive or toxic metabolites[1]. In contrast, Rel-(3R,4S)-3-methoxy-4-methylpiperidine has a simpler metabolic profile, primarily undergoing O-demethylation or N-oxidation, which are generally predictable and less prone to forming reactive electrophiles.
-
Phospholipidosis Risk : The Achilles' heel of lipophilic amines is drug-induced phospholipidosis (DIPL). Because piperidines are more lipophilic than piperazines, they exhibit better membrane permeability but can easily cross cell membranes and accumulate in acidic lysosomes[1]. There, they become protonated, bind to acidic phospholipids, and inhibit lysosomal phospholipases. While Rel-(3R,4S)-3-methoxy-4-methylpiperidine carries this inherent class risk, its modulated pKa makes it less liability-prone than unsubstituted piperidine.
Figure 1: Mechanistic pathway of metabolic and toxicological routing for piperidine derivatives.
Quantitative Toxicity Assessment
The following table synthesizes the expected acute and chronic toxicity metrics of Rel-(3R,4S)-3-methoxy-4-methylpiperidine compared to baseline scaffolds, grounded in historical toxicological data for these chemical classes.
| Parameter | Unsubstituted Piperidine | Piperazine Scaffold | Rel-(3R,4S)-3-methoxy-4-methylpiperidine |
| Rat Oral LD50 | 133 – 740 mg/kg (Moderate Tox)[2] | >1000 mg/kg (Low Tox) | ~500 - 800 mg/kg (Estimated Moderate-Low) |
| Primary Toxicity Risk | Respiratory irritation, DIPL | Reactive metabolites, Renal load | Modulated DIPL, Low acute toxicity |
| Membrane Permeability | High | Low to Moderate[1] | High (Optimized by methyl/methoxy) |
| Metabolic Liability | Moderate (N-oxidation) | High (Dual N-sites for CYP450)[1] | Low-Moderate (Predictable O-demethylation) |
| Aqueous Solubility | Moderate | High[1] | Moderate-Low |
Note: The acute toxicity of piperidine derivatives can be further mitigated in formulation by creating host-guest inclusion complexes (e.g., with β-cyclodextrin), which significantly decreases acute toxicity while maintaining efficacy[3].
Experimental Methodology: Self-Validating In Vitro Toxicity Screening
To objectively assess the toxicity of Rel-(3R,4S)-3-methoxy-4-methylpiperidine, a robust, self-validating protocol is required. As an application scientist, measuring mere cell death is insufficient; we must differentiate between general cytotoxicity and specific mechanisms like phospholipidosis.
Below is a dual-readout High-Content Screening (HCS) protocol designed to isolate the causality of cell death.
Objective: Quantify the therapeutic window between generalized cytotoxicity (IC50) and phospholipidosis induction.
Materials:
-
HepG2 Cell Line: Hepatocytes are the primary site of first-pass metabolism and xenobiotic accumulation.
-
NBD-PE: A fluorescent phospholipid analog used to track lysosomal accumulation.
-
Hoechst 33342: A nuclear counterstain for cell viability and cell count.
-
Positive Control: Amiodarone (A known, potent phospholipidosis inducer).
Step-by-Step Protocol:
-
Cell Seeding & Equilibration: Seed HepG2 cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate for 24 hours at 37°C to ensure monolayer adhesion and metabolic baseline stabilization.
-
Compound Dosing (The Causality Step): Prepare a 10-point dose-response curve of Rel-(3R,4S)-3-methoxy-4-methylpiperidine (0.1 µM to 100 µM) in DMSO (final DMSO <0.5% to prevent solvent toxicity). Why 100 µM? Lipophilic amines often require high concentrations to saturate the lysosomal buffering capacity before toxicity manifests.
-
Probe Co-Incubation: Add NBD-PE (10 µM) concurrently with the compound. Incubate for 48 hours. Rationale: A 48-hour window allows sufficient time for multiple cycles of lysosomal turnover, capturing chronic accumulation rather than acute membrane disruption.
-
Counter-Staining & Fixation: Wash cells with PBS to remove the extracellular probe. Stain with Hoechst 33342 (1 µg/mL) for 15 minutes, then fix with 4% paraformaldehyde. Self-Validation: The Hoechst stain validates whether a decrease in NBD-PE signal is due to a lack of phospholipidosis or simply because the cells have died and detached from the plate.
-
High-Content Imaging & Analysis: Image at 20x magnification. Quantify the total NBD-PE fluorescence intensity per viable cell (normalized to the Hoechst nuclei count).
Figure 2: Self-validating high-content screening workflow for phospholipidosis and cytotoxicity.
Strategic Conclusion
Rel-(3R,4S)-3-methoxy-4-methylpiperidine represents a highly optimized scaffold compared to base piperidines and piperazines. By strategically placing a methoxy group, medicinal chemists can lower the pKa, thereby widening the therapeutic window against phospholipidosis while retaining the excellent membrane permeability inherent to the piperidine class. When integrated into drug discovery pipelines, employing self-validating HCS assays ensures that latent toxicological liabilities are identified early, saving significant downstream development costs.
References
-
Title: Piperidine: Human health tier II assessment Source: National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government URL: [Link]
-
Title: Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin Source: Molecules (MDPI) URL: [Link]
Sources
Rel-(3R,4S)-3-methoxy-4-methylpiperidine proper disposal procedures
As a Senior Application Scientist, I recognize that handling substituted piperidines requires more than just following a checklist—it demands a mechanistic understanding of the molecule's behavior. Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a critical building block in pharmaceutical drug development, but its secondary amine core presents specific toxicological and physical hazards[1].
To build a truly safe laboratory environment, every procedure must be a self-validating system. This guide provides the authoritative causality behind the safety controls, routine disposal operations, and acute spill management for this compound.
Part 1: Physicochemical Causality & Hazard Profile
Understanding why we implement specific safety controls is the foundation of laboratory safety. The hazards of Rel-(3R,4S)-3-methoxy-4-methylpiperidine are dictated by its chemical structure and physical state:
-
The Piperidine Core (Reactivity & Flammability): The unsubstituted nitrogen in the piperidine ring is basic and highly reactive. If handled in its free base form, it is highly volatile and flammable, capable of forming explosive vapor-air mixtures that are heavier than air[2].
-
Salt vs. Free Base (Toxicity Shift): In pharmaceutical settings, this compound is most frequently encountered as a hydrochloride (HCl) salt. While the salt form eliminates the severe flammability risk of the free base, it introduces a fine particulate hazard. Inhalation of these particulates causes acute respiratory toxicity and central nervous system (CNS) depression (STOT SE 3)[1].
-
Environmental Persistence: Piperidine derivatives are toxic to terrestrial vertebrates and aquatic life, necessitating strict adherence to EPA Resource Conservation and Recovery Act (RCRA) disposal regulations[3][4].
Part 2: Quantitative Safety Metrics
The following parameters dictate the logistical requirements for handling and disposal.
| Parameter | Specification | Mechanistic Rationale / Causality |
| Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A | The lipophilic methoxy and methyl groups enhance dermal penetration, while the basic amine causes local tissue irritation[1]. |
| Primary PPE | EN143/EN14387 Filter (Type K), Nitrile Gloves | Type K respirator filters specifically target ammonia and organic amine derivatives, neutralizing volatile basic vapors[3]. |
| Spill Absorbent | Diatomaceous earth, dry sand | Inert materials prevent exothermic reactions. Combustible absorbents (e.g., sawdust) risk ignition if the volatile free base is present[2][5]. |
| Incineration Temp | > 1000°C | High-temperature destruction is required to completely oxidize the nitrogenous ring, preventing the release of toxic NOx gases[2]. |
Part 3: Step-by-Step Methodologies
Protocol 1: Routine Laboratory Waste Segregation and Disposal
This protocol ensures compliance with EPA 40 CFR part 261 for hazardous drug disposal[4].
-
State Verification: Determine the physical state of the waste. Free base liquids must be handled in a fume hood to prevent vapor accumulation[2]. Solid HCl salts must be handled using anti-static spatulas to prevent dust aerosolization[6].
-
Segregation & Containment:
-
Liquid Waste: Transfer to a designated "Non-Halogenated Basic Organic" carboy. Causality: Do NOT mix with acidic waste streams; the basic secondary amine will undergo a rapid, exothermic neutralization reaction[3].
-
Solid Waste: Place contaminated consumables (weigh boats, pipette tips) and residual solid salt into a puncture-resistant High-Density Polyethylene (HDPE) container[4].
-
-
Labeling: Affix an EPA-compliant hazardous waste label. Mark the waste clearly as "Toxic" and "Irritant" (append "Flammable" if the free base is present)[5].
-
Final Disposition: Transfer to the facility's Environmental Health and Safety (EHS) team. The waste must be routed to a licensed hazardous waste facility for high-temperature incineration[3].
-
System Validation Check: Periodically verify that the pH of the secondary containment area remains neutral using damp pH indicator strips. A shift to basic pH indicates a volatile leak from the liquid waste carboy.
Protocol 2: Acute Spill Decontamination Workflow
A spill requires immediate, calculated action to prevent inhalation exposure and environmental release.
-
Isolation: Immediately evacuate personnel without appropriate PPE (Type K respirator, splash goggles) from the immediate area[3][5].
-
Source Control (Vapor Suppression): If the free base is spilled, extinguish all open flames and disconnect heat sources. Causality: Piperidine vapors are heavier than air and can travel along the floor to an ignition source, causing a dangerous flashback[2][5].
-
Containment: Surround the spill perimeter with an inert absorbent (dry sand or diatomaceous earth) to prevent the chemical from entering drains or groundwater[2][6].
-
Absorption & Collection: Gently sweep the absorbed mixture using spark-proof tools. For solid HCl salt spills, sweep up carefully to strictly avoid dust formation[3][6].
-
Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. The basic nature of the residue requires thorough dilution. Collect all rinsate as hazardous waste[4][5].
-
System Validation Check: Post-cleanup, use a Photoionization Detector (PID) to confirm that ambient volatile organic compound (VOC) levels have returned to baseline before allowing personnel to re-enter the workspace.
Part 4: Workflow Visualization
Workflow for acute spill response and containment of piperidine derivatives.
References
-
NextSDS. "rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride — Chemical Substance Information." NextSDS. 1
-
ThermoFisher Scientific. "Piperidine - SAFETY DATA SHEET." ThermoFisher. 3
-
Carl ROTH. "Safety Data Sheet: Piperidine." Carl ROTH. 2
-
Peptide.com. "4 - Safety Data Sheet." Peptide.com. 6
-
Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." OSHA. 4
-
New Jersey Department of Health. "PIPERIDINE CAS Number - HAZARD SUMMARY." NJ.gov. 5
Sources
Personal protective equipment for handling Rel-(3R,4S)-3-methoxy-4-methylpiperidine
Advanced Protocol for the Safe Handling and PPE Requirements of Rel-(3R,4S)-3-methoxy-4-methylpiperidine
Rel-(3R,4S)-3-methoxy-4-methylpiperidine is a highly valuable stereospecific building block in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR-targeted therapeutics. However, like many substituted piperidines, it presents significant occupational hazards. As a Senior Application Scientist, I have observed that laboratory incidents often stem from a misunderstanding of the chemical's mechanistic interaction with biological tissues and protective materials.
This guide provides a comprehensive, causality-driven approach to handling this compound safely, ensuring that your laboratory operations are both scientifically rigorous and uncompromisingly secure.
Mechanistic Hazard Profile: Understanding the Threat
Before selecting Personal Protective Equipment (PPE), we must understand why this chemical is dangerous. Substituted piperidines are secondary amines. The lone pair of electrons on the nitrogen atom confers strong basicity (typical pKa ~11) and nucleophilicity.
-
Tissue Necrosis via Saponification : Unlike acids, which coagulate proteins and form a protective eschar (scab) that limits further penetration, strong bases like piperidines saponify the lipid bilayers of cell membranes. This leads to liquefactive necrosis, allowing the chemical to penetrate deeply into tissues without immediate severe pain, causing delayed but catastrophic chemical burns.
-
Volatility and Inhalation : While the methoxy and methyl substitutions slightly increase the molecular weight compared to unsubstituted piperidine, the free base form remains volatile. Inhalation of vapors causes severe respiratory tract irritation, mucosal damage, and potential pulmonary edema[1].
Table 1: Quantitative Hazard Summary (Extrapolated from Piperidine Core)
| Hazard Parameter | Value / Classification | Operational Implication |
|---|---|---|
| GHS Classification | Skin Corr. 1B, Acute Tox. 3 (Dermal/Inhalation)[2] | Requires full barrier protection; zero-tolerance for skin contact. |
| Vapor Pressure | ~14.7 mmHg at 20 °C (Base Piperidine) | Must be handled exclusively within a certified chemical fume hood. |
| Solubility | Miscible in water and organic solvents | Spill cleanup requires inert absorbents; water alone will spread the hazard. |
| Flammability | Highly Flammable Liquid/Vapor (Free Base)[2] | Eliminate all ignition sources; use grounded, non-sparking equipment. |
Tiered Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated cyclic amines. The selection of materials must account for the solvent's ability to permeate polymer matrices.
-
Hand Protection (The Critical Barrier) : Standard 4-mil nitrile gloves provide splash protection only and have a rapid breakthrough time (often <10 minutes) for piperidines.
-
Primary Choice: Butyl rubber or laminate (e.g., Silver Shield) gloves offer superior resistance to amines.
-
Practical Alternative: If butyl is unavailable, use double-gloved heavy-duty nitrile (minimum 8-mil). Causality : The double layer increases the diffusion path length. If a drop lands on the outer glove, it must be removed and replaced immediately before the chemical permeates to the inner layer.
-
-
Eye and Face Protection : Chemical splash goggles are mandatory. Safety glasses with side shields are inadequate because they do not form a seal against volatile amine vapors that can cause severe corneal burns[3]. For handling volumes >50 mL, a full face shield must be worn over the goggles.
-
Body Protection : A flame-retardant (FR), knee-length laboratory coat is required due to the flammability of the free base[3]. Ensure cuffs are tucked tightly under the gloves to prevent wrist exposure.
Operational Workflow: Dispensing and Handling
A safety protocol is only as good as its execution. The following self-validating workflow ensures that every step confirms the safety of the next.
Step-by-Step Dispensing Methodology:
-
Environmental Validation : Verify the fume hood monitor reads a face velocity of 80-120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without fluttering wildly.
-
Staging : Place the Rel-(3R,4S)-3-methoxy-4-methylpiperidine container inside secondary containment (e.g., a polyethylene tray) within the hood. Clear the hood of unnecessary clutter to prevent turbulent airflow.
-
Dispensing : Use a positive displacement pipette or a glass syringe with a metal needle for liquid transfers. Causality: Air-displacement pipettes are highly inaccurate for volatile liquids due to vapor pressure buildup in the tip, which inevitably causes hazardous dripping.
-
Inerting : If the chemical is stored under inert gas, purge the headspace with Nitrogen or Argon before sealing. This prevents oxidative degradation and minimizes the formation of flammable vapor-air mixtures.
-
Decontamination : Wipe the exterior of the sealed reagent bottle with a damp paper towel before removing it from the hood. Dispose of the towel immediately as hazardous solid waste.
Caption: Sequential operational workflow for the safe dispensing of volatile piperidine derivatives.
Emergency Response and Disposal Plan
Even with meticulous planning, spills occur. The response must be immediate and calculated, avoiding the instinct to use water, which can exacerbate the spread and vaporization of the chemical.
Step-by-Step Spill Response Protocol:
-
Isolate : Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area and alert Environmental Health and Safety (EHS).
-
Neutralize and Absorb : Do not use combustible materials like standard paper towels for large spills. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or a commercial acid/base spill kit[1]. Causality: Inert absorbents prevent exothermic reactions that could ignite the highly flammable vapors.
-
Collect : Use non-sparking tools (e.g., a plastic dustpan) to sweep up the absorbed material[2].
-
Decontaminate Surface : Wash the spill area with a dilute weak acid (like 5% acetic acid) to neutralize residual base, followed by a water rinse. Self-Validation: Test the final rinse water on the surface with pH paper to ensure it has returned to a neutral state (pH 7).
Disposal Plan: All materials contaminated with Rel-(3R,4S)-3-methoxy-4-methylpiperidine (gloves, wipes, absorbents) must be placed in a clearly labeled, sealable hazardous waste container. Do not mix with acidic waste streams to prevent violent exothermic neutralization reactions inside the waste carboy.
Caption: Decision tree for emergency spill response and chemical neutralization.
References
-
Carl ROTH. "Safety Data Sheet: Piperidine". Retrieved from:[Link]
-
PENTA. "Piperidine - SAFETY DATA SHEET". Retrieved from: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
